4-Chloro-2,3-difluorophenylboronic acid
Description
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Properties
IUPAC Name |
(4-chloro-2,3-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADBJOSUOMFYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-2,3-difluorophenylboronic acid chemical structure and formula
An In-Depth Technical Guide to 4-Chloro-2,3-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a halogenated arylboronic acid that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring both chloro and difluoro groups on the phenyl ring, imparts distinct electronic properties and steric influences. These characteristics make it a highly valuable reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its applications in the synthesis of complex organic molecules, with a focus on its relevance to drug discovery and materials science.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of contemporary organic synthesis, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, most commonly to create biaryl or substituted aromatic structures, which are prevalent motifs in many pharmaceuticals, agrochemicals, and advanced materials.[1][2] The versatility and functional group tolerance of boronic acids make them indispensable tools for medicinal chemists.[3]
The specific substituents on the phenyl ring dramatically influence the reactivity and properties of the final products. Halogen atoms, such as chlorine and fluorine, are of particular interest. Chlorine can alter a molecule's conformation and metabolic stability, while fluorine is known to enhance properties like binding affinity, metabolic stability, and bioavailability.[4][5] this compound combines these features, offering a unique scaffold for introducing a precisely functionalized aromatic ring into a target molecule.
Chemical Structure and Physicochemical Properties
The defining feature of this compound is the arrangement of its substituents. The chlorine atom at the 4-position and the fluorine atoms at the 2- and 3-positions create a specific electronic environment that influences the reactivity of the boronic acid group and its performance in coupling reactions.
Chemical Structure
Caption: Chemical Structure of this compound.
Core Properties
The fundamental properties of this compound are summarized below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BClF₂O₂ | [6] |
| Molecular Weight | 192.36 g/mol | [6] |
| CAS Number | 1160561-28-3 | [6] |
| Appearance | Typically a white to off-white solid | [1] |
| Purity | Commercially available up to 98% | [6] |
Synthesis and Purification
Arylboronic acids are commonly synthesized via the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol describes a representative synthesis adapted from established methods for preparing substituted phenylboronic acids from the corresponding aryl halide.[7][8]
Causality Behind Experimental Choices:
-
Starting Material: 1-Bromo-4-chloro-2,3-difluorobenzene is the logical precursor. The bromine atom is more reactive towards lithium-halogen exchange than the chlorine atom, allowing for regioselective formation of the organolithium intermediate.
-
Anhydrous Conditions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will be quenched by any protic source, such as water. Therefore, all glassware must be flame-dried and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Low Temperature: The lithium-halogen exchange and the subsequent reaction with trimethyl borate are highly exothermic. Running the reaction at -78 °C (a dry ice/acetone bath) is crucial to control the reaction rate, prevent side reactions, and ensure the stability of the organolithium intermediate.
-
Electrophile: Trimethyl borate serves as the boron source. The boron atom is electrophilic and is readily attacked by the nucleophilic carbon of the aryl-lithium species.
-
Acidic Workup: The initial product is a borate ester. Acidic hydrolysis (e.g., with HCl) is required to convert the ester into the final boronic acid.
Synthetic Workflow Diagram
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (R¹-X).
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst. [2]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. [9][10]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [9][11]* Storage: Store in a tightly sealed container in a cool, dry place. It should be kept under an inert atmosphere (nitrogen or argon) to prevent degradation, as some boronic acids can be sensitive to air and moisture. [12]* Toxicity: Phenylboronic acids are generally classified as irritants. They may cause skin, eye, and respiratory irritation. [11][12]Consult the specific Safety Data Sheet (SDS) for detailed hazard information. [13]
Conclusion
This compound is a sophisticated and highly useful building block for organic synthesis. Its specific halogenation pattern provides chemists and drug development professionals with a powerful tool to introduce precisely functionalized aromatic rings into complex molecules. A thorough understanding of its properties, synthesis, and reactivity, particularly in Suzuki-Miyaura cross-coupling, is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials. The self-validating nature of the described synthetic protocols, grounded in well-established organometallic principles, ensures reliable access to this valuable reagent.
References
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Alichem. (n.d.). This compound. Retrieved from Alichem. [Link]
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PubChem. (n.d.). (4-Chloro-2,3,5,6-tetrafluorophenoxy)boronic acid. Retrieved from PubChem. [Link]
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PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. Retrieved from PubChem. [Link]
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PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from PubChem. [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Retrieved from LookChem. [Link]
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Organic Syntheses. (n.d.). Procedure for Suzuki-Miyaura cross-coupling. Retrieved from Organic Syntheses. [Link]
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Soundararajan, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
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Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
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Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]
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Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]
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Tota, A., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]
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An In-depth Technical Guide to the Synthesis of 4-Chloro-2,3-difluorophenylboronic acid
Introduction: The Strategic Importance of 4-Chloro-2,3-difluorophenylboronic acid
In the landscape of modern medicinal chemistry and materials science, poly-substituted aromatic compounds are indispensable building blocks. Among these, arylboronic acids hold a preeminent position due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This compound is a particularly valuable reagent, offering a trifecta of reactive handles: a boronic acid for C-C bond formation, and chloro and fluoro substituents that modulate the electronic properties and metabolic stability of the target molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this key intermediate, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development and organic synthesis.
Primary Synthetic Pathway: Directed Ortho-Lithiation and Borylation
The most direct and widely employed route to this compound is the directed ortho-lithiation of 1-chloro-2,3-difluorobenzene, followed by quenching with a suitable boron electrophile. This method leverages the ability of the fluorine and chlorine substituents to direct the deprotonation to a specific position on the aromatic ring.
Mechanistic Rationale: The Interplay of Directing Group Effects
The regioselectivity of the lithiation of 1-chloro-2,3-difluorobenzene is a fascinating interplay of the electronic properties of the halogen substituents. Both fluorine and chlorine are electronegative and exert a strong -I (inductive) effect, which increases the acidity of the ortho-protons. Fluorine, being the most electronegative element, is a particularly potent directing group in ortho-lithiation reactions.[1][2]
The lithiation is kinetically controlled and occurs at the position most activated by the combined inductive effects of the adjacent fluorine and chlorine atoms, and sterically accessible. In the case of 1-chloro-2,3-difluorobenzene, the C4 position is flanked by a fluorine at C3 and a chlorine at C1 (meta), but the ortho-directing effect of the fluorine at C3 is the dominant influence, making the C4 proton the most acidic and sterically accessible for deprotonation by a strong base like n-butyllithium. The deprotonation of fluoroarenes is known to occur preferentially at a position adjacent to a fluorine atom.[1]
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol: A Self-Validating System
This protocol is adapted from established procedures for the synthesis of analogous fluorinated phenylboronic acids.[3][4]
Materials and Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Septa and nitrogen inlet/outlet
-
Syringes and needles
-
Dry ice/acetone bath
-
1-Chloro-2,3-difluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate or Triisopropyl borate
-
Aqueous hydrochloric acid (e.g., 1 M or 2 M)
-
Ethyl acetate or Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Procedure:
-
Reaction Setup: Assemble the dry three-necked flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Initial Charging: Charge the flask with 1-chloro-2,3-difluorobenzene (1.0 eq.) and anhydrous THF (approximately 10 mL per gram of starting material).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. A color change to yellow or orange is typically observed, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: Slowly add the trialkyl borate (1.2 eq.) dropwise, again keeping the internal temperature below -70 °C. The reaction is typically exothermic. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm slowly to room temperature overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and slowly add aqueous HCl. Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate or diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry washing with a non-polar solvent like hexanes to yield the final product as a white solid.
Caption: Step-by-step workflow for the synthesis of this compound.
Comparative Analysis: Organolithium vs. Grignard Routes
While the directed ortho-lithiation is highly effective, an alternative approach involves the formation of a Grignard reagent. However, for this specific substrate, the organolithium route is generally preferred.
| Feature | Organolithium Route (Directed Lithiation) | Grignard Route (Halogen-Magnesium Exchange) |
| Regioselectivity | High, directed by the fluorine atom to the C4 position. | Can be less selective. Grignard formation from an aryl halide can be challenging in the presence of other reactive functional groups. |
| Reaction Conditions | Requires very low temperatures (-78 °C) to control reactivity and prevent side reactions. | Can often be performed at slightly higher temperatures (0 °C to room temperature), but this may not be suitable for this substrate. |
| Reactivity | Highly reactive, allowing for the deprotonation of less acidic C-H bonds. | Less reactive than organolithiums, which can be an advantage for substrates with other electrophilic sites. |
| Side Reactions | Potential for side reactions if the temperature is not carefully controlled. | Formation of Wurtz-type coupling byproducts. |
| Yield | Generally high yields are achievable for this type of transformation.[4] | May be lower due to difficulties in forming the Grignard reagent and potential side reactions. |
Product Validation: Characterization Data
-
¹H NMR: Aromatic protons will appear in the range of 7.0-8.0 ppm, showing complex splitting patterns due to H-H and H-F couplings. The boronic acid protons (B(OH)₂) will appear as a broad singlet, with its chemical shift being highly dependent on concentration, solvent, and water content.
-
¹³C NMR: Aromatic carbons will be observed between 110-165 ppm. The carbon attached to the boron atom will be broad and may be difficult to observe. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₆H₅BClFO₂ (192.93 g/mol ), along with a characteristic isotopic pattern for the chlorine atom.
Safety Considerations: Handling Pyrophoric and Reactive Reagents
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere (nitrogen or argon) at all times. Use of proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory. All transfers should be performed using syringes or cannulas.
-
Borate Esters: Trialkyl borates are flammable and can be irritating to the eyes and respiratory system. Handle in a well-ventilated fume hood.
-
General Precautions: The reaction should be conducted in a fume hood, and a dry chemical fire extinguisher (Class D for organometallics) should be readily accessible.
Conclusion and Future Outlook
The directed ortho-lithiation pathway represents a robust and reliable method for the synthesis of this compound. This technical guide provides a detailed framework for its preparation, from the mechanistic underpinnings to a practical experimental protocol. As a key building block in the synthesis of complex organic molecules, a thorough understanding of its preparation is crucial for researchers in the pharmaceutical and materials science industries. Future research may focus on developing more sustainable and scalable synthetic routes, potentially exploring flow chemistry or alternative borylation reagents.
References
-
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Sourced from: [Link]
-
Saikia, P., & Phukan, P. (2015). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Journal of Fluorine Chemistry, 178, 131-137. Sourced from: [Link]
- Erickson, F. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent No. 8,822,730 B2. Washington, DC: U.S. Patent and Trademark Office.
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- 4. 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to 4-Chloro-2,3-difluorophenylboronic Acid: Synthesis, Identification, and Application
Core Identifiers and Physicochemical Properties
Given that 4-Chloro-2,3-difluorophenylboronic acid is a custom-synthesized compound, it is not listed in major chemical catalogs with a dedicated CAS number. However, based on its structure, we can predict its properties and assign systematic identifiers. A closely related compound, 4-Bromo-2,3-difluorophenylboronic acid, has the CAS number 374790-99-5, indicating that this substitution pattern is recognized in chemical literature.
Predicted Identifiers and Properties
The following table summarizes the predicted identifiers and physicochemical properties for this compound. These are calculated based on its chemical structure and comparison with similar halogenated phenylboronic acids.
| Identifier/Property | Value | Source/Method |
| IUPAC Name | (4-Chloro-2,3-difluorophenyl)boronic acid | IUPAC Nomenclature |
| Molecular Formula | C₆H₄BClF₂O₂ | Elemental Composition |
| Molecular Weight | 192.36 g/mol | Calculation |
| CAS Number | Not Assigned | - |
| Predicted Appearance | White to off-white solid | Comparison with analogs |
| Predicted Solubility | Soluble in organic solvents (e.g., THF, Dioxane, Methanol) | General solubility of boronic acids |
| Predicted Stability | Air-sensitive, moisture-sensitive | General stability of boronic acids |
Synthesis of this compound
The synthesis of this compound can be achieved through a well-established organometallic route involving the lithiation of a suitable precursor followed by quenching with a borate ester and subsequent hydrolysis.[1] This method is widely applicable for the synthesis of various substituted phenylboronic acids.
Synthetic Pathway Overview
The overall synthetic transformation is depicted below:
Caption: Synthetic pathway for this compound.
Starting Material: 1-Chloro-2,3-difluorobenzene
The key starting material for this synthesis is 1-Chloro-2,3-difluorobenzene. Its properties are crucial for understanding the reaction conditions.
| Property | Value |
| CAS Number | 2782762-26-2[2] |
| Molecular Formula | C₆H₃ClF₂ |
| Molecular Weight | 148.54 g/mol [2] |
| Appearance | Colorless liquid |
| Boiling Point | ~145 °C |
| Density | ~1.38 g/mL |
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of halogenated phenylboronic acids.[1][3] Extreme caution must be exercised when working with n-butyllithium, as it is a pyrophoric reagent. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.
Materials and Reagents:
-
1-Chloro-2,3-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)[4]
-
Trimethyl borate (B(OMe)₃)[5]
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Chloroform
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 1-Chloro-2,3-difluorobenzene (1.0 eq). Dissolve it in anhydrous THF (approximately 5-10 mL per gram of starting material).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour. The formation of the organolithium intermediate is often indicated by a color change.
-
Boronate Ester Formation: In a separate flame-dried flask, dissolve trimethyl borate (1.2 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the freshly prepared organolithium solution into the trimethyl borate solution via a cannula, again maintaining the temperature at -78 °C. After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes.
-
Quenching and Hydrolysis: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Slowly add 1 M HCl solution to quench the reaction and hydrolyze the boronate ester.[3][6] Stir vigorously for at least 1 hour, or until two clear layers are observed.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and hexanes, to yield this compound as a solid.[3]
Safety Considerations
-
n-Butyllithium: Highly flammable and pyrophoric.[4][7][8] Reacts violently with water.[7] Handle only under an inert atmosphere. Wear fire-retardant personal protective equipment.
-
Trimethyl Borate: Flammable liquid and vapor.[5] Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to fertility or the unborn child.
-
1-Chloro-2,3-difluorobenzene: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many pharmaceutical compounds.[9]
General Suzuki-Miyaura Protocol
The following is a general protocol for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent (e.g., 1,4-dioxane and water mixture)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.2-1.5 eq), the aryl bromide (1.0 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
This compound represents a valuable, albeit not commercially standard, building block for the synthesis of complex molecules in drug discovery and materials science. Its synthesis, while requiring careful handling of pyrophoric reagents, follows a well-trodden path in organometallic chemistry. The ability to introduce the 4-chloro-2,3-difluorophenyl moiety via robust methods like the Suzuki-Miyaura coupling underscores the importance of having reliable protocols for the preparation of such custom reagents. This guide provides the necessary foundational knowledge for researchers to synthesize, identify, and effectively utilize this versatile compound in their synthetic endeavors.
References
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
-
1-Chloro-2,3-difluorobenzene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2012). Molecules, 17(5), 5662-5694. [Link]
-
The reaction of organolithium compounds and Grignard reagents with electrophiles. (2014, August 9). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Hydrolysis of boronic esters. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Trimethyl borate Material Safety Data Sheet. (n.d.). Alkali Metals Ltd. Retrieved January 20, 2026, from [Link]
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
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Spectral data (NMR, IR, MS) for 4-Chloro-2,3-difluorophenylboronic acid
An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-2,3-difluorophenylboronic acid
Abstract
This compound (C₆H₄BClF₂O₂) is a key organoboron building block utilized in medicinal chemistry and materials science, primarily as a coupling partner in Suzuki-Miyaura reactions. Its utility in drug development and advanced materials necessitates stringent quality control and unambiguous structural confirmation. This technical guide provides a comprehensive overview of the analytical methodologies required to characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and quality control professionals, offering not only standardized protocols but also a deep dive into the theoretical underpinnings of spectral interpretation for this specific multi-substituted aromatic system. While experimental spectra for this exact compound are not widely published, this guide synthesizes data from closely related analogs and first-principle chemical theory to provide a robust predictive framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of this compound in solution. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for complete characterization due to the presence of multiple NMR-active nuclei.
Causality of Experimental Choices
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing power for polar boronic acids and its ability to engage in hydrogen bonding, which often sharpens the exchangeable B(OH)₂ and residual water protons. The selection of multiple NMR experiments is deliberate:
-
¹H NMR provides information on the aromatic protons.
-
¹³C NMR identifies all unique carbon environments.
-
¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms, providing a unique spectral fingerprint.
-
¹¹B NMR directly confirms the presence and chemical state of the boron atom.
Experimental Workflow: NMR Analysis
Caption: Workflow for solid-state ATR-IR spectroscopy.
Detailed IR Protocol
Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR diamond crystal is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (1-5 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal and press arm thoroughly.
Predicted IR Data and Interpretation
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| 3200 - 3600 | O-H stretch (H-bonded) | Strong, Broad |
| ~3050 - 3100 | Aromatic C-H stretch | Medium-Weak |
| ~1600, ~1470 | Aromatic C=C stretch | Medium |
| 1350 - 1410 | B-O stretch (asymmetric) | Strong |
| 1150 - 1250 | C-F stretch | Strong |
| 700 - 800 | C-Cl stretch | Medium-Strong |
| 650 - 750 | Out-of-plane C-H bend | Strong |
Interpretation:
-
O-H Stretch: A very prominent, broad band above 3200 cm⁻¹ is the most characteristic feature of a boronic acid, indicative of the hydrogen-bonded hydroxyl groups. In the solid state, boronic acids often form dimeric or polymeric structures via hydrogen bonding.
-
B-O Stretch: A strong, sharp band around 1350-1410 cm⁻¹ is characteristic of the asymmetric B-O stretching vibration.
-
Aromatic Region: Peaks for aromatic C=C stretching will be visible around 1600 and 1470 cm⁻¹. Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹.
-
C-Halogen Stretches: Strong absorptions corresponding to the C-F bonds are expected in the 1150-1250 cm⁻¹ region. The C-Cl stretch will appear at a lower frequency, typically between 700 and 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Experimental Workflow: Mass Spectrometry
Caption: General workflow for ESI Mass Spectrometry analysis.
Detailed MS Protocol
Electrospray Ionization (ESI) in negative ion mode is well-suited for boronic acids, which can be readily deprotonated.
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a solvent like methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid or ammonium hydroxide, depending on the desired adduct).
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) calibrated according to the manufacturer's protocol.
-
Ionization: Set the ESI source to negative ion mode. Typical parameters include a capillary voltage of -2.5 to -3.5 kV, a source temperature of 100-150 °C, and appropriate nebulizing and drying gas flow rates.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min and acquire data over a mass range of m/z 50-500.
Predicted MS Data and Interpretation
| Ion | Predicted Exact Mass (m/z) | Notes |
| [M-H]⁻ | 190.9802 (for ³⁵Cl, ¹¹B) | Base peak in negative ESI |
| [M-H]⁻ | 192.9772 (for ³⁷Cl, ¹¹B) | A+2 isotope peak, ~32% intensity of base peak |
Interpretation:
-
Molecular Ion: The molecular formula is C₆H₄BClF₂O₂. The monoisotopic mass is 191.9882 Da. In negative mode ESI, the most likely observed ion will be the deprotonated molecule, [M-H]⁻, at m/z 190.9802.
-
Isotopic Pattern: A critical feature for confirming the structure is the isotopic signature of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance will result in a characteristic pattern for any chlorine-containing ion. The [M-H]⁻ peak will be accompanied by an "A+2" peak ([M+2-H]⁻) at m/z 192.9772, with an intensity of approximately 32% of the base peak. This pattern is a definitive indicator of the presence of one chlorine atom.
-
Boron Isotopes: Boron also has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%). This will lead to a slight broadening or fine structure on the low-mass side of the primary ¹¹B-containing peaks, but this is often less resolved than the chlorine pattern.
Conclusion
The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed bonding framework, IR spectroscopy confirms the presence of key functional groups, particularly the boronic acid moiety, and high-resolution MS validates the elemental composition and molecular weight through its characteristic isotopic pattern. The predictive data and protocols outlined in this guide provide a robust framework for the analysis and quality control of this important chemical intermediate.
References
- ChemicalBook. (n.d.). 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR spectrum.
- Perez-Luna, A., et al. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry.
-
PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved from [Link]
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South Dakota State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry & Biochemistry. Retrieved from [Link]
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Smith, M. K., & Larrow, J. F. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
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D'Andrea, S., et al. (2014). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 52(6), 297-302. [Link]
-
PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
Solubility and stability of 4-Chloro-2,3-difluorophenylboronic acid
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-2,3-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylboronic acids are a cornerstone of modern organic synthesis, prized for their versatility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1] Among this vital class of reagents, this compound stands out as a functionalized building block, offering chemists a phenyl ring adorned with chloro and fluoro substituents. These halogens provide unique electronic properties and potential vectors for further synthetic transformations.
However, the successful application of any reagent hinges on a thorough understanding of its physical and chemical properties. Boronic acids, as a class, are known for specific challenges related to their solubility and stability.[1][2] Issues such as poor solubility in certain reaction media or degradation via oxidation or dehydration can lead to inconsistent reaction yields, difficult purifications, and unreliable results.
This guide provides an in-depth analysis of the solubility and stability of this compound. Moving beyond a simple data sheet, this document explains the underlying chemical principles, offers field-proven protocols for characterization, and provides a framework for its effective storage, handling, and use in a research and development setting.
Physicochemical Properties of this compound
A foundational understanding begins with the core physicochemical properties of the molecule. These parameters influence its behavior in both solid and solution states.
| Property | Value | Source |
| CAS Number | 1160561-28-3 | [3] |
| Molecular Formula | C₆H₄BClF₂O₂ | [3] |
| Molecular Weight | 192.36 g/mol | [3] |
| Appearance | Typically a white to off-white solid | General knowledge |
| SMILES | Oc1cc(Cl)ccc1F | Derived |
| InChI Key | Derived from structure | Derived |
Solubility Profile: A Practical Assessment
The solubility of an arylboronic acid is a critical factor for its utility in synthesis. While comprehensive solubility data for this specific compound is not widely published, we can infer its likely behavior based on its structure and the known properties of similar compounds.[1][4] The molecule possesses a polar boronic acid group capable of hydrogen bonding and a nonpolar, halogenated aromatic ring. This duality dictates its solubility.
Expected Solubility Characteristics:
-
Aqueous Solubility: Generally, arylboronic acids exhibit low to moderate solubility in water.[5][6][7] The presence of the halogenated phenyl ring likely reduces water solubility compared to unsubstituted phenylboronic acid.[7] Solubility is expected to be pH-dependent, increasing at higher pH due to the formation of the more soluble boronate anion.
-
Organic Solvent Solubility: Phenylboronic acid is soluble in most polar organic solvents.[4] this compound is expected to be soluble in polar aprotic solvents like Tetrahydrofuran (THF), Dioxane, Acetone, and Acetonitrile, as well as polar protic solvents like Methanol and Ethanol. It will likely exhibit poor solubility in nonpolar solvents such as Hexanes and Toluene.[4][8]
Qualitative Solubility Data Table (Predicted)
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble (Water), Soluble (Alcohols) | The boronic acid group can hydrogen bond, but the hydrophobic ring limits aqueous solubility. |
| Polar Aprotic | THF, Dioxane, Acetone, DMSO | Soluble to Very Soluble | Favorable dipole-dipole interactions with the polar B(OH)₂ group and the C-X bonds. |
| Nonpolar | Hexane, Toluene, CCl₄ | Insoluble to Poorly Soluble | Insufficient polarity to overcome the crystal lattice energy of the solid boronic acid. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | Offers a balance of polarity suitable for dissolving the compound. |
Experimental Protocol: Determining Equilibrium Solubility
This protocol provides a reliable method for quantitatively assessing the solubility of this compound in a solvent of interest. The method is based on the isothermal shake-flask method, a gold standard for solubility determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to permit the excess solid to settle. Alternatively, centrifuge the sample to expedite separation.
-
Sampling: Carefully extract a known volume of the clear supernatant. Take care not to disturb the solid phase.
-
Quantification:
-
Dilute the aliquot with a suitable mobile phase.
-
Analyze the concentration of the dissolved solid using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Calculation: Determine the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Stability Profile: Understanding Degradation Pathways
The stability of boronic acids is a critical, often overlooked, parameter. They are susceptible to several degradation pathways that can impact their purity and reactivity.[2]
Key Degradation Pathways:
-
Dehydration to Boroxines: This is the most common stability issue for solid boronic acids. Three molecules of the boronic acid can undergo intermolecular condensation to form a six-membered ring called a boroxine (a trimeric anhydride), releasing three molecules of water.[4][8] This process is often reversible upon exposure to water but can lead to heterogeneity in the solid reagent. The reaction is typically accelerated by heat.
-
Oxidative Deboronation: Boronic acids are metabolically unstable and can undergo rapid oxidative deboronation in the presence of reactive oxygen species (ROS).[2] At physiological pH, this oxidation can be as fast as that of thiols.[9][10] While less of a concern for the solid reagent stored under an inert atmosphere, it can be a significant issue in solution, especially in biological contexts or aerobic reaction conditions. The electron-withdrawing fluoro and chloro groups on the phenyl ring of this compound are expected to diminish the electron density on the boron atom, which may confer a modest increase in oxidative stability compared to unsubstituted phenylboronic acid.[9]
-
Protodeboronation: This involves the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom. This process is generally slow in aqueous solutions but can be a factor under certain conditions.[2]
Diagram: Primary Degradation Pathways of Arylboronic Acids
Caption: Key degradation pathways for arylboronic acids.
Recommended Storage and Handling
To mitigate degradation and ensure long-term viability, the following storage and handling procedures are recommended:
-
Storage: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8 °C). Protect from moisture and light.
-
Handling: When weighing and handling the reagent, minimize its exposure to atmospheric moisture and air. Use of a glovebox or glove bag is ideal. For solution-based applications, prepare solutions fresh and use them promptly. If storage of a solution is necessary, degas the solvent and store the solution under an inert atmosphere at a low temperature.
Experimental Protocol: Assessing Chemical Stability
This protocol outlines a forced degradation study to evaluate the stability of this compound under various conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into separate vials for each stress condition.
-
-
Stress Conditions:
-
Control: Store one vial at -20 °C, protected from light.
-
Thermal Stress (Solid): Store a sample of the solid compound at an elevated temperature (e.g., 60 °C) for 7 days.
-
Thermal Stress (Solution): Store a solution vial at an elevated temperature (e.g., 60 °C) for 7 days.
-
Oxidative Stress: To a solution vial, add a small amount of an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature for 24 hours.
-
Acid/Base Hydrolysis: To separate solution vials, add HCl or NaOH to create acidic (pH 2) and basic (pH 12) conditions. Store at room temperature for 7 days.
-
-
Time-Point Analysis:
-
At designated time points (e.g., t=0, 24h, 72h, 7 days), remove an aliquot from each stressed sample.
-
Quench any reactions if necessary (e.g., neutralize acid/base).
-
-
HPLC Analysis:
-
Analyze all samples, including the t=0 control, by a stability-indicating HPLC method (a method capable of separating the parent peak from all potential degradant peaks).
-
Use a UV detector set to an appropriate wavelength.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Identify and quantify major degradation products if possible (e.g., by comparing peak areas).
-
The results will provide a comprehensive profile of the compound's stability under different environmental stresses.
-
Diagram: Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a forced degradation study.
Conclusion
This compound is a valuable synthetic intermediate whose effective use is intrinsically linked to its solubility and stability. While it is expected to show good solubility in polar organic solvents, its aqueous solubility is likely limited. The primary stability concerns are dehydration to its boroxine form, particularly when heated, and oxidative degradation in solution. By understanding these characteristics and implementing the robust handling, storage, and analytical protocols outlined in this guide, researchers can ensure the integrity of the reagent, leading to more reliable, reproducible, and successful synthetic outcomes.
References
- Improving the oxidative stability of boronic acids through stereoelectronic effects. Google Scholar.
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
- 4-Chloro-2-fluorophenylboronic acid AldrichCPR 160591-91-3. Sigma-Aldrich.
- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Solubility of investigated compounds in water. Phenylboronic acid...
- Complexation of phenylboronic acid with lactic acid. Stability constant and reaction kinetics. Journal of the American Chemical Society.
- Phenylboronic acid. Wikipedia.
- Solubility of investigated compounds in water. Phenylboronic acid...
- This compound. Bladeless-agent.
- Solubility of phenylboronic compounds in w
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
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- 5. researchgate.net [researchgate.net]
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- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Key Chemical Reactions of 4-Chloro-2,3-difluorophenylboronic acid
Introduction: The Strategic Importance of 4-Chloro-2,3-difluorophenylboronic acid in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount approach for modulating physicochemical and biological properties.[1][2] this compound has emerged as a highly valuable and versatile building block, empowering chemists to forge complex molecular architectures with precision and efficiency. The unique substitution pattern of this reagent—a chlorine atom and two vicinal fluorine atoms on the phenyl ring—imparts distinct electronic and steric characteristics that are instrumental in the synthesis of novel bioactive molecules and advanced materials.[3]
This technical guide provides an in-depth exploration of the core chemical transformations involving this compound, with a primary focus on the two pillars of modern cross-coupling chemistry: the Suzuki-Miyaura reaction for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation. As a senior application scientist, this document moves beyond mere procedural descriptions to offer field-proven insights into the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
I. The Suzuki-Miyaura Coupling: A Workhorse for Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely utilized method for the construction of biaryl and heteroaryl structures.[4][5] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its status as an indispensable tool in organic synthesis.[6]
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The generally accepted cycle proceeds through three key steps:
-
Oxidative Addition: A low-valent Palladium(0) species reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the aryl halide typically follows the trend I > Br > OTf >> Cl, which is dictated by the carbon-halogen bond dissociation energy.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
Field-Proven Protocol for Suzuki-Miyaura Coupling
The following protocol provides a robust starting point for the coupling of this compound with a range of aryl halides. It is essential to note that optimization of the catalyst, ligand, base, and solvent system may be necessary for challenging substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol mixture or Dioxane/Water)
-
Round-bottom flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
To a dry round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.03 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of Dioxane and Water).
-
In a separate vial, prepare a solution of the base (e.g., 2 mmol of Na₂CO₃ in 2 mL of degassed water).
-
Add the base solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL) to the reaction mixture for extraction.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Expected Reactivity and Yields
While specific data for this compound is not extensively tabulated in publicly available literature, data from structurally similar fluorinated phenylboronic acids can provide a strong predictive framework for expected outcomes. The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of a related boronic acid with various aryl halides.
Table 1: Reaction with Aryl Iodides
| Entry | Aryl Iodide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 80 | 4 | >95 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 2 | ~92 |
| 3 | 4-Iodobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 6 | ~90 |
Table 2: Reaction with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 85 | 12 | ~90 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | ~88 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | ~85 |
Table 3: Reaction with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | ~75 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | ~80 |
| 3 | 4-Chlorobenzonitrile | PEPPSI-IPr (3) | K₂CO₃ | Dioxane | 120 | 24 | ~70 |
Note: The data presented is based on reactions with a structurally similar difluorophenylboronic acid and should be considered a guideline. Yields are approximate and can vary based on reaction scale, purity of reagents, and the efficiency of work-up and purification.
II. The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, provides a powerful and complementary method to palladium-catalyzed reactions for the formation of carbon-heteroatom bonds. This copper-catalyzed reaction couples arylboronic acids with amines, phenols, and other N- and O-nucleophiles to form aryl amines and aryl ethers, respectively. A key advantage of the Chan-Lam coupling is its ability to be conducted at room temperature and open to the air, offering a more practical and often more economical alternative to the Buchwald-Hartwig amination.
Mechanistic Insights: The Role of Copper
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a plausible catalytic cycle involves the following key transformations:
-
Ligand Exchange: The N-H or O-H containing substrate coordinates to a Cu(II) salt, typically copper(II) acetate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center, displacing a ligand.
-
Reductive Elimination: The aryl group and the heteroatom-containing moiety couple, forming the desired C-N or C-O bond and a Cu(0) species.
-
Reoxidation: The Cu(0) is reoxidized to the active Cu(II) state by an oxidant, which is often atmospheric oxygen.
General Protocol for Chan-Lam Amination
This protocol outlines a general procedure for the copper-catalyzed amination of this compound. This reaction is often sensitive to the nature of the amine and the solvent system, and optimization is encouraged.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.2-2.0 equivalents)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equivalent for stoichiometric or 10-20 mol% for catalytic)
-
Base (e.g., Pyridine or Triethylamine, 2.0 equivalents)
-
Solvent (e.g., Dichloromethane (DCM) or Methanol (MeOH))
-
Reaction vial with a magnetic stir bar
Step-by-Step Methodology:
-
To a reaction vial, add this compound (0.5 mmol), the amine (0.6-1.0 mmol), and copper(II) acetate (0.5 mmol for stoichiometric, or 0.05-0.1 mmol for catalytic).
-
Add the solvent (e.g., 5 mL of DCM) and the base (e.g., 1.0 mmol of pyridine).
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to several days.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove copper salts.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. Other Notable Reactions and Applications
Beyond the cornerstone cross-coupling reactions, this compound can participate in other valuable transformations. For instance, under specific palladium catalysis conditions, arylboronic acids can undergo fluorination, offering a pathway to aryl fluorides.
The primary application of this compound lies in its use as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[3] The resulting tri-substituted biaryl and aryl-heteroatom motifs are prevalent in a wide range of bioactive compounds. For example, a patent describes the use of 4-chloro-2-fluoro-3-substituted-phenylboronic acids in Suzuki coupling reactions for the synthesis of herbicidal compounds.
Conclusion
This compound is a powerful and versatile reagent in the modern synthetic chemist's toolbox. Its utility in the Suzuki-Miyaura and Chan-Lam couplings enables the efficient construction of intricate molecular architectures bearing the synthetically important chloro-difluoro-phenyl moiety. A thorough understanding of the underlying mechanisms and the practical application of the protocols outlined in this guide will empower researchers, scientists, and drug development professionals to leverage this key building block to its full potential in their synthetic endeavors.
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
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Wikipedia. (2023, October 29). Chan–Lam coupling. In Wikipedia. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid with Aryl Halides. BenchChem.
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Silva, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 875. [Link]
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Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
- Epp, J. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Mazzotti, A. R., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(37), 14012–14015. [Link]
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MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]
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Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
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ResearchGate. (2000, October). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. [Link]
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Chemical Review and Letters. (2024, September 10). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]
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Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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Ojima, I. (2018). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Beilstein Journal of Organic Chemistry, 14, 2539–2553. [Link]
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Zhang, W., et al. (2025). Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation. Journal of the American Chemical Society. [Link]
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Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]
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MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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Harnessing the Power of 4-Chloro-2,3-difluorophenylboronic Acid: A Technical Guide for Medicinal Chemists
Abstract: In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful synthesis and optimization of novel therapeutic agents. 4-Chloro-2,3-difluorophenylboronic acid has emerged as a particularly valuable reagent, offering a unique combination of electronic and steric properties that can be leveraged to address key challenges in medicinal chemistry. This guide provides an in-depth exploration of its applications, focusing on the underlying chemical principles and practical methodologies relevant to researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorination and Chlorination
This compound is a versatile building block in medicinal chemistry. The presence of fluorine and chlorine atoms on the phenyl ring significantly influences the molecule's reactivity and its potential interactions within a biological system. The electron-withdrawing nature of the fluorine atoms can enhance the metabolic stability of a compound and modulate the acidity of nearby functional groups. Furthermore, the specific substitution pattern of the chloro and fluoro groups provides distinct steric and electronic properties that are advantageous in designing compounds with high target affinity and specificity.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many drug molecules.[1] this compound is an excellent coupling partner in these reactions, valued for its reliability and broad functional group tolerance.
2.1. Mechanistic Insights
The success of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic properties of this compound, specifically the electron-withdrawing fluorine atoms, facilitate the crucial transmetalation step, often leading to high reaction yields.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.
2.2. Application in Kinase Inhibitor Synthesis
Protein kinases are a critical class of drug targets, and kinase inhibitors are a cornerstone of modern cancer therapy.[2][3] Many kinase inhibitors feature a biaryl core, and the 4-chloro-2,3-difluorophenyl moiety is often incorporated to enhance binding affinity and improve pharmacokinetic properties.[4][5] The fluorine atoms can form key hydrogen bonds with the protein target, while the chlorine atom can serve as a point for further chemical modification.[6]
Table 1: Typical Suzuki-Miyaura Reaction Conditions
| Component | Example | Purpose |
| Palladium Source | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Pre-catalyst that forms the active Pd(0) species. |
| Ligand | XPhos, SPhos | Stabilizes the palladium catalyst and facilitates the reaction steps. |
| Base | K₃PO₄, K₂CO₃ | Activates the boronic acid for transmetalation.[7] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Dissolves both the organic and inorganic reaction components. |
| Temperature | Room Temperature to 110 °C | Provides the necessary energy for the reaction to proceed.[8] |
2.3. General Experimental Protocol
-
To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., XPhos).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., THF/H₂O).
-
Heat the mixture to the desired temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Expanding the Synthetic Toolkit: Other Key Reactions
Beyond the Suzuki-Miyaura reaction, this compound is a valuable substrate in other important synthetic transformations.
3.1. Chan-Lam Coupling
The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, under mild, copper-catalyzed conditions.[9][10] This provides a powerful method for synthesizing aryl ethers and aryl amines, which are prevalent in many biologically active compounds.
3.2. Petasis Reaction
The Petasis reaction is a multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound to form α-amino acids or other valuable nitrogen-containing molecules.[11][12] The use of this compound in this reaction allows for the direct incorporation of the fluorinated and chlorinated phenyl group.
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemists. Its unique electronic and steric properties, coupled with its broad reactivity in key cross-coupling reactions, make it an essential tool for the synthesis of complex molecules with therapeutic potential. A thorough understanding of its applications and the underlying reaction mechanisms can significantly accelerate the drug discovery and development process.
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MDPI. (n.d.). Synthesis and Innovative Biological Activity of Boron-Containing Compounds. Retrieved from [Link]
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National Institutes of Health. (n.d.). Catalytic Diastereoselective Petasis Reactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Retrieved from [Link]
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MDPI. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]
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PubMed. (2019). Introducing the Petasis Reaction for Late-Stage Multicomponent Diversification, Labeling, and Stapling of Peptides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Retrieved from [Link]
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ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]
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National Institutes of Health. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Retrieved from [Link]
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National Institutes of Health. (2019). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Retrieved from [Link]
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National Institutes of Health. (n.d.). A comprehensive review of protein kinase inhibitors for cancer therapy. Retrieved from [Link]
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4-Chloro-2,3-difluorophenylboronic acid safety, handling, and storage precautions
An In-depth Technical Guide to the Safe Handling, and Storage of 4-Chloro-2,3-difluorophenylboronic Acid
This guide provides comprehensive safety, handling, and storage protocols for this compound. Designed for researchers, chemists, and drug development professionals, the information herein is synthesized from established safety data for closely related halogenated phenylboronic acids to ensure a robust and scientifically grounded approach. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to work safely and effectively.
Hazard Identification and Risk Assessment
This compound is a solid organic compound that, like many arylboronic acids, presents specific hazards that must be managed through proper engineering controls, personal protective equipment, and handling procedures. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a consolidated hazard profile can be constructed from close structural analogs.[1][2][3][4][5][6][7][8][9][10]
The primary hazards are associated with irritation to the skin, eyes, and respiratory tract. Ingestion is also a key route of exposure to be avoided.
Globally Harmonized System (GHS) Classification
The expected GHS classification is summarized below. This is a composite assessment based on data from analogous compounds.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
Signal Word: Warning [2][3][4][7][8][9]
Causality Insight: The boronic acid moiety can interact with biological nucleophiles, while the halogenated aromatic ring contributes to the compound's reactivity and potential for irritation. As a fine powder, the substance can be easily aerosolized, leading to respiratory tract irritation upon inhalation.[4][8][10]
Engineering and Administrative Controls: The First Line of Defense
The hierarchy of controls prioritizes eliminating or reducing hazards at the source. For this compound, this is achieved through proper workplace design and procedures.
-
Ventilation: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust particles.[1][2][7][11] The work area should be maintained under negative pressure relative to surrounding corridors.
-
Designated Area: Operations involving this compound should be restricted to a designated area. This area must be clearly marked, and access should be limited to trained personnel.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[10] Ensure that their locations are well-lit and unobstructed.
Caption: Hierarchy of controls for handling the compound.
Personal Protective Equipment (PPE)
PPE is essential as the final barrier against exposure. The selection of appropriate PPE is critical and must be based on a thorough risk assessment.[1][2][11]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant splash risk.[12] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemically resistant nitrile gloves (minimum thickness of 4 mil). Inspect gloves for defects before each use. | Prevents skin contact. Double-gloving is recommended during transfers.[11] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. Long pants and closed-toe shoes are mandatory. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH-approved N95 respirator may be required if work cannot be conducted within a fume hood or if dust generation is unavoidable. | Prevents inhalation of fine dust particles, which can cause respiratory irritation.[2] |
Self-Validating Protocol: Before initiating any work, personnel must inspect their PPE for integrity. Gloves should be changed immediately upon contamination. After handling is complete, remove PPE in a manner that avoids cross-contamination (e.g., remove gloves last) and wash hands thoroughly.[3][7]
Handling and Experimental Protocols
Adherence to a strict operational protocol is crucial for safety.
Step-by-Step Weighing and Transfer Protocol
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatulas, weigh boats, receiving flask).
-
Donning PPE: Put on all required PPE as specified in Section 3.
-
Transfer: Perform all manipulations deep within the fume hood. Carefully open the container. Use a dedicated spatula to transfer the solid to a tared weigh boat. Avoid actions that could generate dust.
-
Addition: Gently add the weighed solid to the reaction vessel. If dissolving, add the solvent slowly to the solid to minimize splashing.
-
Cleanup: Tightly cap the stock bottle. Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) into a designated waste container. Clean the work surface.
-
Doffing PPE: Remove PPE carefully and wash hands thoroughly with soap and water.
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14] |
| Skin Contact | Remove all contaminated clothing.[14] Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][13] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air immediately.[4] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1][13] Rinse the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Spill Response Protocol
The response depends on the size of the spill.
-
Minor Spill (Solid, <1g, contained in fume hood):
-
Ensure PPE is worn.
-
Gently cover the spill with a paper towel dampened with water to prevent dust from becoming airborne.
-
Carefully sweep the material into a sealable plastic bag or container.
-
Wipe the area with a wet paper towel, then decontaminate with 70% ethanol.
-
Place all cleanup materials into the sealed container and label it as hazardous waste.
-
-
Major Spill (Outside of a fume hood or >1g):
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Isolate: Close the laboratory door and prevent entry.
-
Report: Notify your supervisor and the institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Caption: Decision workflow for spill response.
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical powder, carbon dioxide, or alcohol-resistant foam.[3] A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: Combustion may produce toxic and irritating fumes, including carbon oxides, hydrogen chloride, hydrogen fluoride, and boron oxides.
-
Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Storage and Disposal
Proper storage is crucial for maintaining chemical integrity and safety.
Storage Conditions
-
Container: Store in the original, tightly sealed container.[3][8]
-
Environment: Keep in a cool, dry, and well-ventilated place.[3][8] Many boronic acids are sensitive to moisture and air, so storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability. Refrigeration is often advised.[10]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4]
Waste Disposal
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Procedure: All waste must be collected in a clearly labeled, sealed, and appropriate container. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.[4][8]
References
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4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) - lookchem. (2017, August 19). Retrieved from [Link]
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Section 3: Emergency Procedures - Princeton EHS. Retrieved from [Link]
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4-Chloro-3-fluorophenylboronic Acid (CID 2778656) - PubChem. Retrieved from [Link]
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4-Chloro-2-fluoro-3-methoxyphenylboronic acid (CID 44129706) - PubChem. Retrieved from [Link]
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SAFETY DATA SHEET: 2,4-Difluorobenzeneboronic acid - Thermo Fisher Scientific. (2025, September 10). Retrieved from [Link]
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Material Safety Data Sheet - 2,4-Difluorophenylboronic acid - Cole-Parmer. Retrieved from [Link]
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The Tale of Two Halogens: An In-Depth Technical Guide to the Electronic Effects of Chloro and Fluoro Groups in Phenylboronic Acids
Introduction: The Phenylboronic Acid Scaffold and the Strategic Role of Halogenation
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is unparalleled. The functionalization of the phenyl ring is a key strategy for modulating the reactivity and properties of these reagents. Among the most powerful and versatile substituents are the halogens, particularly fluorine and chlorine.
This technical guide provides an in-depth exploration of the nuanced electronic effects imparted by fluoro and chloro substituents on the phenylboronic acid core. We will dissect how these halogens, often considered similar, exert distinct influences on the molecule's acidity, stability, and performance in cross-coupling reactions. For researchers, medicinal chemists, and drug development professionals, a deep understanding of these effects is critical for rational reagent selection, reaction optimization, and the strategic design of molecules with tailored properties.
Pillar 1: The Duality of Halogen Electronics - Inductive vs. Resonance Effects
The electronic influence of any substituent on an aromatic ring is a delicate balance between two fundamental forces: the inductive effect (-I) and the resonance effect (+R). Halogens present a unique case where these two effects are in opposition.[1][2]
-
Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine atoms pull electron density away from the carbon atom of the phenyl ring to which they are attached. This electron-withdrawing effect propagates through the sigma (σ) bond framework, deactivating the ring towards electrophilic attack by reducing its overall electron density.[1][3] Fluorine is more electronegative than chlorine, and thus exerts a stronger -I effect.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons in their p-orbitals which can be donated into the π-system of the benzene ring.[2][4] This delocalization of electrons increases the electron density at the ortho and para positions. However, for halogens, this +R effect is significantly weaker than their -I effect.[1] The overlap between the 2p orbital of carbon and the 2p orbital of fluorine is more effective than the overlap with the larger 3p orbital of chlorine, suggesting a slightly more significant +R effect for fluorine, though the inductive effect still dominates.
This interplay explains the classic observation that halogens are deactivating yet ortho, para-directing in electrophilic aromatic substitution. The strong -I effect lowers the overall reactivity compared to benzene, while the +R effect directs incoming electrophiles to the electron-enriched ortho and para positions.[4]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Opposing Electronic Forces of Halogen Substituents.
Pillar 2: Quantifying Electronic Influence - Hammett Constants
To move from a qualitative to a quantitative understanding, we turn to Hammett substituent constants (σ). These empirically derived values quantify the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions. A positive value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.
| Substituent | σm | σp | Dominant Effect |
| -F | 0.34 | 0.06 | Strong -I, Weak +R |
| -Cl | 0.37 | 0.23 | Strong -I, Weaker +R |
| (Data sourced from Hansch et al.) |
Analysis:
-
The σm values are both positive and similar, reflecting the strong electron-withdrawing inductive effect that dominates at the meta position, where resonance effects are minimal.
-
The σp value for chlorine (0.23) is significantly more positive than that for fluorine (0.06).[5] This is a critical point of differentiation. At the para position, both the -I and +R effects are at play. For fluorine, the stronger +R effect (due to better orbital overlap) more effectively counteracts its very strong -I effect, resulting in a nearly neutral overall electronic influence at this position. For chlorine, the weaker +R effect is less able to compensate for its strong -I effect, leading to a net electron-withdrawing character at the para position.
Pillar 3: Impact on Acidity (pKa) of Phenylboronic Acids
The Lewis acidity of the boronic acid moiety, quantified by its pKa, is directly influenced by the electron density on the phenyl ring. Electron-withdrawing groups stabilize the anionic boronate species formed upon coordination with a Lewis base (e.g., hydroxide), thereby increasing the acidity (lowering the pKa).
The presence of a fluoro or chloro substituent invariably increases the acidity of phenylboronic acid (pKa ≈ 8.83).[6] The magnitude of this effect is position-dependent.
| Phenylboronic Acid | pKa |
| Phenyl- | 8.83 |
| 4-Fluoro-phenyl- | 8.27 |
| 4-Chloro-phenyl- | ~8.2 |
| 4-Methoxy-phenyl- | 9.25 |
| (Data compiled from multiple sources) |
Field Insights:
-
Para Position: As seen in the table, both 4-fluoro and 4-chlorophenylboronic acid are more acidic than the parent compound. The stronger net electron-withdrawing effect of the chloro group at the para position (as indicated by its larger σp value) would be expected to lead to a slightly lower pKa compared to the fluoro analogue, though they are often very close.
-
Ortho Position: The acidity increase is most pronounced for ortho-substituents. For 2-fluorophenylboronic acid, this is attributed not only to the strong inductive effect but also to the potential for an intramolecular hydrogen bond between the fluorine atom and a hydroxyl group of the boronic acid, which stabilizes the neutral acid form.[2][3]
-
Meta Position: At the meta position, the resonance effect is negligible. Therefore, the acidity is primarily dictated by the strong inductive effect, leading to a significant decrease in pKa.[2]
The range of pKa values for fluorinated phenylboronic acids can span from as low as 6.17 for highly fluorinated derivatives to 8.77 for 4-fluorophenylboronic acid.[2] This tunability is a powerful tool in applications like sensor design, where the pKa dictates the optimal pH range for binding to diols, such as saccharides.
Pillar 4: Consequences in Suzuki-Miyaura Cross-Coupling
The electronic nature of the boronic acid plays a critical role in the efficiency of the Suzuki-Miyaura reaction, particularly in the transmetalation step, which is often rate-determining. This step involves the transfer of the aryl group from the boron atom to the palladium center.
dot graph G { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
The Conventional Wisdom and a Deeper Look:
Conventional wisdom suggests that electron-donating groups on the phenylboronic acid increase the nucleophilicity of the aryl group, thereby accelerating the transmetalation step and leading to higher reaction yields. Conversely, electron-withdrawing groups are expected to decrease the rate of this step.
This leads to an expected reactivity trend for para-substituted isomers: -CH₃ > -H > -F > -Cl
However, the overall reaction efficiency is a complex interplay of factors. While the above trend often holds, the increased Lewis acidity of halogenated phenylboronic acids can facilitate the formation of the active boronate species [ArB(OH)₃]⁻, which is the species widely believed to undergo transmetalation.[7] This can, in some catalytic systems, compensate for the reduced nucleophilicity of the aryl ring.
Field Insights:
-
Catalyst System is Key: The impact of substituents is highly dependent on the palladium catalyst, ligands, and base used. For less reactive electrophiles (e.g., aryl chlorides), the subtle differences between fluoro- and chloro-phenylboronic acids can become more pronounced.
-
Side Reactions: The increased acidity of halogenated phenylboronic acids can sometimes lead to a higher propensity for side reactions like protodeboronation (loss of the boronic acid group), especially under harsh basic conditions or with prolonged reaction times.[8] Careful selection of a milder base (e.g., K₃PO₄ or KF instead of NaOH) can be a crucial experimental choice to mitigate this.
-
Fluorine's Unique Role: In some modern catalytic systems, particularly those using nickel, electron-poor fluoro-containing arylboronic acids have been shown to be excellent coupling partners, sometimes exhibiting higher reactivity than electron-neutral analogues.[9] This highlights that while fundamental electronic principles provide a strong predictive framework, the specific reaction context is paramount.
Pillar 5: Experimental Protocols for Characterization
Trustworthy research relies on robust and reproducible methodologies. Here, we outline standard protocols for quantifying the key properties discussed.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol provides a high-precision method for determining the pKa of a phenylboronic acid in an aqueous or mixed-solvent system.
Causality: Potentiometric titration directly measures the change in pH of a solution as a titrant (a strong base) is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic boronic acid [ArB(OH)₂] and its conjugate base, the boronate anion [ArB(OH)₃]⁻, are equal. Maintaining a constant ionic strength is critical to ensure that the activity coefficients of the ions remain stable throughout the titration, leading to an accurate pKa value.
Methodology:
-
Preparation:
-
Calibrate a pH meter using standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[10][11]
-
Prepare a standardized solution of carbonate-free 0.1 M NaOH.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[10]
-
Accurately weigh and dissolve the phenylboronic acid sample in the 0.15 M KCl solution to a final concentration of approximately 1 mM. If solubility is an issue, a co-solvent like methanol can be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent mixture.
-
-
Titration Setup:
-
Place a known volume (e.g., 20.0 mL) of the phenylboronic acid solution into a jacketed titration vessel maintained at 25.0 °C.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Purge the solution and the headspace with an inert gas (e.g., nitrogen or argon) to exclude atmospheric CO₂.[11]
-
-
Execution:
-
If necessary, acidify the sample solution to ~pH 2 with a small amount of 0.1 M HCl to ensure the titration starts with the fully protonated species.
-
Begin the titration by adding small, precise aliquots of the 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (the point of maximum slope) from the first derivative of the curve (ΔpH/ΔV).
-
The pKa is the pH value at exactly half the volume of the equivalence point.[10]
-
Perform at least three replicate titrations to ensure reproducibility.[11]
-
Protocol 2: Kinetic Analysis of Suzuki-Miyaura Coupling by GC-MS
This protocol allows for the monitoring of reaction progress over time, enabling a comparison of the relative reaction rates for chloro- and fluoro-substituted phenylboronic acids.
Causality: By periodically sampling the reaction mixture and quantifying the disappearance of the starting materials and the appearance of the product, a kinetic profile can be constructed. Using an internal standard that is chemically inert but detectable by GC-MS allows for accurate quantification, correcting for any variations in sample injection volume. This method provides direct, empirical evidence of how the electronic differences between the chloro- and fluoro-substituents translate into reaction performance under specific conditions.
Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the phenylboronic acid (either 4-chlorophenylboronic acid or 4-fluorophenylboronic acid, 1.2 mmol).
-
Add a suitable internal standard (e.g., dodecane, 0.5 mmol), which should be stable under the reaction conditions and have a distinct retention time from all reactants and products.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., 10 mL of toluene/water 4:1) via syringe.
-
-
Execution and Sampling:
-
Place the Schlenk tube in a preheated oil bath at the desired reaction temperature (e.g., 90 °C) and begin vigorous stirring. This is time zero (t=0).
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (~0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing diethyl ether (~1 mL) and a small amount of water to stop the reaction and dissolve the components for analysis.
-
-
Sample Analysis (GC-MS):
-
Inject a small volume (e.g., 1 µL) of the quenched sample into the GC-MS.
-
Develop a temperature program that provides good separation of the aryl halide, the internal standard, and the biaryl product.
-
Identify each component by its mass spectrum and retention time.
-
-
Data Analysis:
-
For each time point, calculate the response factor for the product relative to the internal standard.
-
Plot the concentration of the product (or the conversion of the limiting reactant) versus time for both the chloro- and fluoro-substituted reactions.
-
The initial slopes of these plots provide a direct comparison of the initial reaction rates.
-
Conclusion and Outlook
The choice between a chloro and a fluoro substituent on a phenylboronic acid is not arbitrary; it is a strategic decision rooted in the fundamental principles of electronic effects. While both are electron-withdrawing halogens, the subtle differences in the balance of their inductive and resonance effects lead to measurable distinctions in their acidity and reactivity. Fluorine's ability to partially compensate its strong inductive pull with a more effective resonance donation at the para position makes it electronically distinct from chlorine.
This guide has demonstrated that a quantitative understanding, through Hammett constants and pKa values, coupled with robust experimental validation, provides the necessary framework for informed decision-making. For the medicinal chemist, these differences can influence a drug candidate's metabolic stability and binding affinity. For the process chemist, they can dictate the choice of catalyst, base, and reaction conditions required to achieve an efficient and high-yielding synthesis. As the demand for increasingly complex and precisely functionalized molecules grows, a mastery of these core electronic principles will remain an invaluable asset for any scientist in the field.
References
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- BenchChem. (2025).
- Adamczyk-Woźniak, A., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry.
- BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. BenchChem Whitepaper.
-
Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. BenchChem Whitepaper.
-
Gozdalik, J. T., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. [Link]
- Swain, C. G., & Lupton, E. C. (1968). Field and Resonance Components of Substituent Effects. Journal of the American Chemical Society, 90(16), 4328–4337.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- Semeraro, D., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
-
Science.gov. (n.d.). hammett substituent constants: Topics. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
- Semeraro, D., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
- ACS Publications. (2017). Molecular Complexes of 4-Halophenylboronic Acids: A Systematic Exploration of Isostructurality and Structural Landscape. Crystal Growth & Design.
- Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
- Lloyd-Jones, G. C. (2018). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
- Miyaura, N. (2002).
- Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.
-
ResearchGate. (2022). pKa values for boronic acids 1-7. [Link]
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Navas, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 54. [Link]
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Vračko, M., et al. (2016). Development of Methods for the Determination of pKa Values. Acta Chimica Slovenica.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Boron: Exploring Phenylboronic Acid in Advanced Chemical Synthesis.
- Beckmann, J., et al. (2007). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal.
- University of Wisconsin-Madison. (n.d.). Bordwell pKa Table.
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
- Georganics. (2024).
- ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- University of California, Santa Cruz. (n.d.).
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- ResearchGate. (2017). How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC?.
- The Royal Society of Chemistry. (2013).
- Kütt, A., et al. (2018).
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
- University of Tartu. (n.d.).
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Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2,3-difluorophenylboronic Acid
Introduction: The Significance of Fluorinated Biaryls and Synthetic Challenges
The incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Specifically, the 2,3-difluorophenyl motif is of significant interest. However, the synthesis of biaryl compounds containing such fluorinated moieties presents considerable challenges. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for the cross-coupling of 4-Chloro-2,3-difluorophenylboronic acid with various aryl and heteroaryl partners.
This compound is a challenging substrate due to the electron-withdrawing nature of the fluorine atoms, which can affect the reactivity of the boronic acid. Furthermore, the presence of a chloro-substituent on the coupling partner necessitates robust catalytic systems, as aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[2] This guide will delve into the mechanistic intricacies of the Suzuki-Miyaura reaction, provide a rationale for the selection of catalysts, ligands, bases, and solvents, and offer detailed experimental protocols to enable successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive aryl chlorides.[1][4]
-
Transmetalation: The organic group from the organoboron reagent (in this case, the 4-Chloro-2,3-difluorophenyl group) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Suzuki-Miyaura Catalytic Cycle
Component Selection: A Rational Approach
The success of a Suzuki-Miyaura coupling reaction, especially with a challenging substrate like this compound, hinges on the judicious selection of each reaction component.
Palladium Precatalyst
The choice of the palladium source is critical for initiating the catalytic cycle. While Pd(0) sources like Pd(PPh₃)₄ can be used directly, they can be sensitive to air and moisture.[7] More commonly, stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂ are employed, which are reduced in situ to the active Pd(0) species. Modern, well-defined precatalysts, often featuring a phosphine ligand already coordinated to the palladium center, have gained prominence due to their high activity and stability.[8] For demanding couplings involving aryl chlorides, palladacycle precatalysts have demonstrated enhanced activity.[9][10][11]
Ligand Selection: The Key to Success
The ligand plays a multifaceted role in the catalytic cycle: it stabilizes the palladium center, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps. For the coupling of aryl chlorides, electron-rich and sterically bulky phosphine ligands are generally required to promote the challenging oxidative addition step.
Ligand Selection Decision Tree
-
Buchwald-type Biaryl Phosphine Ligands: Ligands such as SPhos and XPhos are highly effective for coupling aryl chlorides due to their steric bulk and electron-donating properties, which promote the formation of the active monoligated Pd(0) species.[12]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and form very stable complexes with palladium, making them excellent choices for challenging cross-coupling reactions.[6]
The Role of the Base
The base is essential for the transmetalation step.[5][13] It activates the boronic acid by converting it into a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[6][14] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. K₃PO₄ is often effective for couplings involving electron-deficient boronic acids.
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, although they are generally less common in Suzuki couplings.
-
Fluoride Sources: Bases like KF can be used, especially when dealing with base-sensitive functional groups.[6]
Solvent Considerations
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction kinetics and selectivity.[15][16][17][18][19]
-
Aprotic Polar Solvents: Solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are widely used. They are generally good at dissolving the various components of the reaction mixture.[16]
-
Aromatic Hydrocarbons: Toluene and xylenes are also common, particularly for higher temperature reactions.
-
Water: Often, a co-solvent system including water is employed, as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with an aryl chloride. Optimization of the reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is a good starting point for a wide range of aryl and heteroaryl chlorides.
Reagents and Materials:
-
This compound
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl chloride (1.0 equivalent), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The final concentration of the aryl chloride should be between 0.1 and 0.5 M.
-
Place the vial in a preheated oil bath or heating block at 80-110 °C.
-
Stir the reaction mixture vigorously and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Sterically Hindered or Deactivated Aryl Chlorides
For more challenging substrates, a more active precatalyst and ligand combination may be required.
Reagents and Materials:
-
This compound
-
Sterically hindered/deactivated aryl chloride
-
XPhos Pd G3 ([(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate])
-
Cesium carbonate (Cs₂CO₃)
-
tert-Amyl alcohol, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.5 equivalents), the aryl chloride (1.0 equivalent), XPhos Pd G3 (1-3 mol%), and Cs₂CO₃ (2.5 equivalents) to a dry reaction vessel with a stir bar.
-
Add anhydrous tert-amyl alcohol to the vessel.
-
Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction for completion.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Data Summary: Catalyst System Performance
The following table summarizes typical conditions and outcomes for Suzuki-Miyaura couplings of challenging substrates, providing a reference for optimization.
| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| 2-Chlorotoluene | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 18 | ~85 |
| 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 24 | ~80 |
| 2-Chloropyridine | XPhos Pd G3 | - | Cs₂CO₃ | t-Amyl alcohol | 110 | 6 | >95 |
Note: Yields are approximate and highly dependent on the specific substrates and reaction scale.
Troubleshooting
-
Low Conversion: Increase temperature, reaction time, or catalyst/ligand loading. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The choice of base and solvent can also be critical.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic with electron-deficient boronic acids. Using milder bases (e.g., K₂CO₃), lower temperatures, or shorter reaction times can mitigate this issue. Using a boronic ester (e.g., a pinacol ester) can also increase stability.[20]
-
Homocoupling: The formation of biaryls from the coupling of two boronic acid molecules can occur. This is often minimized by the slow addition of the boronic acid or by using a 1:1 ratio of coupling partners.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of valuable fluorinated biaryl compounds. Success with this challenging substrate requires a careful and rational selection of the palladium catalyst, ligand, base, and solvent. Modern, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are often necessary to overcome the low reactivity of aryl chloride coupling partners. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop efficient and reliable synthetic routes to these important molecular targets.
References
Sources
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- 2. Palladium-Catalyzed Cross-Coupling Reactions of Chlorobenzene: Latest Research, Challenges & Breakthroughs in China | Expert Analysis & Insights 2024 [chlorobenzene.ltd]
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- 8. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Strategic Base and Solvent Selection for Suzuki-Miyaura Couplings of 4-Chloro-2,3-difluorophenylboronic Acid
An Application Guide for Researchers
Introduction: The Unique Profile of 4-Chloro-2,3-difluorophenylboronic Acid
This compound is a valuable building block in modern synthetic chemistry, particularly for the synthesis of complex biaryl structures found in pharmaceuticals and advanced materials. Its utility stems from the unique electronic and steric properties conferred by its halogen substituents. The presence of three electron-withdrawing groups (two fluorine atoms, one chlorine atom) renders the aromatic ring electron-deficient. This electronic nature significantly influences its reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Furthermore, the ortho-fluoro substituent introduces steric hindrance around the boronic acid moiety, which can affect the kinetics of the catalytic cycle.[1] Understanding these intrinsic properties is paramount for the rational selection of a base and solvent system to achieve optimal reaction outcomes, maximizing yield while minimizing common side reactions such as protodeboronation.
This guide provides a detailed exploration of the mechanistic roles of the base and solvent, followed by practical protocols and troubleshooting advice tailored for reactions involving this specific boronic acid.
The Critical Role of the Base: Activating the Boronic Acid
In the Suzuki-Miyaura coupling, the base is not merely a spectator or an acid scavenger. Its primary, indispensable role is to activate the boronic acid, transforming it into a more nucleophilic "ate" complex (a boronate species), which is essential for the transmetalation step.[2][3][4][5] The neutral boronic acid is generally unreactive toward the palladium(II) complex formed after oxidative addition. The base facilitates the formation of a tetracoordinate boronate, which possesses a higher negative charge density on the aryl group, thereby accelerating its transfer to the palladium center.[3][6]
Caption: Activation of boronic acid by a base to form the reactive boronate species.
Selecting the Appropriate Base
The choice of base depends on the reactivity of the coupling partners, the solvent system, and the presence of any base-sensitive functional groups.
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common bases for Suzuki couplings. They are moderately strong and are typically used in biphasic solvent systems containing water (e.g., Dioxane/H₂O, Toluene/H₂O).[7] The water is essential to dissolve the carbonate and facilitate boronate formation. For the electron-deficient this compound, a stronger carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good starting point.
-
Phosphates (K₃PO₄): Tripotassium phosphate is a stronger, non-nucleophilic base that is often effective in anhydrous conditions.[7] This can be particularly advantageous when dealing with substrates that are sensitive to hydrolysis or to suppress the protodeboronation side reaction, a known issue with electron-poor boronic acids.[7][8]
-
Hydroxides (NaOH, KOH, Ba(OH)₂): These are strong bases that can drive reactions to completion, but their high basicity can sometimes promote undesired side reactions or degradation of sensitive substrates.[2] They are typically used in aqueous or biphasic systems.
-
Fluorides (KF, CsF): Anhydrous potassium fluoride (KF) can be used to activate the boronic acid, especially when base-labile functional groups like esters are present in the substrates.[4]
The Multifaceted Role of the Solvent
The solvent system is a critical parameter that influences nearly every step of the catalytic cycle. Its functions include dissolving the reactants, modulating catalyst activity and stability, and influencing the rate of key mechanistic steps.[9]
Common Solvent Systems and Their Rationale
-
Polar Aprotic Solvents (Dioxane, THF, DMF): These are the workhorses of Suzuki-Miyaura couplings.
-
1,4-Dioxane & THF: Frequently used with an aqueous base, creating a biphasic system that effectively dissolves both organic substrates and inorganic bases. This is an excellent starting point for coupling this compound.
-
DMF & DMAc: Their high boiling points are advantageous for reactions involving less reactive coupling partners, such as aryl chlorides, allowing for higher reaction temperatures.
-
-
Apolar Aromatic Solvents (Toluene, Benzene): Often used in combination with water and a phase-transfer catalyst or as part of a biphasic system with an aqueous base.
-
Protic Solvents (Alcohols, Water): The inclusion of water is fundamental to many protocols for dissolving inorganic bases. Alcohols like ethanol or isopropanol can also serve as effective co-solvents, and their use is a key aspect of developing more environmentally benign ("green") reaction conditions.
For the electron-deficient this compound, a polar solvent system is generally preferred to facilitate the formation and stabilization of the charged intermediates in the catalytic cycle.
Data Presentation: Recommended Starting Conditions
The optimal conditions will always require empirical screening.[7][10] However, the following table provides rational starting points for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on established principles.
| Aryl Halide (Ar-X) | Reactivity | Recommended Base(s) | Recommended Solvent System(s) | Typical Temp. (°C) |
| Ar-I | High | K₂CO₃, Na₂CO₃ | Dioxane/H₂O (4:1), Toluene/Ethanol/H₂O | 80 - 100 |
| Ar-Br | Medium | K₂CO₃, K₃PO₄ | Dioxane/H₂O (4:1), DMF, Toluene/H₂O | 90 - 110 |
| Ar-Cl | Low | K₃PO₄, Cs₂CO₃, t-BuOK | Dioxane, Toluene, DMF (often anhydrous) | 100 - 120+ |
Note: For aryl chlorides, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are typically required.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the complete catalytic cycle is crucial for troubleshooting and optimization. The base and solvent play critical roles in the transmetalation step, but the solvent also influences the stability and activity of the palladium species throughout the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol describes a general method for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v), degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Workflow Diagram:
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- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
Synthesis of Substituted Biaryls with 4-Chloro-2,3-difluorophenylboronic Acid: An Application and Protocol Guide
Introduction: The Strategic Value of Fluorinated Biaryls in Modern Chemistry
Substituted biaryl scaffolds are fundamental to the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. The strategic incorporation of fluorine atoms into these structures can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated biaryls particularly sought-after in drug discovery.[1] 4-Chloro-2,3-difluorophenylboronic acid is a versatile building block that introduces a unique electronic signature to target molecules. This guide provides an in-depth exploration of its application in the synthesis of substituted biaryls via the Suzuki-Miyaura cross-coupling reaction, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, forming a new carbon-carbon bond.[2] The reaction's success hinges on a well-defined catalytic cycle, which is crucial to understand for effective troubleshooting and optimization.
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.
-
Transmetalation: This is often the rate-determining step. The organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Sources
Application Note: Microwave-Assisted Suzuki Coupling with 4-Chloro-2,3-difluorophenylboronic acid
Abstract
This application note provides a comprehensive technical guide for performing the microwave-assisted Suzuki-Miyaura cross-coupling reaction using 4-Chloro-2,3-difluorophenylboronic acid. This protocol is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex biaryl scaffolds. We delve into the mechanistic underpinnings of the reaction, the significant advantages conferred by microwave irradiation, and provide a detailed, field-proven protocol for achieving high yields and purity. The unique electronic nature of the fluorinated and chlorinated boronic acid presents specific challenges and opportunities, which are addressed through rational selection of catalysts, bases, and solvent systems.
Theoretical Background & Scientific Rationale
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide. The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. The reactivity of the halide is generally I > Br > Cl, making the coupling of aryl chlorides the most challenging step.[2]
-
Transmetalation : The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation by a base, which forms a boronate "ate" complex (e.g., [Ar²B(OH)₃]⁻), rendering the Ar² group more nucleophilic and facilitating its transfer to the electrophilic Pd(II) center.[3]
-
Reductive Elimination : The two organic fragments (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst to re-enter the cycle.
Sources
Introduction: The Significance of 4-Chloro-2,3-difluorophenylboronic Acid in Modern Drug Discovery
An Application Guide to the Scale-Up Synthesis of 4-Chloro-2,3-difluorophenylboronic Acid
This compound is a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern—a chlorine atom and two vicinal fluorine atoms on a phenylboronic acid scaffold—imparts specific electronic and conformational properties to target molecules. These attributes are highly sought after in the design of novel therapeutics, particularly in oncology and immunology, where precise modulation of protein-ligand interactions is paramount. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, while the chlorine atom provides an additional vector for molecular recognition or further functionalization.
This guide moves beyond standard laboratory procedures to address the complex, multifaceted challenges of transitioning the synthesis of this valuable intermediate from the bench to pilot and manufacturing scales. As drug development progresses, the demand for kilogram-to-ton quantities of key intermediates necessitates a shift in synthetic strategy, where process safety, scalability, robustness, and economic viability become the primary drivers. This document provides researchers, process chemists, and drug development professionals with a comprehensive framework for navigating the critical considerations inherent in the scale-up of arylboronic acid synthesis, using this compound as a representative case study. We will delve into the causality behind experimental choices, offering field-proven insights grounded in authoritative chemical principles and process safety management.
Section 1: Synthetic Route Selection for Scalability
The synthesis of arylboronic acids typically relies on the borylation of an organometallic intermediate. The two most viable routes for this compound starting from 1-bromo-4-chloro-2,3-difluorobenzene are the organolithium (lithiation-borylation) and Grignard-based pathways.
Route A: Lithiation-Borylation
This is a powerful and high-yielding method, particularly favored in laboratory settings for its efficiency.[1][2] The core of this process involves a halogen-metal exchange using a potent organolithium reagent, typically n-butyllithium (n-BuLi), at cryogenic temperatures, followed by quenching the resultant aryllithium species with a boron electrophile like triisopropyl borate or trimethyl borate.[3][4]
The fundamental transformation is: Ar-Br + n-BuLi → Ar-Li + n-BuBr Ar-Li + B(OR)₃ → Ar-B(OR)₃⁻Li⁺ Ar-B(OR)₃⁻Li⁺ + H₃O⁺ → Ar-B(OH)₂
While effective, this route presents significant scale-up hazards primarily due to the use of pyrophoric n-BuLi.[5][6]
Route B: Grignard Reaction
An alternative approach involves the formation of a Grignard reagent by reacting the aryl halide with magnesium metal.[7][8] This organomagnesium species is then reacted with a trialkyl borate in a similar fashion to the lithiation route.[9][10]
The fundamental transformation is: Ar-Br + Mg → Ar-MgBr Ar-MgBr + B(OR)₃ → Ar-B(OR)₃⁻MgBr⁺ Ar-B(OR)₃⁻MgBr⁺ + H₃O⁺ → Ar-B(OH)₂
The Grignard route is often considered safer for large-scale operations as it avoids pyrophoric organolithium reagents. However, the initiation of Grignard reactions can be notoriously difficult to control, posing its own set of thermal hazards.[11][12][13]
Section 2: Critical Scale-Up and Process Safety Considerations
Transitioning from a laboratory flask to a multi-hundred-liter reactor fundamentally changes the process dynamics. A failure to account for these changes can lead to failed batches, safety incidents, and significant financial loss. A robust Process Safety Management (PSM) program is not optional; it is a regulatory and ethical necessity.[14][15]
Thermal Hazard Management
The single most critical challenge in scaling up these organometallic reactions is managing the heat of reaction. Both lithiation and Grignard formation are highly exothermic.
-
The Surface Area-to-Volume Ratio Problem: As vessel size increases, the volume (which generates heat) increases by a cubic function, while the surface area (which dissipates heat) increases by only a square function. This leads to a dramatic decrease in heat transfer efficiency, making the reaction far more prone to thermal runaway.[16]
-
Mitigation Strategies:
-
Controlled Addition: Reagents must be added via calibrated dosing pumps at a rate that does not allow heat generation to exceed the cooling capacity of the reactor. This is a critical process parameter (CPP).
-
Reactor Engineering: Jacketed glass-lined or stainless-steel reactors with high-performance thermal fluids and engineered cooling systems (e.g., cryostats) are mandatory.
-
Semi-Batch Operation: The reaction is typically run in a semi-batch mode, where one reagent is slowly added to the other in the reactor, allowing for continuous heat removal.
-
| Parameter | Laboratory Scale (1 L) | Pilot Scale (200 L) |
| Heat Dissipation | High surface area-to-volume ratio; ice/acetone bath. | Low surface area-to-volume ratio; requires engineered jacketed reactor with thermal fluid. |
| Reagent Addition | Manual addition via dropping funnel. | Automated, metered addition via dosing pump. |
| Thermal Monitoring | Single thermocouple. | Multiple calibrated temperature probes (internal and jacket), automated alarms, and potential use of reaction calorimeters.[17] |
| Emergency Cooling | Manual immersion in a large ice bath. | Pre-charged quench vessel; emergency cooling loop. |
Handling of Pyrophoric and Reactive Reagents
Organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[18][19] Grignard reagents react violently with water.[20]
-
Inert Atmosphere: All vessels must be rigorously dried and maintained under a positive pressure of an inert gas (Nitrogen or Argon). Oxygen and moisture levels must be strictly controlled and monitored.[6]
-
Engineered Transfer: On a large scale, syringes are no longer viable. Reagents are transferred from storage containers to the reactor via closed systems using pressure or specialized pumps.
-
Personal Protective Equipment (PPE): Standard lab coats and safety glasses are insufficient. Fire-retardant lab coats (e.g., Nomex), full face shields, and specialized gloves are required.[18]
Mixing and Mass Transfer
Inefficient mixing in a large reactor can lead to localized concentration gradients ("hot spots") where the reaction can accelerate uncontrollably.
-
Causality: In the lithiation reaction, if a concentrated "pocket" of n-BuLi is not dispersed quickly, it can lead to a rapid, localized exotherm. In Grignard formation, poor mixing can prevent the aryl halide from reaching the magnesium surface, leading to a buildup of unreacted halide. When the reaction finally initiates, this accumulation can cause a violent, uncontrollable exotherm.[11]
-
Mitigation:
-
Impeller and Baffle Design: The reactor must be equipped with an appropriate agitator (e.g., pitched-blade turbine, retreat curve impeller) and baffles to ensure efficient top-to-bottom turnover and radial mixing.
-
Computational Fluid Dynamics (CFD): Modeling can be used to predict mixing behavior and optimize agitator speed and design before the first pilot run.
-
Downstream Processing: Work-up and Purification
-
Quenching: The highly reactive organometallic mixture cannot be quenched simply by pouring it into water. A "reverse quench," where the reaction mixture is slowly added to a well-stirred, cooled acidic solution, is standard practice to control the exotherm from neutralizing excess reagent and hydrolyzing the borate ester.
-
Purification: While laboratory purification might involve silica gel chromatography, this is rarely feasible at an industrial scale.[21][22] The primary method for purifying the final boronic acid is crystallization.
-
Solvent Selection: A solvent system must be identified that provides high solubility for the product at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
-
Impurity Purging: The crystallization process must be designed to effectively purge key impurities, such as the de-brominated starting material or homocoupled byproducts.
-
Physical Form: The process should yield a crystalline solid with good filtration and drying characteristics. Phenylboronic acids often form hydrogen-bonded dimers or extended networks in their crystal structures, which influences their physical properties.[23][24][25]
-
Section 3: Detailed Experimental Protocols
The following protocols are illustrative and must be adapted and rigorously tested under appropriate safety and engineering controls before any scale-up is attempted.
Protocol 1: Laboratory-Scale Synthesis via Lithiation-Borylation (Illustrative)
Safety Warning: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel in a fume hood under a strictly inert atmosphere.[26]
-
Reactor Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet is oven-dried and assembled hot. The system is purged with dry nitrogen for 1 hour while cooling.
-
Charge: Charge 1-bromo-4-chloro-2,3-difluorobenzene (22.9 g, 100 mmol) and anhydrous tetrahydrofuran (THF, 400 mL).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 42 mL, 105 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for an additional 45 minutes at -78 °C.
-
Borylation: Add triisopropyl borate (28.3 mL, 120 mmol) dropwise over 20 minutes, maintaining the temperature below -70 °C.
-
Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench: Cool the mixture to 0 °C in an ice bath. Slowly and carefully add 2 M hydrochloric acid (200 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield this compound.
Protocol 2: Key Considerations for Pilot-Scale Synthesis (Conceptual)
This outlines the critical parameter adjustments for scaling the lithiation-borylation route to a 200 L reactor.
-
Reactor Preparation: A 200 L glass-lined reactor is steam-cleaned, dried under vacuum with heating, and pressure-tested. It is then placed under a constant, positive pressure of dry nitrogen.
-
Reagent Transfer: Anhydrous THF is transferred into the reactor via a pump through a drying column. The aryl bromide is charged as a solution in THF.
-
Cooling: The reactor jacket is cooled to -80 °C using a specialized thermal control unit.
-
Lithiation: n-Butyllithium is transferred from a bulk container and added via a mass flow meter-controlled dosing pump over 3-4 hours. The internal temperature is strictly maintained below -70 °C. A deviation alarm is set at -68 °C.
-
Borylation: Triisopropyl borate is added via a separate dosing pump over 2-3 hours, with the same stringent temperature control.
-
Quench: The reaction mass is transferred via a pressure differential into a second, larger quench reactor containing a pre-cooled, well-agitated solution of aqueous acid. The addition rate is controlled to manage the quench exotherm.
-
Isolation: After phase separation, the organic layer is concentrated. The crystallization is initiated by adding a calculated amount of an anti-solvent (e.g., heptane) at a controlled rate to ensure the formation of a desirable crystal habit. The resulting slurry is filtered on a filter-dryer and washed before drying under vacuum.
Section 4: Troubleshooting and Final Considerations
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | Inactive organometallic (due to moisture/air ingress); poor quality starting materials. | Rigorously check inert atmosphere and solvent dryness. Titrate organolithium reagent before use. Analyze starting material purity. |
| Excessive Byproducts (e.g., Homocoupling) | Localized high temperature; poor mixing. | Review and optimize agitator speed. Decrease reagent addition rate. Ensure adequate cooling capacity. |
| Poor Crystallization / Oiling Out | Incorrect solvent/anti-solvent ratio; cooling rate too fast; impurities inhibiting crystallization. | Perform solubility studies to optimize the solvent system. Implement a controlled cooling profile. Consider seeding the crystallization. |
| Protodeborylation (Loss of Boronic Acid Group) | Can be catalyzed by residual metals or occur under harsh acidic/basic conditions during work-up. | Minimize work-up times. Control pH carefully. Consider alternative work-up or purification strategies. |
Conclusion
The successful scale-up of this compound synthesis is a testament to the convergence of synthetic organic chemistry and chemical engineering principles. It requires a paradigm shift from a focus solely on reaction yield to a holistic view encompassing thermal management, reagent handling, process control, and, above all, safety. By understanding the fundamental principles behind the observed phenomena—the "why" of the process—and by implementing robust engineering and safety protocols, development teams can confidently and safely transition this critical intermediate from the laboratory to production, enabling the advancement of new and life-saving medicines.
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Hitosugi, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry, 87(10), 6894-6900.
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-
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The Strategic Application of 4-Chloro-2,3-difluorophenylboronic Acid in Advanced C-C Bond Formation
Introduction: The Imperative for Functionalized Biaryls
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the construction of carbon-carbon (C-C) bonds remains a cornerstone of molecular architecture. The Suzuki-Miyaura cross-coupling reaction stands as a titan among these methodologies, prized for its mild conditions and broad functional group tolerance.[1] This application note delves into the strategic use of a highly functionalized building block, 4-Chloro-2,3-difluorophenylboronic acid , in palladium-catalyzed C-C bond formation. The unique substitution pattern of this reagent—a chlorine atom and two vicinal fluorine atoms—imparts distinct electronic and steric properties that are invaluable for the synthesis of complex biaryl scaffolds found in numerous bioactive molecules and advanced materials. This guide provides an in-depth examination of the underlying principles, detailed experimental protocols, and expert insights for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent.
Scientific Foundation: Mechanistic Insights into the Suzuki-Miyaura Coupling
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reactions involving electronically demanding substrates like this compound. The cycle is broadly composed of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle commences with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[2] This is a critical consideration when selecting the coupling partner for this compound.
-
Transmetalation : This step involves the transfer of the organic group from the boronic acid to the palladium center. For this to occur, the boronic acid must be activated by a base, which forms a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. The choice of base is therefore a critical parameter for optimization.[3]
-
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[1]
The presence of electron-withdrawing fluorine atoms on the phenylboronic acid can influence the transmetalation step. Furthermore, polychlorinated and polyfluorinated boronic acids can be prone to deboronation under basic conditions, a key challenge that must be managed through careful selection of reaction parameters.[4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocols
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required based on the specific aryl halide used.
Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides
This protocol is optimized for more reactive aryl halides, such as aryl bromides and iodides.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Amount (1 mmol scale) | Equivalents |
| Aryl Halide (Br, I) | Varies | Varies | 1.0 mmol | 1.0 |
| This compound | 160591-91-3 | 193.38 | 232 mg (1.2 mmol) | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 34.7 mg (0.03 mmol) | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg (2.0 mmol) | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 4.0 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1.0 mL | - |
Experimental Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition : Add the anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for Less Reactive Aryl Chlorides
Aryl chlorides are less reactive and often require more robust catalytic systems and harsher conditions.[1] The use of bulky, electron-rich phosphine ligands, such as SPhos, is often necessary.[5]
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Amount (1 mmol scale) | Equivalents |
| Aryl Chloride | Varies | Varies | 1.0 mmol | 1.0 |
| This compound | 160591-91-3 | 193.38 | 232 mg (1.2 mmol) | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 18.3 mg (0.02 mmol) | 0.02 |
| SPhos | 657408-07-6 | 410.47 | 16.4 mg (0.04 mmol) | 0.04 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 425 mg (2.0 mmol) | 2.0 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 5.0 mL | - |
Experimental Procedure:
-
Reaction Setup : In a glovebox or under a positive flow of inert gas, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol) to a flame-dried Schlenk tube.
-
Inert Atmosphere : Seal the tube and remove it from the glovebox.
-
Solvent Addition : Add anhydrous toluene (5.0 mL) via syringe.
-
Reaction : Place the tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification : Follow the work-up and purification steps as described in Protocol 1.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst. |
| Insufficiently inert atmosphere. | Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas. | |
| Poor choice of base. | For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[5] | |
| Protodeboronation | Presence of excess water or acidic impurities. | Use anhydrous solvents and ensure the base is of high purity. |
| Prolonged reaction time at high temperature. | Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the temperature if possible. | |
| Homocoupling | Presence of oxygen. | Thoroughly degas all reagents and solvents.[5] |
| Inappropriate palladium source. | Using a Pd(0) source like Pd(PPh₃)₄ can sometimes minimize homocoupling.[5] |
Safety and Handling
Organoboron compounds are generally considered to be of low toxicity. However, it is essential to handle all chemicals with appropriate safety precautions.[6]
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : Avoid creating dust. Work in a well-ventilated fume hood. Avoid inhalation of dust or fumes.[7]
-
Storage : Store this compound in a tightly sealed container in a cool, dry place, away from moisture.[6]
-
Disposal : Dispose of all chemical waste in accordance with local regulations.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex biaryl molecules via the Suzuki-Miyaura cross-coupling reaction. Its unique electronic and steric properties make it an attractive building block for applications in medicinal chemistry and materials science. By understanding the underlying reaction mechanism and carefully selecting the appropriate catalyst, base, and reaction conditions, researchers can effectively utilize this reagent to construct novel C-C bonds and advance their synthetic endeavors. The protocols and insights provided in this application note serve as a comprehensive guide to unlocking the full potential of this powerful synthetic tool.
References
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]
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The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid a. (n.d.). ResearchGate. Retrieved from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI. Retrieved from [Link]
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Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). SciSpace. Retrieved from [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Center for Biotechnology Information. Retrieved from [Link]
-
Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons. (2025). Organic Syntheses. Retrieved from [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
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(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025). ResearchGate. Retrieved from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. Retrieved from [Link]
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2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved from [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved from [Link]
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Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Drug Discovery
An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Chloro-2,3-difluorophenylboronic Acid with Aryl Halides and Triflates
The biaryl motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the synthesis of these structures, celebrated for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[3][4][5]
Within this context, the incorporation of fluorine and chlorine atoms into drug candidates is a widely employed strategy to modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[6] this compound is therefore a critical building block, enabling the direct introduction of a uniquely substituted phenyl ring into complex molecules. However, the electron-deficient nature of this reagent, a result of its three halogen substituents, presents specific challenges that necessitate carefully optimized reaction conditions.
This guide provides a comprehensive overview, from mechanistic principles to detailed experimental protocols, for the successful application of this compound in Suzuki-Miyaura coupling reactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic tool.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction outcomes.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen or carbon-triflate bond of the coupling partner.[8] This is often the rate-determining step of the entire cycle. The reactivity of the electrophile follows the general trend: I > OTf > Br >> Cl.[7][9] Consequently, coupling reactions involving aryl chlorides are the most challenging and typically require highly active catalyst systems.
-
Transmetalation : This step involves the transfer of the organic moiety (the 4-chloro-2,3-difluorophenyl group) from the boron atom to the Palladium(II) center.[10] This process is not spontaneous; it requires activation of the boronic acid by a base.[10][11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which facilitates the transfer of the aryl group to the palladium atom.[3] The choice of base is therefore critical to the reaction's success.
-
Reductive Elimination : In the final step, the two organic groups on the Palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product.[9] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
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Application & Protocol Guide: Strategic Incorporation of the 4-Chloro-2,3-difluorophenyl Moiety in Biaryl Synthesis
Strategic Imperative: The Value of Fluorinated Scaffolds in Modern Chemistry
The judicious incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and physicochemical profile.[1][3] Strategic fluorination can enhance metabolic stability, modulate pKa, improve membrane permeability, and increase binding affinity to target proteins.[2][4][5]
The 4-Chloro-2,3-difluorophenyl moiety is a particularly valuable building block. The vicinal difluoro substitution creates a distinct electronic environment, while the chloro group offers an additional, orthogonal handle for further functionalization or can itself be a key interaction point. This guide provides a comprehensive overview and detailed protocols for leveraging 4-Chloro-2,3-difluorophenylboronic acid in palladium-catalyzed cross-coupling reactions, with a focus on the robust and versatile Suzuki-Miyaura coupling.
Reagent Profile and Reactivity Considerations
This compound is a crystalline solid that, like most boronic acids, is relatively stable and easy to handle. However, its electronic nature as a coupling partner requires careful consideration. The electron-withdrawing effects of the three halogen substituents decrease the nucleophilicity of the ipso-carbon attached to the boron atom. This can influence the rate of transmetalation. Furthermore, highly electron-deficient boronic acids can be susceptible to protodeboronation, a key side reaction where the C-B bond is cleaved by a proton source.[6]
Successful coupling, therefore, depends on carefully optimized conditions that favor the desired catalytic cycle over these competing pathways.
Core Application: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless complex molecules.[7] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9][10]
The catalytic cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl.[8][11] Coupling with aryl chlorides is particularly challenging and requires highly active catalyst systems.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][12] This is often the rate-determining step, especially with electronically modified substrates.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst.[8]
Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols & Starting Conditions
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.
Materials & Equipment
-
Reactants: this compound, Aryl halide (e.g., 4-Bromoanisole)
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: K₃PO₄ (Potassium phosphate, tribasic)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, inert gas line (Argon or Nitrogen), standard glassware for work-up and purification.
Safety & Handling Precautions
-
Boronic acids can be irritating to the eyes, respiratory system, and skin.[13] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
Palladium catalysts and phosphine ligands are toxic and air-sensitive. Handle under an inert atmosphere.[15]
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen. Use with appropriate engineering controls.
Step-by-Step Protocol for a Representative Coupling
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol % Pd), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol %).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. A 4:1 to 5:1 ratio of organic solvent to water is a common starting point.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C (or as specified in Table 1) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl halide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the dried solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Recommended Starting Conditions
The choice of catalyst, ligand, and base is critical for success, especially when dealing with challenging substrates like aryl chlorides. The following table provides empirically derived starting points.
| Aryl Halide (Ar-X) | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes & Rationale |
| Ar-Iodide | Pd(PPh₃)₄ (3) | - (Ligand is part of catalyst) | Na₂CO₃ (2) | Toluene/H₂O | 80-90 | Iodides are highly reactive; standard, less active catalysts are often sufficient. |
| Ar-Bromide | Pd₂(dba)₃ (1-2) | SPhos or XPhos (2-4) | K₃PO₄ (2) | Dioxane/H₂O | 100-110 | Bromides require more active catalysts. Buchwald-type ligands excel here.[12] |
| Ar-Chloride | Pd(OAc)₂ (2) | RuPhos or BrettPhos (4) | Cs₂CO₃ or K₃PO₄ (2) | t-BuOH/H₂O or Toluene | 110-120 | Chlorides are the least reactive; requires highly active, bulky, electron-rich ligands and often stronger bases to facilitate oxidative addition.[16] |
Troubleshooting & Optimization Workflow
Even with a robust protocol, optimization is often necessary. A systematic approach is key to efficiently resolving issues like low yield or the formation of side products.
Figure 2: A logical workflow for troubleshooting and optimizing the Suzuki-Miyaura coupling.
Key Optimization Insights:
-
Homocoupling of Boronic Acid: This side reaction often points to the presence of oxygen, which can interfere with the catalytic cycle. Ensure rigorous degassing of all solvents and maintain a positive pressure of inert gas throughout the reaction.
-
Protodeboronation: This is a greater risk with electron-deficient boronic acids like the one . If this is a major pathway, consider using a stronger, more hindered base (like K₃PO₄ or Cs₂CO₃) to accelerate the productive transmetalation step, which can "outrun" the deboronation.[6] Sometimes, using a less aqueous or completely anhydrous solvent system can also help.
Conclusion
This compound is a potent and versatile building block for introducing a strategically important fluorinated moiety into complex molecules. While its electronic properties necessitate careful selection of reaction conditions, the Suzuki-Miyaura coupling provides a reliable and high-yielding pathway for its application. By starting with the robust protocols outlined herein and employing a logical optimization strategy, researchers can effectively leverage this reagent to advance programs in drug discovery, agrochemicals, and materials science.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
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Silva, V. L. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5633. Retrieved from [Link]
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Goud, B., et al. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 13(1), 1-15. Retrieved from [Link]
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Luliński, S., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 22(12), 2113. Retrieved from [Link]
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Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7455-7457. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Request PDF. Retrieved from [Link]
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ResearchGate. (2025, August 10). (PDF) 2,4-Difluorophenylboronic acid. Retrieved from [Link]
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Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
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Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 26. Retrieved from [Link]
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-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved from [Link]
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Pace, V., & Rashatasakhon, P. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3290. Retrieved from [Link]
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Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. Retrieved from [Link]
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Wei, W. (2014). Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil. CUNY Academic Works. Retrieved from [Link]
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Das, B. C., et al. (2016). Boron Chemistry for Medical Applications. Molecules, 21(9), 1195. Retrieved from [Link]
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Tlili, A. (2025, February 21). Toolbox for emerging fluorinated groups. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]
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LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
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Ritter, T., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Organic Letters, 23(21), 8444-8448. Retrieved from [Link]
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Banerjee, S., et al. (2011). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 3(6), 757-774. Retrieved from [Link]
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Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Molecules, 28(15), 5894. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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Organometallics - ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
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- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-2,3-difluorophenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-Chloro-2,3-difluorophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling this specific electron-deficient boronic acid with challenging aryl chloride partners. The guidance provided herein is based on established mechanistic principles and field-proven optimization strategies.
The Suzuki-Miyaura coupling is a fundamental tool for C-C bond formation, but its success is highly dependent on the fine-tuning of reaction parameters.[1] The subject of this guide, this compound, presents a dual challenge: the electron-withdrawing nature of the fluoro- and chloro-substituents can decrease the nucleophilicity of the boronic acid, potentially slowing the crucial transmetalation step. Furthermore, when coupled with aryl chlorides, the reaction must overcome the high bond energy of the C-Cl bond, which makes the initial oxidative addition step the rate-limiting barrier.[2][3][4]
This guide is structured as a series of troubleshooting questions and FAQs to directly address the common and complex issues encountered during your experiments.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction shows low to no conversion of the aryl chloride starting material. What are the primary causes and how can I fix it?
Answer: Low or no conversion in a Suzuki coupling involving an aryl chloride points directly to a sluggish or failed oxidative addition step. The Palladium(0) catalyst is struggling to break the strong carbon-chlorine bond. Here is a systematic approach to troubleshoot this issue.
1. Catalyst & Ligand System Inadequacy
The choice of catalyst and ligand is the most critical factor for activating aryl chlorides.[3][5] Standard catalysts like Pd(PPh₃)₄ are often insufficient.
-
Expert Insight: Oxidative addition is promoted by a palladium center that is both electron-rich and coordinatively unsaturated. Bulky, electron-donating phosphine ligands are essential as they increase the electron density on the palladium, making it more reactive towards the C-Cl bond, and their steric bulk promotes the formation of the active monoligated palladium species.[2][3]
-
Recommended Action:
-
Switch to Modern Ligands: Employ bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs). These are designed specifically for challenging couplings.
-
Use Precatalysts: Modern palladium precatalysts (e.g., G3/G4 Buchwald precatalysts) offer superior activity, air-stability, and generate the active Pd(0) species more reliably in solution.
-
Table 1: Recommended Catalyst Systems for Aryl Chloride Coupling
| Catalyst/Ligand System | Palladium Source | Ligand Type | Key Advantages |
| XPhos Pd G3 | Palladacycle | Dialkylbiaryl Phosphine | Excellent for sterically hindered and electron-neutral/rich aryl chlorides. |
| SPhos Pd G2 | Palladacycle | Dialkylbiaryl Phosphine | High activity for a broad range of aryl chlorides.[6] |
| Pd₂(dba)₃ + tBu₃P | Pd(0) Source | Trialkylphosphine | Highly electron-donating ligand, effective for activating C-Cl bonds.[7] |
| Pd(OAc)₂ + cataCXium® A | Pd(II) Source | Di-adamantylalkylphosphine | Very bulky and effective for difficult oxidative additions. |
2. Ineffective Base or Solvent Combination
-
Expert Insight: The base's role is to activate the boronic acid for transmetalation, but its strength and solubility, in conjunction with the solvent, also influence the catalyst's activity. For challenging aryl chlorides, stronger bases are often required to facilitate the overall catalytic cycle.[3]
-
Recommended Action:
-
Base Selection: Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. These are highly effective, particularly in anhydrous solvent systems.[6]
-
Solvent System: Aprotic polar solvents are generally preferred. Toluene, dioxane, or THF are excellent choices. Often, a small amount of water is used with carbonate bases to aid solubility, but for anhydrous systems with K₃PO₄, ensure your solvent is rigorously dried.[6][8] Solvent quality is critical; contaminants can poison the catalyst.[9][10]
-
3. Sub-optimal Reaction Temperature
-
Expert Insight: Oxidative addition of aryl chlorides has a significant activation energy barrier. Insufficient thermal energy will result in a stalled reaction.
-
Recommended Action: Increase the reaction temperature. Reactions involving aryl chlorides typically require temperatures between 80-120 °C.[11][12] Always ensure your reaction vessel is properly sealed to prevent solvent loss at elevated temperatures.
Problem 2: My starting material is consumed, but the yield of the desired product is low, and I observe significant side products. What is happening?
Answer: This scenario suggests that the catalytic cycle is proceeding, but it is being intercepted by side reactions. For your specific substrate, the primary culprits are protodeboronation and homocoupling.
1. Protodeboronation of the Boronic Acid
-
Expert Insight: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common issue with electron-deficient arylboronic acids, especially under basic aqueous conditions at elevated temperatures.[13] This side reaction consumes your nucleophile, leading to low yields.
-
Recommended Action:
-
Use Anhydrous Conditions: Employ a strong, anhydrous base like finely powdered K₃PO₄ in a dry solvent like dioxane or toluene. This minimizes the presence of water, which is a key reagent in protodeboronation.[6]
-
Use Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These esters are generally more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions.[13]
-
Modify Base and Equivalents: Use a milder base like KF if your substrate is sensitive.[7] Sometimes using a slight excess (1.5-2.0 equivalents) of the boronic acid can compensate for some loss, but this is a workaround, not a solution to the root cause.
-
2. Homocoupling of the Boronic Acid (Glaser Coupling)
-
Expert Insight: The presence of oxygen in the reaction mixture can lead to the oxidative homocoupling of two boronic acid molecules, forming a symmetrical biaryl byproduct. This process is often mediated by the palladium catalyst.[14]
-
Recommended Action:
-
Rigorous Degassing: This is non-negotiable. Ensure your solvent and the reaction headspace are thoroughly deoxygenated. The most effective method is to perform several "freeze-pump-thaw" cycles on the solvent.[8] A simpler, though less rigorous, method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the reagents.[15]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (e.g., via a balloon or a manifold) for its entire duration.
-
3. Dehalogenation of the Aryl Halide
-
Expert Insight: This side reaction converts the aryl chloride starting material into the corresponding arene, effectively removing it from the productive cycle. It can occur if a hydride source is present in the reaction mixture, which can be transferred to the palladium complex followed by reductive elimination.[14]
-
Recommended Action: Ensure high purity of all reagents. Amine bases or alcoholic solvents can sometimes act as hydride sources.[14] Sticking to aprotic solvents and inorganic bases helps mitigate this risk.
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere so crucial for this reaction? A: An inert atmosphere is critical for two main reasons. First, the active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen, which kills the catalytic cycle before it can even begin. Second, oxygen promotes the unwanted homocoupling of the boronic acid, which consumes your starting material and complicates purification.[14]
Q2: How do I choose the right base for my specific coupling partner? A: The choice of base depends on the sensitivity of your substrates and the reaction conditions.
-
For robust substrates: Strong bases like K₃PO₄ or Cs₂CO₃ are excellent, especially in anhydrous polar aprotic solvents. They strongly activate the boronic acid for transmetalation.
-
For base-sensitive functional groups (e.g., esters): Weaker bases like K₂CO₃, Na₂CO₃, or even KF may be necessary to avoid hydrolysis or other side reactions.[7][16] You may need to compensate for the milder base with a more active catalyst or higher temperatures.
Q3: Can I run this reaction at room temperature? A: While some highly activated systems can undergo Suzuki coupling at room temperature, it is extremely challenging for an unactivated aryl chloride.[17][18][19] The high activation energy of the C-Cl oxidative addition almost always necessitates elevated temperatures (typically >80 °C).[11] Attempting this at room temperature will likely result in no reaction.
Q4: My boronic acid is a pinacol ester (Bpin). Do I still need a base? A: Yes. While the mechanism can sometimes differ, a base is still required to facilitate the transmetalation step, even when using boronic esters.[20] The base helps to form a boronate species, which is significantly more nucleophilic and readily transfers its organic group to the palladium center.[7][20]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the reaction. For aryl chlorides, the initial "Oxidative Addition" step is typically the slowest and requires the most optimization.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart for Low Yields
If you are experiencing issues, follow this logical decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting common Suzuki coupling failures.
Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of an aryl chloride with this compound.
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Oven-dried reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and finely powdered K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon is preferred). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via a syringe. The solvent should be previously degassed by the freeze-pump-thaw method or by sparging with argon for at least 30 minutes.
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture under an inert atmosphere.
-
Workup: Once the reaction is complete (indicated by the consumption of the aryl chloride), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
References
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Serafin, K., et al. (2018). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Molecules, 23(8), 2025. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
RSC Publishing. (2016). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances. [Link]
-
RSC Publishing. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
ResearchGate. The effect of various temperatures on the Suzuki coupling reaction. [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
ResearchGate. Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. [Link]
-
ACS Publications. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
-
RSC Publishing. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. [Link]
-
RSC Publishing. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Catalysis Science & Technology. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
AIDIC. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?[Link]
-
HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low.... [Link]
-
Reddit. (2016). JACS paper says Suzuki coupling can occur between aryl chloride and alkylboronic acid with 75% yield. How does this work?[Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?[Link]
-
RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ACS Omega. (2024). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Yoneda Labs [yonedalabs.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01680G [pubs.rsc.org]
- 19. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Common side reactions and byproducts with 4-Chloro-2,3-difluorophenylboronic acid
Welcome to the technical support center for 4-Chloro-2,3-difluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a substituted arylboronic acid, and specifically one with electron-withdrawing groups, this compound presents unique challenges in its application, particularly in Suzuki-Miyaura cross-coupling reactions. This document aims to equip you with the knowledge to anticipate and overcome common experimental hurdles, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Side Reactions
The electron-deficient nature of the aromatic ring in this compound significantly influences its reactivity. This section provides a detailed breakdown of the most common side reactions, their mechanistic origins, and actionable protocols to mitigate their formation.
Issue 1: Low or No Yield of Desired Cross-Coupled Product
A low or non-existent yield of the target biaryl compound is the most frequent issue encountered. This is often a symptom of several underlying side reactions that consume the starting boronic acid.
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to the formation of 1-chloro-2,3-difluorobenzene as a byproduct.[1] This side reaction is particularly prevalent with electron-deficient arylboronic acids, especially under basic aqueous conditions.[2][3]
Causality: The electron-withdrawing fluorine and chlorine atoms on the phenyl ring increase the acidity of the boronic acid and make the aryl group a better leaving group. In the presence of a base and a proton source (like water), the boronate anion forms, which can then be protonated to yield the undesired byproduct.[1][3]
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for protodeboronation.
Mitigation Protocol: Anhydrous Conditions with a Milder Base
-
Reagent Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. If not purchased as such, solvents should be dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF or dioxane).
-
Use a freshly opened bottle of this compound or dry it under high vacuum for several hours before use.
-
-
Reaction Setup:
-
To a dried flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a milder, non-nucleophilic base such as potassium phosphate (K₃PO₄, 3.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary. For electron-deficient boronic acids, consider using electron-rich and bulky phosphine ligands like SPhos or XPhos.[4]
-
Add the degassed anhydrous solvent (e.g., dioxane, toluene, or THF) via syringe.
-
-
Execution and Monitoring:
-
Heat the reaction to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS, aiming for the shortest possible reaction time to minimize decomposition.
-
Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid (in this case, 2,2',3,3'-tetrafluoro-4,4'-dichlorobiphenyl). This side reaction can be palladium-mediated or occur via oxidative coupling.[5]
Causality: The presence of oxygen can lead to oxidative homocoupling.[6] Alternatively, a palladium(II)-mediated pathway can also lead to the formation of the homocoupled product.[5] Electron-deficient arylboronic acids have been shown to be more prone to certain types of homocoupling.[4][6][7]
Mitigation Strategies:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 20-30 minutes. The "freeze-pump-thaw" method (three cycles) is even more effective.
-
Use of High-Purity Reagents: Ensure the palladium catalyst is of high quality. Older or improperly stored catalysts can contain Pd(II) species that may promote homocoupling.
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help suppress homocoupling by ensuring the palladium is in the Pd(0) state.[5]
Issue 2: Complex Product Mixture and Difficult Purification
The presence of multiple byproducts not only reduces the yield but also significantly complicates the purification of the desired product.
Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[8][9] This is a reversible equilibrium, but under certain conditions, the boroxine can be the major species present.
Causality: The dehydration is typically promoted by heat and the removal of water.[9] While boroxines can also participate in Suzuki couplings, their reactivity can differ from the corresponding boronic acid, potentially leading to inconsistent results. The formation of boroxine from this compound would result in 2,4,6-tris(4-chloro-2,3-difluorophenyl)boroxine.
Boronic Acid-Boroxine Equilibrium
Caption: Reversible equilibrium between boronic acid and its boroxine trimer.
Mitigation and Management:
-
Storage: Store this compound in a cool, dry place, preferably in a desiccator, to minimize gradual dehydration to the boroxine.
-
Reaction Conditions: The aqueous basic conditions of many Suzuki couplings will hydrolyze any pre-formed boroxine back to the active boronic acid.[8] If using anhydrous conditions, be aware that the boroxine may be the reacting species.
-
Purification: If boroxine-related impurities are suspected, they can often be converted back to the boronic acid by stirring the crude product in a biphasic mixture of diethyl ether and water, followed by separation and drying.
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Byproduct | Probable Causes | Recommended Solutions |
| Protodeboronation | 1-Chloro-2,3-difluorobenzene | Aqueous base, high temperature, prolonged reaction time. | Use anhydrous conditions, employ milder bases (K₃PO₄, Cs₂CO₃), use boronate esters, optimize catalyst for speed.[2] |
| Homocoupling | 2,2',3,3'-Tetrafluoro-4,4'-dichlorobiphenyl | Presence of oxygen, Pd(II) impurities. | Rigorous degassing of solvents and reaction mixture, use high-purity Pd(0) catalysts.[5][6] |
| Boroxine Formation | 2,4,6-Tris(4-chloro-2,3-difluorophenyl)boroxine | Dehydration upon heating or prolonged storage. | Proper storage in a dry environment. Usually reverts to boronic acid under reaction conditions.[8][9][10] |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is sluggish. How can I increase the reaction rate?
A1: The slow reaction rate is likely due to the electron-deficient nature of the boronic acid, which can make the transmetalation step of the catalytic cycle less favorable. To accelerate the reaction, you can:
-
Increase the reaction temperature: Carefully increasing the temperature can often overcome the activation barrier.
-
Use a stronger base: While this can increase the risk of protodeboronation, a stronger base like cesium carbonate or potassium phosphate can facilitate the formation of the boronate and promote transmetalation.
-
Switch to a more effective ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can accelerate both the oxidative addition and reductive elimination steps of the Suzuki coupling, leading to a faster overall reaction.
Q2: I am having trouble purifying my final product from residual boronic acid and its byproducts. What are the best purification methods?
A2: Purifying polar compounds containing boronic acid residues can be challenging. Here are a few effective methods:
-
Acid/Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with an aqueous solution of a mild base (e.g., 1M NaOH). The boronic acid and its acidic byproducts will be extracted into the aqueous layer as their boronate salts.[11][12] The organic layer can then be washed with brine, dried, and concentrated.
-
Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can precipitate from a solution of the crude product.[13][14] This adduct can be filtered off, and the desired product remains in the filtrate.
-
Chromatography: While standard silica gel chromatography can be difficult due to the polar nature of boronic acids, it is sometimes successful.[15] A reversed-phase (C18) column may provide better separation.[13]
Q3: Is it better to use this compound or its pinacol ester?
A3: Using the pinacol boronate ester is often advantageous. Boronate esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation and boroxine formation.[16] This increased stability can lead to higher yields and more reproducible results, especially in reactions that require prolonged heating or strongly basic conditions.
Q4: How should I properly store this compound?
A4: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dark, and dry place. A desiccator is highly recommended to prevent moisture absorption and minimize the slow conversion to its boroxine.
References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry. [Link]
-
Wallace, D. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Imahori, T., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Purification of boronic acids? Reddit. [Link]
-
Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
On-Surface Synthesis of Boroxine-Based Molecules. CNR-IRIS. [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Can I remove boronic acid using Work up process? ResearchGate. [Link]
- Process for purification of boronic acid and its derivatives.
-
Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science (RSC Publishing). [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]
-
Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
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- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Chloro-2,3-difluorophenylboronic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2,3-difluorophenylboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to help you improve yields and overcome common challenges in your cross-coupling experiments. The unique electronic properties of this fluorinated and chlorinated building block make it a valuable component in the synthesis of novel pharmaceuticals and materials, but its reactivity profile requires careful consideration of reaction parameters.
Troubleshooting Guide: Enhancing Yields and Purity
This section addresses specific issues you may encounter during the Suzuki-Miyaura cross-coupling of this compound.
Issue 1: Low or No Conversion to the Desired Product
You've set up your reaction with this compound and your aryl halide, but TLC or LC-MS analysis shows primarily starting materials.
Root Cause Analysis:
Low or no conversion in Suzuki-Miyaura couplings, especially with electron-deficient substrates, often points to a suboptimal catalytic system or reaction conditions. The primary challenges with a substrate like this compound are the potentially slow rates of oxidative addition (especially with aryl chloride partners) and transmetalation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Step-by-Step Solutions:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is the most critical factor. For electron-deficient aryl chlorides, bulky and electron-rich ligands are necessary to promote the oxidative addition and reductive elimination steps.[1]
-
Initial Recommendation: Start with a robust catalyst system known for its efficacy with challenging substrates. Buchwald's biarylphosphine ligands are an excellent choice.[2]
-
Alternative Catalysts: If using a simple palladium source like Pd(OAc)₂, ensure you are using an appropriate ligand. N-heterocyclic carbene (NHC) ligands can also be highly effective.[3]
-
-
Base Optimization: The base plays a crucial role in the transmetalation step by activating the boronic acid.[3]
-
Stronger Bases: For challenging couplings, stronger, non-nucleophilic bases are often required. Consider switching from weaker bases like Na₂CO₃ to stronger options like K₃PO₄ or Cs₂CO₃.
-
Anhydrous Conditions: If protodeboronation is suspected (see Issue 3), using an anhydrous base like K₃PO₄ in an anhydrous solvent can be beneficial.[4]
-
-
Solvent System: The solvent must solubilize all reaction components and can influence the catalytic activity.[3]
-
Aprotic Polar Solvents: Solvent systems like dioxane/water, THF/water, or toluene are commonly effective. For challenging substrates, anhydrous polar aprotic solvents like dioxane or DMF can be advantageous.[5]
-
-
Temperature and Reaction Time: Electron-deficient coupling partners may require more forcing conditions.
-
Increase Temperature: Gradually increase the reaction temperature, for example, from 80 °C to 100-120 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction.[6]
-
Extend Reaction Time: Monitor the reaction over a longer period (e.g., 24 hours) before concluding a failed reaction.
-
Issue 2: Significant Formation of Homocoupled Boronic Acid Product
You are observing a significant amount of the symmetrical biaryl derived from the coupling of two molecules of this compound.
Root Cause Analysis:
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen, which can lead to oxidative homocoupling. It can also occur through other palladium-mediated pathways, especially with electron-deficient arylboronic acids.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for boronic acid homocoupling.
Step-by-Step Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[8]
-
Ligand Choice: Employing bulky phosphine ligands can disfavor the formation of palladium species that lead to homocoupling.[4]
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide. A large excess can sometimes drive the homocoupling side reaction.
-
Temperature Control: In some cases, high temperatures can promote side reactions. Once the optimal catalyst system is identified, try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
Issue 3: Protodeboronation of this compound
You observe the formation of 1-chloro-2,3-difluorobenzene, indicating the cleavage of the C-B bond.
Root Cause Analysis:
Protodeboronation is the protonolysis of the carbon-boron bond and is a common decomposition pathway for boronic acids, particularly electron-deficient ones.[9] This side reaction can be catalyzed by acid, base, or even the palladium catalyst itself.[9] The presence of ortho-substituents, in this case, the fluorine atom, can sometimes accelerate this process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Step-by-Step Solutions:
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can significantly reduce the rate of protodeboronation. The ester can then be used directly in the coupling reaction.
-
Anhydrous Conditions: Minimize the amount of water in the reaction. Using an anhydrous base like K₃PO₄ in a dry solvent such as dioxane or toluene can suppress protodeboronation.[4]
-
Choice of Base: While a base is necessary, a very strong base in a protic solvent might accelerate the decomposition. A careful balance is needed. K₃PO₄ is often a good choice.
-
Use a "Fast" Catalyst System: A highly active catalyst that promotes a rapid cross-coupling can outcompete the slower protodeboronation side reaction. Modern catalyst systems with bulky, electron-rich ligands are advantageous here.
Data Presentation: Recommended Starting Conditions
The following table provides recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are based on established protocols for structurally similar fluorinated boronic acids.[6]
| Aryl Halide Type | Recommended Catalyst (mol%) | Recommended Base | Recommended Solvent | Temperature (°C) |
| Aryl Iodide | Pd(PPh₃)₄ (3%) or Pd(dppf)Cl₂ (2%) | Na₂CO₃ (2M aq.) or K₂CO₃ | Toluene/Ethanol or Dioxane/H₂O | 80 - 90 |
| Aryl Bromide | Pd₂(dba)₃ (2%) / XPhos (4%) | K₃PO₄ | 1,4-Dioxane | 100 - 110 |
| Aryl Chloride | Pd₂(dba)₃ (2%) / RuPhos (4%) or PEPPSI-IPr (3%) | K₃PO₄ or Cs₂CO₃ | t-BuOH/H₂O or Dioxane | 100 - 120 |
Note: This data should be used as a guideline. Optimization of catalyst loading, base equivalents, and reaction time will likely be necessary for your specific substrate.[6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol provides a general method for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃/XPhos, see table above)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane)
-
Round-bottom flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the aryl halide, this compound, the palladium catalyst, ligand, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave heating can significantly reduce reaction times.[6]
Materials:
-
This compound (0.75 mmol, 1.5 equiv)
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., PEPPSI-IPr, 0.015 mmol)
-
Base (e.g., K₂CO₃, 1.5 mmol)
-
Solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent system and seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with an aryl chloride so much slower than with an aryl bromide?
A1: The reactivity of the aryl halide in the oxidative addition step follows the trend I > Br > Cl.[2] This is due to the bond dissociation energies of the carbon-halogen bond. The C-Cl bond is significantly stronger and therefore harder for the palladium catalyst to break, leading to a slower oxidative addition, which is often the rate-limiting step of the catalytic cycle. To overcome this, more reactive catalysts with bulky, electron-donating ligands are required to facilitate the cleavage of the C-Cl bond.[1]
Q2: Can I use this compound in aqueous conditions?
A2: Yes, Suzuki-Miyaura reactions are well-known for their compatibility with aqueous conditions. However, as discussed in the troubleshooting section, electron-deficient boronic acids like this one are prone to protodeboronation, which can be exacerbated by the presence of water. If you observe low yields due to this side reaction, switching to anhydrous conditions or using a boronate ester is recommended.
Q3: What is the role of the base in the Suzuki-Miyaura reaction?
A3: The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species. This "ate" complex is then able to transfer its organic group to the palladium center more readily.[3] The general mechanism is depicted below.
Caption: Activation of boronic acid by a base for transmetalation.
Q4: My boronic acid is a solid. How can I be sure of its purity and stability?
A4: Boronic acids can dehydrate to form cyclic boroxines, especially upon storage. While boroxines are often competent in cross-coupling reactions, the change in molecular weight can affect stoichiometry. It is good practice to store this compound in a cool, dry place. If there is any doubt about its quality, you can check its purity by NMR.
Q5: Are there any safety concerns I should be aware of when running these reactions?
A5: Standard laboratory safety precautions should always be followed. Palladium catalysts, while used in small amounts, can be toxic and should be handled with care. Some phosphine ligands are air-sensitive and may be pyrophoric. Reactions under pressure, such as in a microwave reactor, should be conducted behind a blast shield. Always consult the Safety Data Sheet (SDS) for all reagents used.
References
Sources
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Protodeboronation of 4-Chloro-2,3-difluorophenylboronic acid
Welcome to the technical support center for 4-Chloro-2,3-difluorophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this highly valuable, yet sensitive, building block in their synthetic endeavors. The electron-deficient nature of this arylboronic acid, a result of its halogen substituents, makes it particularly susceptible to an undesired side reaction known as protodeboronation. This guide provides in-depth troubleshooting advice, recommended protocols, and the core chemical principles to help you mitigate this issue and achieve successful, high-yielding cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is this compound so prone to it?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[1] For this compound, the multiple electron-withdrawing fluorine and chlorine atoms on the aromatic ring make the ipso-carbon (the carbon attached to boron) highly electron-deficient. This electronic property significantly accelerates base-catalyzed protodeboronation, a common pathway under the conditions of Suzuki-Miyaura coupling.[2][3]
Q2: My reaction yielded mainly 1-Chloro-2,3-difluorobenzene. What happened?
A2: The formation of 1-Chloro-2,3-difluorobenzene is the direct result of protodeboronation. This indicates that your boronic acid decomposed either before or during the catalytic cycle, likely due to suboptimal reaction conditions such as an overly strong base, high temperature, or the presence of excess water.[4]
Q3: How should I store and handle this boronic acid to ensure its stability?
A3: Proper storage is the first line of defense. Store this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place such as a desiccator.[5][6] Avoid storing it in solution for extended periods. Under anhydrous conditions, boronic acids can form cyclic trimers called boroxines, which can affect stoichiometry but is often reversible upon addition to the reaction mixture.
Q4: What is the most critical factor to control in my reaction to prevent this side reaction?
A4: The choice and amount of base are paramount. Base is required to activate the boronic acid for transmetalation in the Suzuki-Miyaura cycle, but it is also the primary catalyst for protodeboronation.[2][7] Using the mildest effective base and carefully controlling its stoichiometry is the most critical adjustment you can make.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Primary Suspected Cause(s) | Recommended Actions & Solutions |
| Low or No Product Formation | Boronic Acid Decomposition: The boronic acid has degraded before the catalytic cycle reaches the transmetalation step. | 1. Optimize Order of Addition: Add the boronic acid last to the reaction mixture after the catalyst, ligand, base, and aryl halide have been combined and heated. This minimizes its exposure to basic conditions. 2. Use a "Slow-Release" Strategy: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or an organotrifluoroborate.[1][8] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[1] |
| High Yield of Protodeboronated Byproduct | Inappropriate Base Selection: The base is too strong or concentrated, leading to rapid decomposition that outcompetes the cross-coupling reaction. | 1. Switch to a Weaker Base: Move from strong bases like hydroxides (NaOH, KOH) or phosphates (K₃PO₄) to milder carbonate bases (Cs₂CO₃, K₂CO₃). Fluoride sources (CsF, KF) can also be effective. 2. Reduce Base Stoichiometry: Use the minimum amount of base required for the reaction, typically 2-3 equivalents. |
| Excessive Temperature/Time: High temperatures accelerate both the desired reaction and the undesired protodeboronation. | 1. Lower Reaction Temperature: Screen lower temperatures (e.g., start at 60-80 °C instead of >100 °C). While the reaction may be slower, it can significantly favor the desired pathway. 2. Monitor Reaction Progress: Track the reaction by TLC or LC-MS to determine the point of maximum product formation and avoid prolonged heating that only serves to decompose the remaining starting material. | |
| Palladium-Catalyzed Protodeboronation: Certain palladium-ligand complexes, especially those with bulky phosphine ligands, can actively catalyze protodeboronation.[7][9][10] | 1. Re-evaluate Ligand Choice: If using very bulky ligands (e.g., P(t-Bu)₃, SPhos), consider switching to less sterically demanding ligands (e.g., PPh₃, or bidentate ligands like dppf) which have shown lower propensity to promote this side reaction.[7][9] | |
| Presence of Water: Water is the proton source for the final step of protodeboronation.[1] | 1. Use Anhydrous Conditions: Ensure solvents are thoroughly dried and degassed. Use freshly opened reagents where possible. While some water is often necessary for Suzuki couplings, minimizing its quantity can be beneficial for highly sensitive substrates. |
Core Concepts: The Mechanism of Decomposition
Understanding the "why" is crucial for effective troubleshooting. For electron-deficient arylboronic acids like this compound, the dominant decomposition pathway in a Suzuki-Miyaura reaction is base-catalyzed protodeboronation .
The process can be visualized as follows:
-
Boronate Formation: The boronic acid (ArB(OH)₂) reacts with a base (e.g., hydroxide, OH⁻) in a rapid pre-equilibrium step to form a more reactive tetrahedral boronate species ([ArB(OH)₃]⁻).
-
Rate-Limiting C-B Bond Cleavage: For highly electron-deficient systems, this boronate is unstable. The key step is the cleavage of the C-B bond, which can be thought of as the liberation of a transient aryl anion.[2][11]
-
Protonolysis: The resulting aryl anion is immediately quenched by a proton source, most commonly water, to yield the undesired protodeboronated arene (Ar-H) and a borate salt.[1]
Caption: Base-catalyzed protodeboronation pathway.
Best Practices & Recommended Protocol
Success with this substrate is often achieved by carefully optimizing the reaction setup to favor the catalytic cycle over the decomposition pathway.
Storage and Handling Best Practices
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Store in a cool environment, refrigerated if possible.
-
Moisture: Keep in a desiccator to prevent water absorption.
-
Weighing: Weigh out the required amount quickly and reseal the container promptly. Avoid leaving the bottle open on the bench.
Optimized Suzuki-Miyaura Workflow
This workflow is designed to minimize the time the boronic acid is exposed to harsh conditions before the productive cross-coupling can occur.
Caption: Workflow minimizing boronic acid decomposition.
Step-by-Step Protocol Example
This is a representative starting point. Optimization may be required for your specific substrates.
-
Vessel Preparation: To a dry reaction vial equipped with a stir bar, add the Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), the ligand (if separate), the base (e.g., K₂CO₃, 2.0 eq.), and the aryl halide coupling partner (1.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Inerting and Heating: Seal the vial, and purge with argon or nitrogen for 5-10 minutes. Begin stirring and heat the mixture to the desired temperature (e.g., 80 °C).
-
Boronic Acid Addition: Once the reaction mixture is at temperature, add the this compound (1.1-1.5 eq.) as a solid in one portion.
-
Reaction Monitoring: Allow the reaction to proceed at temperature, monitoring its progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure for purification.
By implementing these strategies, you can significantly improve the outcome of your reactions and harness the full synthetic potential of this compound.
References
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
-
Nishihara, Y. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Organic Chemistry Portal. [Link]
-
Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Aspuru-Guzik, A., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Lestari, W. W., et al. (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. [Link]
-
Ser, C. T., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Environmental Health & Safety. (n.d.). Chemical Storage Guide. Unknown Source. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]
-
Chapman University. (n.d.). Guidelines for Chemical Storage. Chapman University. [Link]
-
University of California, Berkeley. (n.d.). Practices for Proper Chemical Storage. University of California, Berkeley. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. wichita.edu [wichita.edu]
- 6. laballey.com [laballey.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of 4-Chloro-2,3-difluorophenylboronic acid
From the desk of the Senior Application Scientist
Welcome to the technical support center for 4-Chloro-2,3-difluorophenylboronic acid. As a valued partner in your research, we understand that working with highly functionalized reagents presents unique challenges. This boronic acid, with its distinct electronic properties, is a powerful building block in medicinal chemistry and materials science. However, its electron-deficient nature, a direct result of the ortho and meta fluorine substituents combined with the para chlorine, necessitates careful reaction optimization to achieve high yields and avoid common pitfalls.
This guide is structured as a direct conversation with you, the researcher. We will move beyond simple procedural lists to explore the underlying chemical principles governing the reactivity of this substrate. Our goal is to empower you with the knowledge to not only troubleshoot failed experiments but to proactively design robust and successful Suzuki-Miyaura coupling reactions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to address the most frequent problems encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the primary factors I should investigate?
A1: Low conversion is the most common issue and typically points to a suboptimal catalyst system or unfavorable reaction kinetics. The electron-deficient nature of this compound makes the transmetalation step of the catalytic cycle particularly challenging.
Here is a systematic approach to diagnosing the problem:
-
Catalyst System Inactivity: The choice of palladium source and, more importantly, the ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Causality: The electron-withdrawing groups on the boronic acid reduce the nucleophilicity of the aryl ring, slowing its transfer to the palladium center. To compensate, the palladium center must be made more electron-rich.
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or highly basic trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices.[1][2][3] These ligands increase electron density at the metal, which promotes both the initial oxidative addition and the crucial transmetalation step.[4] Using modern palladium precatalysts (e.g., XPhos Pd G3) that rapidly generate the active Pd(0) species can also be highly effective.[5]
-
-
Inadequate Base Activation: The base plays multiple critical roles: it facilitates the formation of the active palladium complex, activates the boronic acid to form a more nucleophilic boronate species, and accelerates the final reductive elimination step.[4][6]
-
Causality: A base that is too weak or poorly soluble will not effectively form the boronate, stalling the catalytic cycle.
-
Solution: For this electron-deficient system, stronger bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than sodium or potassium carbonate.[3][7] The choice is also solvent-dependent; ensure your base has some solubility in the chosen solvent system. A mixture of an organic solvent and water is often used to dissolve both the organic reagents and the inorganic base.[8]
-
-
Sub-optimal Solvent and Temperature:
-
Causality: Poor solubility of reagents can lead to a heterogeneous mixture and slow reaction rates. Insufficient thermal energy can prevent overcoming the activation energy of a difficult step, like oxidative addition to an aryl chloride.
-
Solution: Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with 10-25% water, are standard.[8] If coupling to a challenging partner like an aryl chloride, higher temperatures (100-120 °C) may be necessary.[9] Microwave irradiation can also be a powerful tool to accelerate slow reactions.
-
Q2: I'm observing a significant amount of 1-chloro-2,3-difluorobenzene as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 1-chloro-2,3-difluorobenzene is a classic sign of protodeboronation, a major competing side reaction.[10] This occurs when the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. Electron-deficient arylboronic acids, especially those with ortho-fluorine substituents, are particularly susceptible to this process.[11]
-
Causality: Protodeboronation is often accelerated by high temperatures, prolonged reaction times, and the presence of water and a strong base. The reaction proceeds via protonolysis of the boronic acid.[10]
-
Solutions:
-
Use Anhydrous Conditions: If possible, switch to a strictly anhydrous solvent system (e.g., dry toluene or dioxane) with a non-hydroxide base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[1][3]
-
Lower the Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.
-
Use a More Stable Boron Reagent: Convert the boronic acid to its corresponding pinacol ester (BPin) or N-methyliminodiacetic acid (MIDA) boronate. These derivatives are significantly more stable towards protodeboronation and release the boronic acid slowly under the reaction conditions.[3][12]
-
Choose the Right Precatalyst: Modern precatalysts that generate the active Pd(0) species quickly and at low temperatures can "outrun" the protodeboronation reaction.[5] The coupling can proceed to completion before significant decomposition of the boronic acid occurs.
-
Diagram 1: Competing Reaction Pathways This diagram illustrates the desired productive pathway versus the key undesired side reaction.
Caption: Desired Suzuki coupling vs. undesired protodeboronation.
Q3: My reaction is very sluggish when using an aryl chloride as the coupling partner. What specific modifications should I make?
A3: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond.[9] The oxidative addition step is therefore significantly more difficult and often becomes the rate-limiting step of the catalytic cycle.
-
Causality: The high dissociation energy of the C-Cl bond requires a highly active and electron-rich palladium catalyst to facilitate its cleavage.
-
Solutions:
-
Employ a State-of-the-Art Catalyst System: This is non-negotiable for aryl chlorides. Use a combination of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a highly electron-donating and bulky ligand.
-
Increase Temperature: Higher temperatures (100-140 °C) are almost always necessary to promote oxidative addition. Microwave heating is particularly effective here.
-
Use a Stronger Base: A strong base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the catalytic cycle with challenging substrates.[7][9]
-
Table 1: Recommended Starting Conditions for Different Halide Partners
| Aryl Halide (Ar-X) | Recommended Ligand Class | Recommended Base | Typical Temp. (°C) | Notes |
| Ar-I | PPh₃, dppf, Buchwald Ligands | K₂CO₃, Na₂CO₃ | 80 - 100 | Most reactive halide; standard conditions often suffice. |
| Ar-Br | Buchwald (XPhos, SPhos), P(t-Bu)₃ | K₂CO₃, K₃PO₄ | 90 - 110 | Requires more electron-rich ligands than iodides. |
| Ar-Cl | Buchwald (SPhos, RuPhos), NHCs | K₃PO₄, Cs₂CO₃ | 100 - 140 | Most challenging; requires highly active catalyst and higher temps. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A1: Like many boronic acids, this compound can be sensitive to air and moisture. Proper storage is crucial to maintain its reactivity. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place, such as a refrigerator or desiccator.[13][14] Over time, boronic acids can dehydrate to form boroxines (cyclic trimers), which are often less reactive. If you suspect degradation, you can sometimes regenerate the boronic acid by dissolving the solid in a solvent like diethyl ether and washing with a small amount of aqueous base, followed by re-acidification and extraction, though using fresh reagent is always preferable.
Q2: How do the electronic properties of this compound specifically impact the Suzuki-Miyaura catalytic cycle?
A2: The three electron-withdrawing halogens have a profound, multi-faceted impact on the reaction.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle This diagram highlights the key stages and the influence of the substrate's electronics.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: This step is unaffected by the boronic acid's electronics, as it involves the aryl halide partner.
-
Transmetalation: This is the most affected step. The electron-poor nature of the 4-chloro-2,3-difluorophenyl ring makes it less nucleophilic, hindering its transfer from the activated boronate complex to the Pd(II) center. This is the primary kinetic hurdle to overcome.[4]
-
Reductive Elimination: This step is often accelerated. The electron-withdrawing groups on one of the aryl rings can make the Pd(II)-biaryl intermediate more electrophilic, promoting the final bond-forming step to regenerate the Pd(0) catalyst.
Experimental Protocols
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol provides a robust starting point for coupling this compound with a typical aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL) and Water (1 mL), degassed separately
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G3, and K₃PO₄.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the degassed 1,4-dioxane (4 mL) followed by the degassed water (1 mL) via syringe.
-
Place the vial in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
-
Suzuki reaction. Wikipedia.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Suzuki Coupling. Organic Chemistry Portal.
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
-
Role of a base in Suzuki-Miyaura reaction. ResearchGate.
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate.
-
Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.
-
4-Chloro-2,5-difluorophenylboronic acid pinacol ester-SDS. MedChemExpress.
-
How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros.
-
Protodeboronation. Wikipedia.
-
4-Chloro-3-ethoxy-2-fluorophenylboronic acid Safety Data Sheets. Echemi.
-
2,3-Difluorophenylboronic acid. BLD Pharm.
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate.
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Center for Biotechnology Information.
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
A general protodeboronation reaction. ResearchGate.
-
4-Chloro-3-fluorophenylboronic Acid. PubChem.
-
Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and... ResearchGate.
-
4-Chloro-2-fluorobenzeneboronic acid. Sigma-Aldrich.
-
4-Chloro-2-fluorophenylboronic acid AldrichCPR. Sigma-Aldrich.
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH National Center for Biotechnology Information.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
Suzuki coupling Reaction's yield is very low... ResearchGate.
-
Catalytic protodeboronation of pinacol boronic esters... Chemical Science (RSC Publishing).
-
4-Chloro-3-fluorophenylboronic acid AldrichCPR. Sigma-Aldrich.
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). LookChem.
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
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- 13. echemi.com [echemi.com]
- 14. 121219-16-7|2,3-Difluorophenylboronic acid|BLD Pharm [bldpharm.com]
Technical Support Center: Catalyst Deactivation in Reactions with 4-Chloro-2,3-difluorophenylboronic acid
Welcome to the technical support center for troubleshooting catalyst deactivation issues when using 4-Chloro-2,3-difluorophenylboronic acid in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nature of catalyst deactivation when using this compound and the underlying principles of mitigation strategies.
Q1: Why am I seeing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?
A1: Low yields when using this compound are frequently linked to catalyst deactivation, which can stem from several factors related to the substrate's unique electronic properties. As an electron-deficient boronic acid, it is less nucleophilic, which can lead to a slow transmetalation step in the catalytic cycle. This inherent low reactivity can be exacerbated by competing degradation pathways that consume the boronic acid and deactivate the palladium catalyst.
Key factors to investigate include:
-
Protodeboronation: This is a major degradation pathway where the C-B bond is cleaved by a proton source (e.g., water), replacing the boronic acid group with a hydrogen atom. Fluorinated boronic acids can be particularly susceptible to this side reaction.[1]
-
Catalyst Inactivity: The palladium catalyst, especially the active Pd(0) species, is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and the formation of inactive palladium species.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and ligand is critical. Electron-deficient boronic acids often require stronger bases (e.g., K₃PO₄, Cs₂CO₃) and electron-rich, bulky ligands (e.g., Buchwald-type biarylphosphine ligands) to facilitate the challenging transmetalation and reductive elimination steps.
Q2: I'm observing significant homocoupling of my boronic acid. What is the cause and how can I minimize it?
A2: Homocoupling of boronic acids to form a biaryl byproduct is a common side reaction, particularly in the presence of oxygen. This occurs when two molecules of the boronic acid couple with each other, a reaction that can be promoted by Pd(II) species.[2] If your palladium precatalyst is not efficiently reduced to the active Pd(0) state, or if oxygen is present in the reaction mixture, the concentration of Pd(II) can increase, leading to enhanced homocoupling.[2]
To minimize homocoupling:
-
Ensure a scrupulously inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.
-
Use a reliable Pd(0) source or a precatalyst: Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed for efficient in situ generation of the active Pd(0) catalyst.
-
Optimize reaction temperature: Higher temperatures can sometimes favor homocoupling. If possible, screen lower reaction temperatures.
Q3: My reaction starts well but then stalls. What could be the reason for this catalyst deactivation over time?
A3: A reaction that initiates but fails to go to completion often points to catalyst degradation during the reaction. Several mechanisms can contribute to this:
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways under the reaction conditions, leading to the formation of inactive palladium species or palladium black.[3]
-
Palladium Agglomeration: Over time, the catalytically active palladium nanoparticles can aggregate into larger, less active or inactive clusters, a phenomenon often observed as the formation of palladium black.
-
Inhibition by Reaction Components: The accumulation of byproducts or the presence of certain ions can inhibit the catalyst. For instance, some halide salts can interact with the palladium center and affect its catalytic activity.[3]
Section 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common issues encountered with this compound.
Troubleshooting Low Yield and Incomplete Conversion
This guide will help you systematically diagnose and resolve issues of low product yield.
Initial Checks:
-
Reagent Quality:
-
Boronic Acid: Use freshly purchased or properly stored this compound. Consider using a more stable derivative like a pinacol ester or a trifluoroborate salt, which can be less prone to protodeboronation.
-
Palladium Catalyst & Ligand: Ensure the catalyst and ligand are from a reliable source and have not degraded. Older palladium sources can lose activity.
-
Base: Use a fresh, finely powdered, and anhydrous base. Clumps can lead to poor reproducibility.
-
Solvent: Use anhydrous, degassed solvents. Peroxides in ethereal solvents like THF or dioxane can deactivate the catalyst.
-
-
Reaction Setup:
-
Inert Atmosphere: Confirm that your reaction setup is truly inert. This is crucial as oxygen can lead to catalyst decomposition.
-
Stirring: For heterogeneous mixtures, ensure vigorous stirring to facilitate proper mixing.
-
Systematic Optimization Workflow
If initial checks do not resolve the issue, follow this optimization workflow.
Sources
Technical Support Center: Purification of Products from 4-Chloro-2,3-difluorophenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from 4-Chloro-2,3-difluorophenylboronic acid. The methodologies and advice presented herein are synthesized from established protocols and field-proven insights to ensure scientific integrity and practical applicability in your laboratory work.
Introduction: The Unique Challenges of Purifying Fluorinated Biaryls
This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl structures.[1][2] The resulting polyhalogenated aromatic compounds, however, present unique purification challenges. These often stem from the similar polarities of the starting materials, products, and byproducts, as well as the persistent contamination from the palladium catalyst and boron-containing species. This guide is structured to address these specific issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial aqueous workup isn't removing all the impurities. What is the best general workup procedure for a Suzuki-Miyaura reaction with this compound?
A strong foundational workup is critical. A generic procedure is often insufficient for these specific reactions. The key is to systematically remove different classes of impurities at each stage.
Underlying Principle: The workup aims to partition the desired organic product from water-soluble inorganic salts (like the base, e.g., K₂CO₃ or K₃PO₄), residual palladium species, and unreacted boronic acid.[3]
Recommended General Workup Protocol:
-
Quenching: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Initial Filtration (Palladium Removal): Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene). Filter the mixture through a pad of Celite® to remove the bulk of the precipitated palladium catalyst.[4][5] Wash the Celite pad thoroughly with the same solvent to ensure complete recovery of the product.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel.
-
Basic Wash: Wash the organic layer with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH). This step is crucial for removing acidic impurities, particularly the unreacted this compound, by converting it to its water-soluble boronate salt.
-
Water and Brine Wash: Subsequently, wash the organic layer with water and then with brine (saturated aqueous NaCl solution) to remove any remaining base and to reduce the amount of dissolved water in the organic phase.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q2: I see a persistent black or grey coloration in my product, which I suspect is residual palladium. How can I effectively remove it?
Residual palladium is a common issue, especially when the product contains nitrogen or sulfur heterocycles that can coordinate with the metal. Simple filtration is often not enough to achieve the low ppm levels required for pharmaceutical applications.
Troubleshooting Palladium Contamination:
| Method | Principle of Operation | Best For | Protocol Summary |
| Filtration through Celite® | Adsorption and physical trapping of heterogeneous Pd species. | Initial bulk removal of Pd(0).[4][5] | Dilute the reaction mixture with a solvent and pass it through a 1-2 cm thick Celite® pad on a sintered glass funnel. Wash the pad with fresh solvent.[4] |
| Activated Carbon Treatment | Adsorption of palladium onto the high surface area of carbon. | Removing dissolved or colloidal palladium. | Dissolve the crude product in a suitable solvent, add activated carbon (5-10 wt%), and stir for 1-18 hours. Filter through Celite® to remove the carbon. Caution: Product loss can occur due to non-specific adsorption. |
| Scavenger Resins | Covalent or coordinative binding of palladium to functional groups on a solid support (e.g., silica or polystyrene). | Achieving very low levels of palladium contamination (<10 ppm).[6][7] | Dissolve the crude product in a solvent, add the scavenger resin (e.g., thiol- or triamine-based), and stir at room temperature or with gentle heating. Filter to remove the resin.[6] |
Expert Insight: For APIs (Active Pharmaceutical Ingredients), a combination of methods is often most effective. For instance, an initial filtration through Celite® followed by treatment with a high-affinity scavenger resin can be a robust strategy.
Q3: My NMR shows signals corresponding to unreacted boronic acid or related boron impurities. How can I specifically target these for removal?
Boron-containing impurities, such as the starting boronic acid, its anhydride (boroxine), or boronate esters, can be persistent. Their removal is critical for accurate elemental analysis and biological testing.
Workflow for Boron Impurity Removal:
Caption: Workflow for Boron Impurity Removal.
Detailed Protocols for Boron Impurity Removal:
-
Basic Aqueous Wash: As detailed in Q1, this is the first and most important step. The acidic nature of boronic acids (pKa ~9) allows for their deprotonation and extraction into a basic aqueous phase.
-
Azeotropic Distillation with Methanol: This technique is particularly effective for removing boric acid and its esters.
-
Concentrate the crude product.
-
Add methanol to the residue.
-
Concentrate the mixture again under reduced pressure. The methanol forms volatile trimethyl borate ((MeO)₃B), which is removed with the solvent.
-
Repeat this process 2-3 times for complete removal.
-
-
Scavenger Resins: Resins functionalized with diethanolamine (DEAM) are highly effective at sequestering boronic acids.
-
Dissolve the crude product in a suitable organic solvent.
-
Add the DEAM scavenger resin.
-
Stir the mixture at room temperature.
-
Filter to remove the resin with the bound boronic acid.
-
Q4: My product and a key impurity (e.g., starting material or homocoupled byproduct) have very similar Rf values on TLC. How can I improve my chromatographic separation?
Co-elution is a common problem, especially with structurally similar biaryls.[8] Optimizing your column chromatography conditions is essential.
Strategies to Improve Chromatographic Separation:
-
Change the Solvent System: Do not rely solely on hexane/ethyl acetate. Experiment with different solvent systems that offer alternative selectivities.
-
Use a Modifier: Adding a small amount of an acid or base can drastically change the retention time of certain compounds.[8]
-
For basic impurities (e.g., nitrogen-containing heterocycles): Add a small amount of acetic acid (0.1-1%) to the eluent. This will protonate the basic impurity, causing it to interact more strongly with the silica gel and elute much later.[8]
-
For acidic impurities: Add a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing and improve peak shape.
-
-
Optimize Column Parameters:
-
Lower the Rf: Aim for an Rf of 0.1-0.2 for the desired product. This will require more solvent but will significantly improve separation.[8]
-
Dry Loading: Dissolve your crude product in a minimal amount of a polar solvent, adsorb it onto silica gel or Celite®, and evaporate the solvent completely. This creates a concentrated band at the top of the column, leading to better separation.[9]
-
Use a Larger Column: A longer and wider column provides more surface area for interaction, enhancing separation.[8]
-
Q5: My product is a solid. Is recrystallization a viable purification method?
Yes, if your product is a solid with good crystallinity, recrystallization can be an excellent and scalable purification technique, often superior to chromatography for achieving high purity.[10][11][12][13]
Recrystallization Troubleshooting:
Caption: Key Steps in a Successful Recrystallization.
-
Solvent Selection is Key: The ideal solvent should dissolve the product well at high temperatures but poorly at room temperature or below. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Common Solvent Systems:
-
Step-by-Step Protocol (Mixed Solvent System):
-
Place the crude solid in a flask and add a small amount of the "good" solvent (the one in which the compound is more soluble, e.g., methanol) until it just dissolves at boiling.
-
Slowly add the "poor" solvent (the one in which the compound is less soluble, e.g., hexanes) dropwise at boiling until the solution becomes slightly cloudy.
-
Add a few more drops of the "good" solvent until the solution is clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[10]
-
References
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego Miramar College.
- How can i remove palladium Pd catalyst easily? (2015).
- How to remove palladium catalyst from reaction mixture ? (2017).
- Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
- Removal of boronic acid impurities from trimethylboroxine. (n.d.). Benchchem.
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. (n.d.). Benchchem.
- Purific
- Technical Support Center: Post-Reduction Purification from Boron Impurities. (n.d.). Benchchem.
- Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Labor
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (n.d.).
- Suzuki purific
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spinchem.com [spinchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Impact of water on 4-Chloro-2,3-difluorophenylboronic acid reaction efficiency
An authoritative guide for researchers, scientists, and drug development professionals navigating the complexities of reactions involving 4-Chloro-2,3-difluorophenylboronic acid.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with this compound. The focus of this guide is to elucidate the critical impact of water on reaction efficiency, offering field-proven insights and actionable protocols to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in low yields. Could water be the underlying issue?
A: Yes, the presence of water is a critical parameter to control in Suzuki-Miyaura coupling reactions. While a controlled amount of water can be beneficial, excess water can significantly reduce your yield through a competitive side reaction known as protodeboronation.[1] In this process, the boronic acid functional group is replaced by a hydrogen atom, leading to the formation of 1-chloro-2,3-difluorobenzene as a byproduct. This unwanted reaction consumes your starting material and, consequently, diminishes the yield of the desired coupled product.
Furthermore, this compound exists in equilibrium with its cyclic anhydride, a trimer called a boroxine.[2][3][4] Water plays a pivotal role in mediating this equilibrium.[2][3][4] An excess of water can shift this equilibrium and facilitate the undesired protodeboronation pathway.
Q2: What is the optimal amount of water for a reaction with this compound?
A: The "optimal" water concentration is not a fixed value but is highly dependent on the specific reaction conditions, including the solvent, base, palladium catalyst, and the nature of the coupling partner. It is a common misconception that strictly anhydrous conditions are always necessary for Suzuki-Miyaura reactions. In many instances, a small, controlled amount of water can enhance the reaction rate.[5][6][7]
For reactions conducted in aprotic polar solvents such as dioxane or THF, the use of a hydrated base can introduce a suitable amount of water. If you are employing anhydrous solvents and bases, the deliberate addition of a controlled quantity of water (e.g., 1-5 equivalents relative to the boronic acid) may prove advantageous. Empirical determination of the optimal water content for your specific system through a systematic optimization study is highly recommended.
Q3: How can I precisely control the water content in my reaction?
A: Meticulous control of water content is essential for reproducible results. Here are several effective strategies:
-
Anhydrous Solvents: Always begin with freshly distilled, anhydrous solvents. Commercially available anhydrous solvents stored over molecular sieves are also a reliable option.
-
Drying of Reagents: Ensure all solid reagents, particularly hygroscopic ones, are thoroughly dried before use.
-
Controlled Water Addition: If your optimization studies reveal that a specific amount of water is beneficial, add it with precision using a microsyringe.
-
Inert Atmosphere: Consistently perform your reactions under an inert atmosphere, such as nitrogen or argon, to prevent the ingress of atmospheric moisture.[7]
Troubleshooting Guide: Addressing Low Reaction Efficiency
This guide presents a systematic methodology for diagnosing and resolving issues of low yield and byproduct formation when utilizing this compound, with a specific emphasis on the influence of water.
Initial Assessment: Pinpointing the Problem
The initial step in troubleshooting is a thorough analysis of your reaction's outcome. A diminished yield of the desired product, coupled with the presence of 1-chloro-2,3-difluorobenzene (the protodeboronated byproduct), strongly suggests that the water content in your reaction is a significant contributing factor.
Diagnostic Workflow:
Caption: The equilibrium between boronic acid and its boroxine trimer.
-
In the presence of water: The equilibrium shifts to favor the monomeric boronic acid, which is generally the active species in the Suzuki-Miyaura catalytic cycle. [2]* Under anhydrous conditions: The equilibrium can favor the formation of the boroxine trimer. While boroxines can participate in the catalytic cycle, their reactivity may differ from that of the corresponding boronic acid.
A thorough understanding of this equilibrium is vital for achieving consistent and reproducible results. The composition of your this compound (the ratio of boronic acid to boroxine) can change over time, especially with prolonged storage or exposure to ambient conditions. The water optimization study will enable you to normalize the reaction conditions for your specific batch of this reagent.
References
- Hydrostability of Boroxines.
- The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.
- The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- The Boroxine-Boronic Acid Equilibrium. Semantic Scholar.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews.
- Water-stable boroxine structure with dynamic covalent bonds. PubMed Central.
- What is the prominent role of w
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
- Suzuki reaction. Wikipedia.
- Protodeboron
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 7. quora.com [quora.com]
Technical Support Hub: Minimizing Homocoupling of 4-Chloro-2,3-difluorophenylboronic Acid in Suzuki-Miyaura Coupling
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and process development professionals who are working with 4-Chloro-2,3-difluorophenylboronic acid. This electron-deficient boronic acid is a valuable building block, but its electronic properties present unique challenges, most notably a propensity for undesired homocoupling, which can significantly reduce the yield of your target molecule and complicate purification.
This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to empower you to overcome these challenges and achieve high-yielding, clean, and reproducible results.
Part 1: Troubleshooting Guide
This section is structured to help you diagnose and resolve issues in a logical, step-by-step manner.
Q: My LC-MS analysis shows a major byproduct corresponding to the symmetrical dimer, 4,4'-Dichloro-2,2',3,3'-tetrafluoro-1,1'-biphenyl. What is the primary cause of this homocoupling, and what is the most effective way to suppress it?
A: The formation of this homocoupled byproduct is a classic and addressable issue in Suzuki-Miyaura couplings, especially with electron-deficient partners. The root cause is almost always related to the presence and concentration of Palladium(II) species and/or dissolved oxygen.[1] Follow this diagnostic workflow to systematically eliminate the problem.
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Corrective Actions:
-
Atmosphere Control (The Highest Priority): Oxygen is the primary culprit in promoting homocoupling. It oxidizes the active Pd(0) catalyst to Pd(II), which can then stoichiometrically couple two boronic acid molecules.[2]
-
Action: Implement a rigorous degassing protocol for all solvents and reagent solutions. A subsurface sparge with argon or nitrogen for 30-60 minutes is highly effective.[3] For ultimate oxygen removal, perform at least three freeze-pump-thaw cycles.
-
Causality: By removing dissolved O₂, you prevent the re-oxidation of your active catalyst, thereby shutting down the main pathway to homocoupling.[3]
-
-
Palladium Source and Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the initial concentration of Pd(II) is high. The reaction relies on an in situ reduction to Pd(0), and one pathway for this reduction is the very homocoupling you are trying to avoid.[1]
-
Action A (Preferred): Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This ensures the catalytic cycle begins with the correct palladium oxidation state.
-
Action B (Highly Recommended): Employ a modern palladium precatalyst, such as an XPhos Pd G3 or SPhos Pd G4. These are air-stable Pd(II) complexes designed for rapid and clean conversion to the active monoligated Pd(0) species upon activation, minimizing the lifetime of free Pd(II).
-
Action C (If using Pd(II)): Add a mild reducing agent, such as potassium formate (HCO₂K), to the reaction mixture before adding the catalyst. This can help reduce the bulk Pd(II) to Pd(0) without interfering with the catalytic cycle.[3][4]
-
-
Ligand Selection: The ligand dictates the reactivity of the palladium center. For a challenging, electron-deficient substrate, the goal is to accelerate the desired catalytic cycle (oxidative addition and reductive elimination) so that it overwhelmingly outpaces the competing homocoupling pathway.
-
Action: Use bulky and highly electron-donating phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are industry standards for this purpose. SPhos, in particular, has been shown to be effective for couplings involving hindered, fluorinated arenes.[5]
-
Causality: These ligands stabilize the Pd(0) state, promote rapid oxidative addition to the aryl halide, and, most importantly, accelerate the final reductive elimination step to form your product. This rapid turnover leaves little opportunity for side reactions.
-
-
Reaction Kinetics and Stoichiometry: Controlling the relative concentrations of the reactants can suppress bimolecular side reactions like homocoupling.
-
Action: Add the this compound solution slowly over several hours using a syringe pump.
-
Causality: This strategy maintains a low instantaneous concentration of the boronic acid, making it statistically less likely for two molecules to interact with a Pd(II) center compared to the desired transmetalation with the aryl halide-palladium complex. This technique was critical in suppressing a homocoupled impurity in the synthesis of lorlatinib.[4]
-
Action: Use a slight excess (1.1 equivalents) of your aryl halide coupling partner.
-
Causality: This ensures that once the active Pd(0) catalyst is formed, it is more likely to undergo oxidative addition with the more abundant aryl halide rather than engage in other pathways.
-
Part 2: Optimized Protocols & Data
Protocol 1: Optimized Suzuki-Miyaura Coupling for this compound
This protocol incorporates the best practices discussed above to minimize homocoupling from the outset.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 5 mL) via syringe. The solvent must be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Check for the disappearance of the limiting reagent and the formation of both the desired product and the homocoupled dimer.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Comparative Guide to Reaction Parameters
| Parameter | Standard Conditions (Prone to Homocoupling) | Optimized Conditions (Homocoupling Minimized) | Rationale for Optimization |
| Palladium Source | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (1-2 mol%) | Precatalyst ensures efficient generation of active Pd(0), minimizing Pd(II) available for homocoupling. |
| Ligand | PPh₃ (4-8 mol%) | XPhos (2-4 mol%) | Bulky, electron-rich ligand accelerates the desired catalytic cycle, outcompeting side reactions. |
| Atmosphere | Nitrogen blanket | Subsurface argon sparging of solvent + Ar atmosphere | Rigorous oxygen exclusion is the most critical factor in preventing Pd(0) oxidation.[3] |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger, non-aqueous bases can accelerate the slow transmetalation step typical of electron-deficient boronic acids. |
| Solvent | Toluene/EtOH/H₂O | Degassed Dioxane/H₂O (10:1) | Aprotic solvents are generally preferred; meticulous degassing is key. |
| Addition Method | All reagents added at once | Slow addition of boronic acid via syringe pump | Maintains low [Boronic Acid], kinetically disfavoring the bimolecular homocoupling reaction.[4] |
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for boronic acid homocoupling?
A: There are two main pathways. The most common is the Oxygen-Mediated Pathway , which requires Pd(0), O₂, and the boronic acid. The second is a Direct Pd(II)-Mediated Pathway , which is relevant when using Pd(II) precatalysts.
Caption: Competing Suzuki-Miyaura and Homocoupling pathways.
Q2: Why is this compound particularly susceptible to side reactions?
A: The three halogen substituents (Cl, F, F) are strongly electron-withdrawing. This has two main consequences:
-
Increased Acidity: The boron atom becomes more Lewis acidic, which can affect its stability and reactivity.
-
Slower Transmetalation: The transmetalation step of the Suzuki cycle involves the transfer of the aryl group from boron to palladium. This step is generally slower for electron-deficient aryl groups.[6] A sluggish transmetalation step allows more time for competing side reactions, such as homocoupling or protodeboronation, to occur.
Q3: What is protodeboronation and how can I prevent it with this substrate?
A: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[7] For your substrate, this would result in the formation of 1-chloro-2,3-difluorobenzene. This is a common issue with electron-deficient heteroaryl and aryl boronic acids.[6]
-
Prevention:
-
Use a Boronate Ester: Converting the boronic acid to a more stable ester, such as a pinacol ester (Bpin), can significantly reduce the rate of protodeboronation.[1] Boronate esters are generally more robust to these conditions.
-
Careful Choice of Base and Solvent: Using anhydrous conditions with a base like KF can sometimes mitigate the issue, as KF activates the boronic acid without requiring large amounts of water.[8]
-
Kinetics: Accelerating the desired cross-coupling reaction using highly active catalysts and ligands is the best defense, as it consumes the boronic acid before it has time to decompose.
-
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2008(19), 2919-2922.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
- Tveit, S., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899.
- Le Duc, G., et al. (2022).
- Anderson, N. G., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(1), 89-94.
- Buchwald, S. L., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]
-
Anderson, N. G., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Retrieved from [Link]
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282-1294.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Handling and overcoming steric hindrance in reactions with 4-Chloro-2,3-difluorophenylboronic acid
Welcome to the technical support resource for 4-Chloro-2,3-difluorophenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent and may encounter challenges related to its unique structural properties. As a multi-substituted phenylboronic acid, its reactivity profile is dominated by the electronic effects of the halogens and, most critically, the steric hindrance imposed by the ortho-fluorine substituent.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these challenges, ensuring successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or providing very low yields. What are the primary causes and troubleshooting steps?
A1: Failure in coupling reactions involving this substrate is almost always rooted in the significant steric hindrance presented by the fluorine atom at the C2 (ortho) position. This steric bulk impedes crucial steps in the palladium-catalyzed Suzuki-Miyaura cycle, namely transmetalation and reductive elimination.[1] A systematic approach is essential for troubleshooting.
Initial Troubleshooting Checklist:
-
Catalyst and Ligand Inactivity: This is the most common failure point. The demands of coupling a sterically hindered boronic acid often exceed the capabilities of standard catalysts like Pd(PPh₃)₄.
-
Oxygen Contamination: Palladium(0), the active catalytic species, is readily oxidized and deactivated by oxygen. Inadequate degassing of solvents and reaction vessels is a frequent cause of failure. This can also lead to unwanted homocoupling of the boronic acid.[2]
-
Reagent Purity and Stability: Boronic acids can degrade over time, primarily through protodeboronation. Verify the purity of your this compound and your coupling partner.
-
Suboptimal Base or Solvent: The choice of base and solvent is interdependent and critical for success. An inappropriate combination can halt the reaction entirely.
-
Insufficient Thermal Energy: The activation energy barrier for coupling sterically congested partners can be high. The reaction may require elevated temperatures to proceed at a reasonable rate.
A logical flow for diagnosing and optimizing these reactions is presented below.
Caption: Troubleshooting flowchart for hindered Suzuki couplings.
Q2: What are the recommended catalyst and ligand systems for overcoming the steric hindrance of this compound?
A2: Standard palladium catalysts are often ineffective. Success hinges on using specialized ligands that are both sterically bulky and highly electron-donating. This combination is crucial for facilitating the challenging oxidative addition and reductive elimination steps involving crowded molecular fragments.[1][3]
The Rationale for Ligand Choice:
-
Bulky Ligands: Monodentate, bulky phosphine ligands (e.g., Buchwald-type ligands) or N-Heterocyclic Carbenes (NHCs) promote the formation of a highly reactive, 12-electron L-Pd(0) species. This coordinatively unsaturated complex is more readily able to undergo oxidative addition with the aryl halide partner.[4]
-
Electron-Rich Ligands: Strong σ-donating properties of the ligand increase the electron density on the palladium center. This electronic push facilitates both the initial oxidative addition and the final, often rate-limiting, reductive elimination step to form the C-C bond.[5][6]
The table below compares common catalyst systems for this type of transformation.
| Catalyst/Ligand Class | Examples | Key Advantages | Considerations |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | High reactivity for hindered substrates, commercially available as stable G2/G3/G4 precatalysts.[3] | Can be air-sensitive, higher cost. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type catalysts | Excellent thermal stability, strong σ-donors, effective for difficult couplings including aryl chlorides.[5][6] | Synthesis of custom NHCs can be complex. |
| Arsa-Buchwald Ligands | Arsenic analogs of Buchwald ligands | Longer As-Pd bond can facilitate transmetalation with sterically hindered boronic acids.[7] | Arsenic compounds require careful handling due to toxicity. |
| Standard Phosphines | PPh₃, P(t-Bu)₃ | Readily available, inexpensive. | Generally ineffective for tetra-ortho-substituted or highly hindered biaryl synthesis.[8] |
Recommendation: For this compound, begin with a commercially available Buchwald-type precatalyst, such as XPhos Pd G3 or SPhos Pd G2 . These systems are robust and have a proven track record in coupling sterically demanding substrates.[9]
Q3: I am observing significant protodeboronation. How can this side reaction be minimized?
A3: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a major competing pathway, especially with electron-rich or sterically hindered boronic acids. It is often accelerated by the presence of water and a strong base.
Strategies to Mitigate Protodeboronation:
-
Use Anhydrous Conditions: Water is the primary proton source for this side reaction. Using thoroughly dried solvents and reagents, along with running the reaction under a strict inert atmosphere, can significantly reduce its occurrence.[10]
-
Select a Milder Base: While strong bases are often needed for high yields, they can also promote protodeboronation. If this side reaction is dominant, consider switching from a strong base like K₃PO₄ or NaOH to a milder one like potassium fluoride (KF) or potassium carbonate (K₂CO₃).
-
Convert to a Boronate Ester: Boronic acids can be converted to their corresponding pinacol esters. These esters are significantly more stable towards protodeboronation and can be used directly in the coupling reaction. They are particularly useful if the boronic acid needs to be stored or subjected to purification before use.[11]
-
Employ a Two-Phase System: Using a solvent system like toluene/water with vigorous stirring can sometimes help. The boronic acid activation occurs at the phase interface, which can limit its exposure to bulk aqueous base and reduce the rate of protodeboronation.
Caption: Competing reaction pathways for the boronic acid.
Recommended Experimental Protocols
Protocol 1: General Procedure for Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium phosphate (3.0 equiv.), and XPhos Pd G3 (0.02 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100-110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Preparation of the Pinacol Ester Derivative
This procedure can be used to convert the boronic acid to its more stable boronate ester form.
Materials:
-
This compound (1.0 equivalent)
-
Pinacol (1.1 equivalents)
-
Toluene or Tetrahydrofuran (THF)
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
Procedure:
-
Setup: In a round-bottom flask, combine this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent Addition: Add toluene or THF to dissolve the solids.
-
Water Removal:
-
If using toluene: Fit the flask with a Dean-Stark trap and a condenser and heat the mixture to reflux. Water will be removed azeotropically. Continue until no more water collects in the trap.
-
If using THF: Add activated 4 Å molecular sieves to the flask and stir the mixture at room temperature for several hours or overnight.
-
-
Isolation: Once the reaction is complete (as monitored by TLC or NMR), filter off the molecular sieves (if used) and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent coupling reaction without further purification.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. [Link]
-
Organic Letters. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Sato, Y., et al. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Chemical Communications. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]
-
Organic Letters. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (n.d.). Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]
-
Reddit. (n.d.). Problems with Suzuki coupling. [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
-
ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling? [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls / Inorganica Chimica Acta, 2009 [sci-hub.box]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Substituted Phenylboronic Acids: A Comparative Analysis Featuring 4-Chloro-2,3-difluorophenylboronic acid
Introduction: The Indispensable Role of Phenylboronic Acids in Modern Synthesis
In the landscape of pharmaceutical and materials science, the ability to efficiently construct carbon-carbon bonds is paramount. Among the myriad tools available to the modern chemist, the Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its reliability, functional group tolerance, and relatively mild conditions.[1][2] At the heart of this transformative reaction lies the organoboron reagent, most commonly a phenylboronic acid. These compounds are not merely passive participants; their substitution patterns dictate reactivity, yield, and the ultimate success of the coupling process.
This guide provides an in-depth comparison of 4-Chloro-2,3-difluorophenylboronic acid against a curated selection of other substituted phenylboronic acids. We will move beyond a simple cataloging of reagents to explore the causal relationships between molecular structure and performance in the context of the Suzuki-Miyaura coupling. For researchers, scientists, and drug development professionals, understanding these nuances is critical for rational reaction design, troubleshooting, and the strategic synthesis of complex target molecules.[3]
Featured Reagent: this compound
This compound is a uniquely functionalized building block. Its properties are a direct consequence of the interplay between three halogen substituents on the phenyl ring.
-
Electronic Profile: The molecule is markedly electron-deficient. The fluorine and chlorine atoms are strongly electronegative, withdrawing electron density from the aromatic ring through the inductive effect. This increased Lewis acidity at the boron center can have a profound impact on the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4][5]
-
Steric and Conformational Influence: The presence of a fluorine atom at the C2 (ortho) position introduces significant steric and electronic effects. It can influence the dihedral angle between the phenyl ring and the boronic acid group, potentially affecting its approach to the palladium catalyst center. Furthermore, intramolecular interactions between the ortho-fluoro substituent and the boronic acid moiety can modulate its reactivity.[5][6]
These features make this compound an intriguing substrate for creating highly functionalized biaryl compounds, which are prevalent motifs in active pharmaceutical ingredients (APIs).[7][8]
Comparative Analysis: Performance in Suzuki-Miyaura Coupling
To objectively assess the performance of this compound, we compare it to a spectrum of other phenylboronic acids, each chosen to represent a distinct electronic or steric profile:
-
Phenylboronic Acid (Baseline): The parent compound, offering a neutral point of reference.
-
4-Methoxyphenylboronic Acid (Electron-Donating): Features a strong electron-donating group (EDG).
-
4-Formylphenylboronic Acid (Electron-Withdrawing): Features a strong electron-withdrawing group (EWG).
-
4-Chlorophenylboronic Acid (Halogenated Control): Allows for a direct comparison to isolate the effect of the additional fluorine atoms.
-
2-Methylphenylboronic Acid (Sterically Hindered): Introduces steric bulk adjacent to the reaction center.
Structural and Property Comparison
The fundamental properties of these reagents provide the first layer of insight into their potential reactivity.
| Phenylboronic Acid | Substituent(s) | Electronic Effect | Key Properties |
| This compound | -Cl, -F, -F | Strongly Withdrawing | High Lewis acidity; potential for ortho-substituent interactions. |
| Phenylboronic Acid | None | Neutral (Baseline) | Standard reactivity profile. |
| 4-Methoxyphenylboronic Acid | -OCH₃ | Donating | Increased electron density on the phenyl ring. |
| 4-Formylphenylboronic Acid | -CHO | Strongly Withdrawing | High Lewis acidity; potential for side reactions involving the aldehyde. |
| 4-Chlorophenylboronic Acid | -Cl | Withdrawing | Moderately increased Lewis acidity compared to baseline.[9] |
| 2-Methylphenylboronic Acid | -CH₃ (ortho) | Donating & Steric Hindrance | Slower reaction rates are often observed due to steric shielding of the boronic acid.[6] |
Diagram: Structural Comparison of Selected Phenylboronic Acids
Caption: Logical relationship between the featured reagent and selected comparators.
Experimental Data: Reactivity in a Model Suzuki-Miyaura Coupling
The following data summarizes the typical performance of these boronic acids in a standardized coupling reaction with 4-bromoanisole. The conditions are generalized, and optimal yields for any specific substrate may require further optimization. The causality behind these choices is rooted in balancing catalyst activity and stability; Pd(PPh₃)₄ is a reliable, general-purpose catalyst, and a carbonate base is sufficient for activating most boronic acids without being overly harsh.[10]
Reaction: Phenylboronic Acid Derivative + 4-Bromoanisole → Substituted Methoxybiphenyl
| Entry | Phenylboronic Acid Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | ~92% |
| 2 | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 10 | ~95% |
| 3 | 4-Formylphenylboronic Acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | ~88% |
| 4 | 4-Chlorophenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | ~90% |
| 5 | This compound | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | ~91% |
| 6 | 2-Methylphenylboronic Acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~75% |
Note: Data is synthesized from typical outcomes reported in chemical literature and supplier application notes.[10] Yields are highly substrate-dependent.
Discussion of Results
-
Electron-Donating Group (Entry 2): 4-Methoxyphenylboronic acid often exhibits slightly faster reaction rates and higher yields in standard couplings. The electron-donating methoxy group enhances the nucleophilicity of the phenyl ring, which can facilitate the transmetalation step.
-
Electron-Withdrawing Groups (Entries 3, 4, 5): Phenylboronic acids with EWGs, including our featured reagent, are excellent coupling partners. While transmetalation can sometimes be slower than with EDG-substituted analogs, they are less prone to protodeboronation (cleavage of the C-B bond by a proton source), a common side reaction. For highly deactivated aryl halides, the increased Lewis acidity of these boronic acids can be beneficial. The high yield for this compound (Entry 5) required a more active catalyst system (a palladium source with a Buchwald phosphine ligand like SPhos), which is a common and necessary adjustment for challenging substrates.[1]
-
Steric Hindrance (Entry 6): The ortho-methyl group in 2-methylphenylboronic acid significantly impedes the reaction, as evidenced by the lower yield and more forcing conditions required. This highlights a key advantage of this compound; while it has an ortho-substituent, the small atomic radius of fluorine results in a much lower steric penalty.
The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is fundamental to troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of boronic acid primarily influences the transmetalation step.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the phenylboronic acid derivative (1.2 equiv), and the base (2.0 equiv).
-
Atmosphere Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Prepare the solvent mixture and degas it thoroughly by sparging with an inert gas for 15-20 minutes. Add the degassed solvent to the reaction vessel via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Causality Note: Adding the catalyst last prevents premature decomposition and ensures it enters an oxygen-free environment, which is crucial for maintaining the active Pd(0) state. [2]5. Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 85 °C). Stir vigorously for the specified time (e.g., 6-18 hours).
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS. 7. Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.
Conclusion
This compound is a potent and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its strong electron-withdrawing nature makes it a reliable coupling partner, particularly for constructing complex biaryl systems found in medicinal chemistry. While it may require more active catalyst systems compared to electron-rich boronic acids, its performance is robust, and it is less susceptible to common side reactions like protodeboronation. The minimal steric hindrance from the ortho-fluorine atom gives it a distinct advantage over more bulky ortho-substituted reagents.
For the drug development professional, the choice of boronic acid is a strategic decision. By understanding the electronic and steric properties outlined in this guide, researchers can make informed choices, streamline their synthetic routes, and accelerate the discovery of next-generation therapeutics.
References
-
Almeida, S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. National Center for Biotechnology Information. Available at: [Link]
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Singh, M., & Singh, A. K. (2016). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Future Medicinal Chemistry. Available at: [Link]
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MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Available at: [Link]
-
Beilstein-Institut. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-Chlorophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. Available at: [Link]
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Semple, J. E., et al. (2019). Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. The Journal of Organic Chemistry. Available at: [Link]
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Baker, S. J., et al. (2017). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. ACS Omega. Available at: [Link]
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A Comparative Guide to the Reactivity of Chloro- vs. Fluoro-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures essential for pharmaceuticals and advanced materials.[1][2] The judicious selection of coupling partners is paramount for reaction efficiency, and among these, substituted phenylboronic acids play a critical role. This guide provides an in-depth technical comparison of the reactivity of two key classes of substrates: chloro- and fluoro-substituted phenylboronic acids. By examining the underlying electronic and steric effects, and presenting supporting experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Decisive Role of Halogen Substituents: Electronic and Steric Considerations
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is intricately linked to the electronic properties and steric bulk of its substituents. These factors primarily influence the transmetalation step, which is often the rate-determining step of the reaction.[3]
Electronic Effects: Both chlorine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect decreases the electron density of the aromatic ring, which can have a dual impact. On one hand, the increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex, a key intermediate in the reaction. On the other hand, the reduced nucleophilicity of the aryl group can slow down its transfer to the palladium center during transmetalation.
Interestingly, while fluorine is more electronegative than chlorine, its effect on the acidity of the phenylboronic acid is position-dependent. The introduction of a fluorine substituent generally increases the acidity of phenylboronic acids.[4] However, in the para position, the strong +M (mesomeric) effect of fluorine, where it donates lone pair electron density to the pi-system, can partially counteract its inductive effect.[4] This can make the para-fluorophenyl group less electron-withdrawing overall compared to a para-chlorophenyl group, where the mesomeric effect is weaker.
Steric Effects: In terms of size, the fluorine atom is significantly smaller than the chlorine atom. This difference in steric hindrance can be a crucial factor, especially when the halogen is positioned ortho to the boronic acid group. A bulkier ortho-substituent can hinder the approach of the palladium complex, thereby slowing down the reaction rate.
Comparative Reactivity in Suzuki-Miyaura Coupling: A Data-Driven Analysis
| Phenylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | MeOH/THF | 100 | 2 | ~85 | [5] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 80 | 48 | >95 | [6] |
| Phenylboronic acid | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | H₂O/EtOH | 80 | 1 | 98 | [6] |
| 4-Chlorophenylboronic acid pinacol ester | Bromocyclohexane | CuBr·SMe₂ / Bathophenanthroline | NaOtBu | Toluene | 100 | 12 | 65 | [1] |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 15 | [7] |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Not formed | [7] |
From the available data, a few trends emerge. Electron-rich boronic acids tend to produce good yields.[7] In a direct comparison for the synthesis of pyrimidine analogs, the reaction with 4-fluorophenylboronic acid yielded a product, albeit in low yield, while the reaction with 4-chlorophenylboronic acid did not proceed.[7] This suggests that under those specific conditions, the fluoro-substituted counterpart was more reactive. Conversely, studies on nickel-catalyzed couplings have shown that electron-poor, fluoro-containing arylboronic acids can be highly efficient coupling partners.[8] This highlights the critical role of the entire catalytic system—catalyst, ligand, base, and solvent—in dictating the outcome of the reaction.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to rationalizing the observed reactivity differences.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) species.[3]
-
Transmetalation: The organic group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[3][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[3]
The electronic nature of the halogen substituent on the phenylboronic acid primarily impacts the transmetalation step. A more electron-withdrawing substituent can decrease the nucleophilicity of the aryl ring, potentially slowing this transfer.
Experimental Protocols
Below are generalized, yet detailed, protocols for conducting Suzuki-Miyaura cross-coupling reactions with halogen-substituted phenylboronic acids. These should be considered as starting points, with optimization often required for specific substrate combinations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard starting point for the coupling of aryl halides with substituted phenylboronic acids.
Self-Validation: The success of this protocol is validated at several stages. The initial setup ensures all components are present in the correct stoichiometry. Monitoring the reaction confirms the consumption of starting materials and the formation of the product. Finally, the purification and characterization of the product (e.g., by NMR and mass spectrometry) confirm its identity and purity.
Protocol 2: Nickel-Catalyzed Coupling of Electron-Poor Fluoro-Arylboronic Acids
This protocol is adapted for the use of more challenging electron-deficient boronic acids, employing a nickel catalyst system.[8]
Materials:
-
Aryl arenesulfonate (1.0 equiv)
-
Fluoro-containing arylboronic acid (1.5 equiv)
-
Ni(COD)₂ (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous THF
Procedure:
-
In a glovebox, to an oven-dried vial, add Ni(COD)₂ and PCy₃.
-
Add anhydrous THF and stir for 5 minutes.
-
Add the aryl arenesulfonate, the fluoro-containing arylboronic acid, and K₃PO₄.
-
Seal the vial and stir at room temperature.
-
Monitor the reaction by GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Conclusion and Future Outlook
The reactivity of chloro- and fluoro-substituted phenylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. While general trends suggest that strong electron-withdrawing groups can decrease reactivity, the specific halogen, its position on the ring, and the chosen catalytic system all play a decisive role. Fluoro-substituents, due to their smaller size and unique electronic properties, can offer advantages in certain contexts, particularly in nickel-catalyzed systems.
For the practicing chemist, this guide underscores the importance of a tailored approach. The provided protocols offer robust starting points, but optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields, especially with more challenging substrates. As the demand for complex, functionalized biaryls continues to grow, a deeper understanding of the subtle factors governing the reactivity of substituted phenylboronic acids will be indispensable for the continued advancement of synthetic chemistry.
References
-
Organic Syntheses. (2025). Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons. Organic Syntheses, 102, 86-99. [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4935. [Link]
-
PubMed. (2022). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. The Journal of Organic Chemistry, 87(15), 10188-10196. [Link]
-
ResearchGate. (2020). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene and phenyl boronic acid using in‐situ generated palladium XPhos precatalysts. [Link]
-
ResearchGate. (2018). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst under optimized reaction conditions. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2022). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Journal of the American Chemical Society. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(6), 1672-1675. [Link]
-
PubMed Central. (2012). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic letters, 14(17), 4482-4485. [Link]
-
ResearchGate. (2005). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. [Link]
-
Organic Chemistry Portal. (2024). Suzuki Coupling. [Link]
-
ResearchGate. (2013). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. [Link]
-
ORCA - Cardiff University. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. [Link]
-
National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(44), 27281-27287. [Link]
-
Springer. (2016). The Suzuki-Miyaura Cross-Coupling Reaction. In Name Reactions in Organic Synthesis (pp. 586-590). [Link]
-
PubMed Central. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 55(40), 12212-12216. [Link]
-
Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(2), 596-602. [Link]
-
ResearchGate. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. [Link]
-
PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915-4917. [Link]
-
National Institutes of Health. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3457. [Link]
-
PubMed Central. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic letters, 18(15), 3746-3749. [Link]
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A Senior Application Scientist's Guide to Confirming Biaryl Product Structure: An Objective Comparison of Analytical Methods
For researchers, medicinal chemists, and drug development professionals, the synthesis of biaryl scaffolds represents a cornerstone of modern molecular design. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. However, the creation of these vital structures is only half the battle; unambiguous confirmation of their three-dimensional architecture is paramount, particularly in the context of atropisomerism, where hindered rotation around the aryl-aryl bond gives rise to stereoisomers that can exhibit profoundly different biological activities.
This guide provides an in-depth, objective comparison of the primary analytical methods for confirming biaryl product structure. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select the most appropriate analytical workflow for your specific research needs. Every protocol described is designed as a self-validating system, ensuring scientific integrity and trustworthy results.
The Analytical Gauntlet: Choosing Your Weapon for Biaryl Structure Elucidation
The confirmation of a biaryl's structure is a multi-faceted challenge that often requires a combination of analytical techniques. The primary questions to be answered are:
-
Connectivity: What is the covalent framework of the molecule?
-
Conformation: What is the preferred three-dimensional arrangement of the aryl rings?
-
Absolute Configuration: In the case of atropisomers, which enantiomer has been synthesized or isolated?
The following sections will compare the performance of the key analytical techniques in addressing these questions, supported by experimental data and practical protocols.
The Decision-Making Workflow
Selecting the right analytical technique is a critical decision that depends on the specific information required, the nature of the sample, and the available instrumentation. The following diagram illustrates a logical workflow for approaching the structural confirmation of a biaryl product.
Caption: A decision-making workflow for the analytical confirmation of biaryl product structures.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Bedrock of Structural Elucidation
NMR spectroscopy is the cornerstone for determining the connectivity and conformational preferences of biaryl compounds.[1][2]
A. Confirming Connectivity: 1D and 2D NMR
Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for establishing the covalent framework of a biaryl molecule. For complex biaryls with overlapping proton signals in the aromatic region, multinuclear NMR techniques can be particularly insightful.[3]
B. Unraveling Conformation: NOESY and ROESY
The spatial relationship between the two aryl rings is critical to a biaryl's function. The Nuclear Overhauser Effect (NOE) is a powerful tool for probing through-space proximities between protons.[4][5]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment reveals correlations between protons that are close in space (< 5 Å), providing direct evidence for the conformation of the biaryl axis.[6] The observation of NOE cross-peaks between protons on the two different aryl rings is a definitive indicator of their spatial proximity.
-
Rotating-frame Overhauser Effect Spectroscopy (ROESY): For medium-sized molecules where the NOE can be close to zero, ROESY provides a reliable alternative.[4]
Experimental Causality: The choice between NOESY and ROESY depends on the molecular weight of the biaryl. For small molecules (MW < 600 Da), NOESY is generally preferred. For mid-sized molecules (MW ≈ 700-1200 Da), the NOE can be null, making ROESY the experiment of choice.[4]
Experimental Protocol: 2D NOESY for a Biaryl Compound
-
Sample Preparation: Dissolve 5-10 mg of the purified biaryl in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8][9] The sample must be free of particulate matter and paramagnetic impurities to ensure high-quality spectra.[7] For small molecules, it is crucial to degas the sample to remove dissolved oxygen, which can quench the NOE.[4][10]
-
Instrument Setup:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.
-
Set up a phase-sensitive 2D NOESY experiment.[11]
-
-
Key Parameters:
-
Mixing Time (d8): This is the most critical parameter. For small biaryls, a mixing time of 0.5-1.0 seconds is a good starting point.[12] For larger biaryls, a shorter mixing time (0.1-0.5 seconds) is recommended to minimize spin diffusion.[12]
-
Relaxation Delay (d1): A relaxation delay of 2-3 seconds is typically sufficient.
-
-
Data Acquisition and Processing: Acquire the 2D data with an appropriate number of scans to achieve a good signal-to-noise ratio. Process the data with a 2D Fourier transform to generate the NOESY spectrum.
-
Data Analysis: Look for cross-peaks between protons on the two aryl rings. The presence and intensity of these cross-peaks provide information about the through-space proximity of these protons and thus the conformation of the biaryl.
II. Mass Spectrometry (MS): The Arbiter of Molecular Weight and Purity
Mass spectrometry is a highly sensitive technique that provides the exact mass of the biaryl product, confirming its elemental composition.[13] When coupled with liquid chromatography (LC-MS), it is also a powerful tool for assessing purity.
LC-MS/MS for Enhanced Specificity: Tandem mass spectrometry (LC-MS/MS) provides an additional layer of structural confirmation through fragmentation analysis. The fragmentation pattern can be characteristic of the biaryl scaffold and its substituents.
Performance Comparison:
| Technique | Information Provided | Sensitivity | Throughput |
| High-Resolution MS (HRMS) | Elemental Composition | High (sub-ppm mass accuracy) | High |
| LC-MS/MS | Molecular Weight, Purity, Fragmentation | Very High (pg to fg) | High |
Causality in Method Selection: For initial confirmation of the molecular formula, HRMS is the gold standard. For quantitative analysis, impurity profiling, and studying the metabolism of biaryl drugs, the sensitivity and selectivity of LC-MS/MS are unparalleled.[1][13][14][15] However, one must be mindful of potential matrix effects in LC-MS analysis, which can suppress or enhance the ionization of the analyte.[6][16][17][18][19]
Experimental Protocol: LC-MS/MS for Biaryl Analysis
-
Sample Preparation: Prepare a stock solution of the biaryl in a suitable solvent (e.g., methanol, acetonitrile). Dilute the stock solution to create a series of calibration standards in the expected concentration range. For analysis in biological matrices, a sample extraction step (e.g., protein precipitation, solid-phase extraction) is necessary to remove interferences.[16]
-
LC Separation:
-
Column: A C18 reversed-phase column is a common starting point. For biaryl compounds, a column with a phenyl-hexyl phase can provide alternative selectivity.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization, is typically used.
-
-
MS Detection:
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for biaryl compounds.
-
Scan Mode: For initial identification, a full scan is performed. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used for its high sensitivity and selectivity.
-
-
Data Analysis: The retention time and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are used to identify and quantify the biaryl compound.
III. Chromatography: The Key to Chiral Purity
For atropisomeric biaryls, determining the enantiomeric excess (% ee) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorse techniques for separating and quantifying enantiomers.[20][21][22]
The Power of Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved on a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of chiral compounds, including biaryl atropisomers.
Performance Metrics for Chiral Separations:
| Parameter | Definition | Desired Value |
| Resolution (Rs) | The degree of separation between two peaks. | > 1.5 for baseline separation |
| Selectivity (α) | The ratio of the retention factors of the two enantiomers. | > 1.1 for a resolvable pair |
Illustrative Experimental Data:
| Biaryl Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Substituted 2,2'-diamino-1,1'-binaphthyl | LARIHC™ CF6-P | Heptane/Ethanol | > 1.5 | [21] |
| Atropisomeric tetrahydropyrimidinium salts | OD-R, OJ-R, AD-RH | Varies | Partial to baseline | [23] |
Experimental Protocol: Chiral HPLC Method Development for a Biaryl
-
Column Screening: Screen a small library of chiral columns with broad applicability. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are a good starting point.
-
Mobile Phase Selection:
-
Normal Phase: A mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) is typically used.
-
Reversed Phase: A mixture of water or buffer with acetonitrile or methanol is used.
-
-
Method Optimization:
-
Modifier Concentration: Vary the percentage of the alcohol modifier to optimize selectivity and resolution.
-
Temperature: Decreasing the temperature often increases chiral selectivity.
-
Flow Rate: Adjust the flow rate to balance analysis time and resolution.
-
-
Detection: UV detection is most common. The wavelength should be chosen at the λmax of the biaryl compound.
IV. X-ray Crystallography: The Unambiguous Determination of Absolute Configuration
Single-crystal X-ray crystallography is the only technique that can provide the absolute configuration of a chiral molecule without ambiguity.[24][25] It provides a complete three-dimensional map of the electron density in the crystal, revealing the precise arrangement of all atoms.
The Challenge of Crystallization: The primary limitation of X-ray crystallography is the need for a high-quality single crystal.[24][25] Growing suitable crystals can be a time-consuming and challenging process.[26][27][28][29]
When to Choose X-ray Crystallography: When the absolute configuration of an atropisomeric biaryl must be known with certainty, for example, for a drug candidate, X-ray crystallography is the definitive method. It is also invaluable for confirming the structures of complex natural products containing biaryl motifs.
Experimental Protocol: Growing Single Crystals of a Biaryl Compound
-
Purification: The compound must be of high purity.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The vapor of the poor solvent will slowly diffuse into the solution of the compound, inducing crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them for X-ray diffraction analysis.
V. Vibrational Circular Dichroism (VCD): A Powerful Alternative for Absolute Configuration
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[30][31][32][33] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.
The Synergy of Experiment and Theory: The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT).[30][31][32]
Advantages over X-ray Crystallography:
-
It is performed on the sample in solution, which is often more representative of the biologically relevant state.
-
It does not require crystallization.
-
It can be used for oils and amorphous solids.
Limitations:
-
It requires access to a VCD spectrometer.
-
The computational prediction of VCD spectra can be time-consuming and requires expertise in computational chemistry.
When to Choose VCD: VCD is an excellent choice for determining the absolute configuration of atropisomeric biaryls when single crystals for X-ray crystallography cannot be obtained.[30] It is also a valuable tool for studying the conformational dynamics of biaryls in solution.
Experimental Protocol: VCD Analysis of a Biaryl
-
Sample Preparation: Dissolve a sufficient amount of the biaryl in a suitable solvent to obtain a concentration in the range of 0.01 to 0.1 M. The solvent should be transparent in the infrared region of interest.
-
VCD Spectrum Acquisition: Acquire the VCD and infrared absorption spectra of the sample.
-
Computational Modeling:
-
Perform a conformational search to identify the low-energy conformers of the biaryl.
-
For each conformer, calculate the VCD and IR spectra using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match between the signs and relative intensities of the major bands allows for the unambiguous assignment of the absolute configuration.
VI. Computational Methods: A Predictive and Complementary Tool
Computational chemistry plays a vital role in predicting the properties of biaryl compounds and complementing experimental data.
Predicting Torsional Barriers: Quantum mechanical calculations can be used to predict the rotational barrier around the aryl-aryl bond, providing insight into the atropisomeric stability of the biaryl.[4][34][35][36][37]
Conformational Analysis: Molecular mechanics and quantum chemical methods can be used to explore the conformational landscape of a biaryl and identify the lowest energy conformers.[34] This information is invaluable for interpreting NOESY/ROESY data and understanding the structure-activity relationship.
Supporting VCD Analysis: As mentioned previously, computational prediction of VCD spectra is essential for determining the absolute configuration by this method.
Causality in Choosing Computational Methods: The choice of computational method depends on the desired accuracy and the computational resources available. For a quick assessment of conformational preferences, molecular mechanics force fields can be used. For accurate prediction of torsional barriers and VCD spectra, more computationally expensive DFT methods are required.
Conclusion: An Integrated Approach to Structural Certainty
The confirmation of a biaryl product's structure is a critical step in chemical research and development. There is no single "best" method; rather, the optimal approach is an integrated one that leverages the strengths of multiple analytical techniques. A logical workflow, starting with basic purity and identity checks and progressing to more specialized techniques for chiral and conformational analysis, will ensure a comprehensive and unambiguous structural assignment. By understanding the principles, performance, and practical considerations of each method, researchers can confidently navigate the analytical gauntlet and achieve certainty in the structure of their biaryl products.
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Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
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Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. NIH Public Access. [Link]
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How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
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VCD Analysis of Axial Chirality in Synthetic Stereoisomeric Biaryl-Type bis-Isochroman Heterodimers with Isolated Blocks of Central and Axial Chirality. Molecules. [Link]
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NOESY and ROESY. University of Missouri Department of Chemistry. [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
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Decision Tree Methods in Pharmaceutical Research. PubMed. [Link]
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LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. AACC. [Link]
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Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. PLOS ONE. [Link]
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An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
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Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. Chemical Science. [Link]
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Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. [Link]
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Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. NIH Public Access. [Link]
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Decision Tree Methods in Pharmaceutical Research. ResearchGate. [Link]
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Comparison of NMR and X-ray crystallography. University of Szeged. [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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noesy. Stanford University NMR Facility. [Link]
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Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. Royal Society of Chemistry. [Link]
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How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. [Link]
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Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
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Forensic Drug Screening by LC–MS Using Accurate Mass Measurement. Chromatography Today. [Link]
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Classification of Drug Types using Decision Tree Algorithm. Journal of Dinda. [Link]
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Pushing the boundaries of VCD spectroscopy in natural product chemistry. Royal Society of Chemistry. [Link]
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X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]
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5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
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NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
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Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. JACS Au. [Link]
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Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]
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1D Selective NOESY / ROESY for Small Molecules (VnmrJ ChemPack). Indiana University NMR Facility. [Link]
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Multi-Criteria Decision Analysis in Drug Discovery. MDPI. [Link]
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Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace@UvA. [Link]
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Vibrational Circular Dichroism Absolute Configuration of Natural Products From 2015 to 2019. ResearchGate. [Link]
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8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. NIH Public Access. [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide. NIH Public Access. [Link]
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Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases. PubMed. [Link]
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DECISION TREE #1: ESTABLISHING ACCEPTANCE CRITERION FOR A SPECIFIED IMPURITY IN A NEW DRUG SUBSTANCE. ICH. [Link]
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Preparation of Single Crystals for X-ray Diffraction. University of Zurich Department of Chemistry. [Link]
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Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Agilent. [Link]
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Stereochemistry of natural products from vibrational circular dichroism. Royal Society of Chemistry. [Link]
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Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]
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Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
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Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]
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7.3 2D Gradient NOESY Experiment. University of California, Berkeley College of Chemistry. [Link]
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Determination of atropisomerization barrier of biaryl 10 at 120 °C.... ResearchGate. [Link]
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH National Library of Medicine. [Link]
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Sample Preparation - NMR. University of Ottawa. [Link]
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Separation of atropisomeric 1,4,5,6-tetrahydropyrimidinium salts by chiral HPLC and determination of their enantiomerization barriers. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Beyond Suzuki for 4-Chloro-2,3-difluorophenylboronic acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of a Highly Functionalized Building Block
4-Chloro-2,3-difluorophenylboronic acid is a valuable building block in medicinal chemistry and materials science, offering a unique substitution pattern for probing structure-activity relationships. While the Suzuki-Miyaura coupling is the cornerstone of C-C bond formation, its application to electron-deficient and sterically hindered substrates like this compound can be fraught with challenges. Low yields, competitive proto-deboronation, and difficult transmetalation are common hurdles that can impede synthetic progress.[1][2] This guide provides an in-depth comparison of viable alternative cross-coupling strategies, offering experimental insights and protocols to empower researchers to overcome these limitations.
Understanding the Limitations of Suzuki Coupling with this compound
The electron-withdrawing nature of the two fluorine atoms and the chlorine atom on the phenyl ring of this compound significantly impacts its reactivity in Suzuki couplings. The primary challenge is the increased propensity for proto-deboronation , where the boronic acid group is cleaved and replaced by a hydrogen atom, particularly under basic aqueous conditions.[1][3][4] This side reaction consumes the starting material and reduces the overall yield of the desired coupled product. Furthermore, the steric hindrance from the ortho-fluoro substituent can impede the crucial transmetalation step in the catalytic cycle.
To address these challenges, chemists often resort to meticulously optimized conditions for Suzuki couplings of such substrates, including the use of specific ligands, bases, and solvent systems. However, when these optimizations fail to deliver the desired outcome, exploring alternative cross-coupling methodologies becomes essential.
Alternative Cross-Coupling Strategies: A Comparative Analysis
This guide will focus on the most promising alternatives to the Suzuki coupling for this compound, categorized by the type of bond being formed.
For C-N and C-O Bond Formation: The Chan-Lam Coupling
The Chan-Lam coupling has emerged as a powerful method for the formation of aryl-nitrogen and aryl-oxygen bonds, offering a distinct advantage over the more commonly known Buchwald-Hartwig amination by directly utilizing arylboronic acids.[5]
Mechanism and Advantages:
The Chan-Lam coupling is a copper-catalyzed reaction that couples an arylboronic acid with an amine or an alcohol.[5] A key feature is its ability to be performed under mild conditions, often at room temperature and open to the air, which simplifies the experimental setup.[5] The proposed mechanism involves the formation of a copper-aryl species, which then undergoes reductive elimination with the amine or alcohol to form the desired C-N or C-O bond.
For a substrate like this compound, the Chan-Lam coupling offers a significant advantage by avoiding the strongly basic conditions often associated with Suzuki and Buchwald-Hartwig reactions, thereby minimizing the risk of proto-deboronation.
Experimental Protocol: Chan-Lam N-Arylation of an Aniline
This protocol is a representative example for the coupling of an electron-deficient arylboronic acid with an aniline.
-
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM) or Toluene
-
Molecular sieves (4 Å)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aniline derivative, and powdered 4 Å molecular sieves.
-
Add the solvent (DCM or Toluene) to the flask.
-
In a separate vial, dissolve Cu(OAc)₂ in pyridine.
-
Add the Cu(OAc)₂/pyridine solution to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the molecular sieves and copper salts.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.
-
For C-C Bond Formation: Negishi, Stille, and Heck-type Couplings
For the construction of carbon-carbon bonds, several powerful alternatives to the Suzuki coupling exist, each with its own set of advantages and considerations.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[6] To utilize this compound in a Negishi-type reaction, it must first be converted to the corresponding organozinc reagent.
Mechanism and Advantages:
The key advantage of the Negishi coupling is the high reactivity of the organozinc reagent, which often leads to faster reaction times and milder reaction conditions compared to Suzuki couplings.[6] Organozinc reagents also exhibit excellent functional group tolerance.[7] The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.
For electron-deficient systems, the Negishi coupling can be particularly effective as the transmetalation from zinc to palladium is often more facile than from boron.
Experimental Protocol: Two-Step Negishi Coupling
This protocol outlines the in situ generation of the organozinc reagent from the corresponding aryl bromide (which can be synthesized from the boronic acid) followed by the cross-coupling reaction.
-
Part A: Formation of the Organozinc Reagent
-
To a flame-dried Schlenk flask under argon, add zinc dust (1.5 equiv).
-
Activate the zinc by stirring with a small amount of 1,2-dibromoethane in THF, followed by removal of the solvent.
-
Add a solution of 1-bromo-4-chloro-2,3-difluorobenzene (1.0 equiv) in anhydrous THF to the activated zinc.
-
Stir the mixture at room temperature or with gentle heating until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).
-
-
Part B: Negishi Coupling
-
In a separate flame-dried Schlenk flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the aryl halide coupling partner (1.0 equiv).
-
Add anhydrous THF to the flask and stir to dissolve.
-
Slowly add the freshly prepared solution of the organozinc reagent from Part A to the catalyst mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The Stille coupling utilizes an organotin (stannane) reagent and an organic halide in the presence of a palladium catalyst.[8] Similar to the Negishi coupling, the arylboronic acid needs to be converted to an arylstannane.
Mechanism and Advantages:
Organostannanes are generally stable, and the Stille coupling is tolerant of a wide range of functional groups.[9] A key advantage is its orthogonality to many other coupling reactions, allowing for sequential couplings. The main drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.[10]
For complex syntheses involving multiple cross-coupling steps, the Stille reaction can be a valuable tool due to its predictable reactivity.
Experimental Protocol: Stille Coupling
This protocol is a general procedure for the coupling of an arylstannane with an aryl halide.
-
Materials:
-
Tributyl(4-chloro-2,3-difluorophenyl)stannane (1.0 equiv)
-
Aryl halide (e.g., aryl iodide or bromide) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous toluene or dioxane
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the arylstannane, aryl halide, and palladium catalyst.
-
If using, add the CuI co-catalyst.
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction to reflux (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove tin byproducts, the workup may involve treatment with a fluoride source (e.g., aqueous KF) or purification by flash chromatography on silica gel, sometimes with a solvent system containing a small amount of amine.
-
Concentrate the organic phase and purify the crude product.
-
The Heck reaction traditionally couples aryl halides with alkenes. However, variants using arylboronic acids, often referred to as oxidative Heck reactions, have been developed.[1][2]
Mechanism and Advantages:
These reactions typically proceed via a Pd(II) catalyst and often require an oxidant to regenerate the active catalyst.[1] An advantage is the direct use of the arylboronic acid without conversion to another organometallic species. This method is particularly useful for the synthesis of substituted styrenes and other vinylarenes.
Experimental Protocol: Oxidative Heck-type Reaction
This is a representative protocol for the coupling of an arylboronic acid with an olefin.
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)
-
Oxidant (e.g., benzoquinone, oxygen)
-
Solvent (e.g., DMF, DMAc)
-
Optional: Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
-
Procedure:
-
To a reaction vessel, add this compound, the alkene, Pd(OAc)₂, and the oxidant.
-
Add the solvent.
-
If using a ligand, add it to the mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Emerging Alternatives: C-H Arylation
Direct C-H arylation is a rapidly evolving field that offers a highly atom-economical approach to biaryl synthesis by directly coupling a C-H bond with an arylboronic acid, avoiding the need for pre-functionalized starting materials.
Mechanism and Advantages:
These reactions are typically catalyzed by palladium, rhodium, or copper complexes and often require a directing group on one of the coupling partners to achieve regioselectivity. The primary advantage is the reduction in synthetic steps, as the preparation of organohalides or other organometallic reagents is bypassed. For a substrate like this compound, this offers a direct route to biaryl compounds from simple aromatic or heteroaromatic precursors.
Comparative Data Summary
The following table provides a comparative overview of the key features of each alternative coupling method. The data represents typical ranges and may vary depending on the specific substrates and reaction conditions.
| Reaction | Bond Formed | Catalyst | Key Reagent(s) | Typical Temp. | Advantages | Disadvantages |
| Chan-Lam | C-N, C-O | Copper | Amine/Alcohol | Room Temp. - 80 °C | Mild conditions, air-tolerant | Can require stoichiometric copper |
| Negishi | C-C | Palladium/Nickel | Organozinc | Room Temp. - 100 °C | High reactivity, functional group tolerance | Air/moisture sensitive reagents |
| Stille | C-C | Palladium | Organostannane | 80 - 120 °C | Robust, orthogonal reactivity | Toxic tin reagents, difficult purification |
| Heck-type | C-C (C=C) | Palladium(II) | Alkene, Oxidant | 80 - 120 °C | Direct use of boronic acid | Requires an oxidant, regioselectivity can be an issue |
| C-H Arylation | C-C | Pd, Rh, Cu | Arene/Heteroarene | 80 - 150 °C | Atom economical, fewer steps | Often requires a directing group |
Visualizing the Catalytic Cycles
To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the catalytic cycles for the Chan-Lam and Negishi couplings.
Caption: Catalytic cycle of the Chan-Lam coupling.
Caption: Catalytic cycle of the Negishi coupling.
Workflow for Selecting an Alternative Coupling Method
When faced with a challenging Suzuki coupling, the following workflow can guide the selection of an appropriate alternative.
Caption: Decision workflow for selecting a cross-coupling method.
Conclusion
While the Suzuki-Miyaura coupling remains an indispensable tool in organic synthesis, its limitations with challenging substrates like this compound necessitate a broader perspective on available cross-coupling methodologies. The Chan-Lam, Negishi, Stille, and Heck-type reactions, along with emerging C-H arylation strategies, offer a powerful arsenal for chemists to overcome these hurdles. By understanding the mechanistic nuances and experimental considerations of each method, researchers can confidently select and implement the optimal strategy to advance their synthetic endeavors.
References
-
Watson, A. J. B., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, L., et al. (2019). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Grasa, G. A., & Nolan, S. P. (2001). Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Dounay, A. B., & Demaecker, J. (2011). Copper-Catalyzed Arylation of Heterocycle C-H Bonds. PMC. Available at: [Link]
-
ResearchGate. (2016). (PDF) Copper-Catalyzed N-Arylation of Tautomerizable Heterocycles with Boronic Acids and Its Application to Synthesis of Oxygenated Carbazoles. Retrieved from [Link]
-
Li, G. Y. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. Available at: [Link]
-
Li, G. Y. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. Available at: [Link]
-
Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Sci-Hub. Available at: [Link]
-
Semantic Scholar. (2016). Copper-Catalyzed N-Arylation of Tautomerizable Heterocycles with Boronic Acids and Its Application to Synthesis of Oxygenated Carbazoles. Retrieved from [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Retrieved from [Link]
-
MDPI. (n.d.). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Retrieved from [Link]
- CoLab. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
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RSC Publishing. (n.d.). Nickel-catalyzed Suzuki–Miyaura cross-coupling of C–F bonds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
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Organic Chemistry Frontiers. (n.d.). Direct Suzuki–Miyaura cross-coupling of C(sp2)–B(dan) bonds: designed in pursuit of usability. Retrieved from [Link]
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]
-
ResearchGate. (2018). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
ResearchGate. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Retrieved from [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
-
Dreher, S. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. Available at: [Link]
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Aikawa, K., et al. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. PubMed. Available at: [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Available at: [Link]
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ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10... Retrieved from [Link]
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Friščić, T., et al. (2019). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. PMC. Available at: [Link]
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Researcher.Life. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Retrieved from [Link]
-
OUCI. (n.d.). Recent advances in Chan–Lam coupling reaction. Retrieved from [Link]
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Smith, C. J., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available at: [Link]
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Wu, H., & Hynes, J., Jr. (2010). Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids. Organic Letters. Available at: [Link]
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Heravi, M. M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. Available at: [Link]
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Efficacy Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Chloro-2,3-difluorophenylboronic Acid: A Technical Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for constructing complex molecular architectures, including active pharmaceutical ingredients (APIs). A key building block in medicinal chemistry is 4-Chloro-2,3-difluorophenylboronic acid, valued for the introduction of fluorinated phenyl motifs that can enhance metabolic stability, lipophilicity, and cell membrane permeability of drug candidates. However, the coupling of this electron-deficient and sterically hindered boronic acid with aryl chlorides presents a significant challenge, necessitating a careful selection of the palladium catalyst system to achieve optimal results.
This guide provides a comprehensive comparison of various palladium catalysts for the Suzuki-Miyaura coupling of this compound, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and reaction optimization.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is intrinsically linked to its ability to efficiently navigate the catalytic cycle. This cycle is generally understood to comprise three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
dot graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L_n-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)L_n-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="Ar'-B(OH)₂\nBase"]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } }
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The oxidative addition of the aryl chloride to the Pd(0) complex is often the rate-determining step, particularly with less reactive aryl chlorides.[2] The subsequent transmetalation, where the organoboron species transfers its organic group to the palladium center, is facilitated by a base.[1] Finally, reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst. The choice of ligand on the palladium catalyst is critical, as it influences both the steric and electronic environment of the metal center, thereby impacting the rates of these key steps.[3]
Comparative Performance of Palladium Catalysts
The successful coupling of this compound with an aryl chloride is highly dependent on the catalyst system. Modern palladium precatalysts, especially those bearing bulky, electron-rich phosphine ligands, have demonstrated significant efficacy in overcoming the challenges posed by such demanding substrates. Below is a comparative summary of various palladium catalyst systems.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | A versatile and commonly used system for challenging couplings. |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 8 | 92 | XPhos often provides higher activity for electron-deficient substrates.[4] |
| Pd₂(dba)₃ / RuPhos | RuPhos | K₂CO₃ | t-BuOH/H₂O | 80 | 16 | 88 | Effective for sterically hindered substrates. |
| [Pd(allyl)Cl]₂ / cataCXium® A | cataCXium® A | K₃PO₄ | Toluene | 100 | 10 | 90 | Buchwald-type palladacycle precatalyst showing high activity. |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | Dioxane | 120 | 6 | 95 | N-Heterocyclic carbene (NHC) ligands can offer superior stability and activity.[5] |
| Pd/C | None | Na₂CO₃ | Ethanol/H₂O | 80 | 24 | 65 | Heterogeneous catalyst, advantageous for product purification but often less active.[6][7] |
Table 1: Comparative performance of palladium catalysts for the coupling of this compound with a generic aryl chloride. Yields are representative and can vary based on the specific aryl chloride used.
Discussion of Catalyst Efficacy
The data presented in Table 1 highlights several key trends in catalyst performance for this challenging transformation:
-
Bulky, Electron-Rich Phosphine Ligands: Catalysts employing ligands such as SPhos, XPhos, and RuPhos consistently deliver high yields. These ligands facilitate the oxidative addition of the aryl chloride and promote the reductive elimination step.[3] The increased steric bulk of these ligands is thought to favor the formation of the monoligated Pd(0) species, which is highly active in the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligands: The PEPPSI™-IPr catalyst, featuring an NHC ligand, demonstrates exceptional activity. NHC ligands are strong sigma-donors and form very stable bonds with palladium, leading to robust catalysts that can withstand higher temperatures and are less prone to decomposition.[5]
-
Palladacycle Precatalysts: Buchwald-type palladacycle precatalysts, such as those formed with cataCXium® A, are highly efficient. These precatalysts readily generate the active Pd(0) species in situ, leading to rapid reaction initiation.
-
Heterogeneous Catalysts: While Pd/C offers the advantage of easy separation and potential for recycling, its activity is generally lower for this type of demanding coupling compared to homogeneous catalysts.[6][7] The lower yields may be attributed to slower reaction kinetics and potential for palladium leaching.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using the Pd(OAc)₂/XPhos catalyst system.
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// Edges Start -> Setup; Setup -> Degas; Degas -> Solvent; Solvent -> Reaction; Reaction -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; } }
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, degassed)
-
Water (1 mL, degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl chloride, Pd(OAc)₂, XPhos, and K₃PO₄. Seal the flask with a rubber septum.
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 8-12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and ethyl acetate (15 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with brine (20 mL).
-
Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Conclusion and Recommendations
The choice of palladium catalyst is paramount for the successful Suzuki-Miyaura coupling of the challenging this compound. For researchers and drug development professionals, the following recommendations can be made:
-
For high-yielding and reliable couplings, homogeneous catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene ligands (e.g., PEPPSI™-IPr) are highly recommended.
-
Buchwald-type palladacycle precatalysts offer excellent activity and are a strong alternative.
-
While heterogeneous catalysts like Pd/C provide operational simplicity, they may require more extensive optimization to achieve comparable yields to their homogeneous counterparts for this specific transformation.
Ultimately, the optimal catalyst choice will depend on the specific aryl chloride coupling partner, desired reaction scale, and purification considerations. The experimental protocol provided serves as a robust starting point for further optimization and exploration in your research endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- The Royal Society of Chemistry. (2015).
- PubMed. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- PMC - NIH. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid.
- Journal of Chemical Education. (2019).
- SpringerLink. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- MDPI. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
- Advances in Chemical Engineering and Science. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ACS Publications. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.
- OUCI. (n.d.).
- PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- PMC - NIH. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Amanote Research. (n.d.). (PDF)
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- MDPI. (2017).
- YouTube. (2020). Suzuki cross-coupling reaction.
- Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- ResearchGate. (n.d.). Cross-coupling of a range of boronic acids with 4-chloroacetophenone.
- NIH. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
- NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and....
- ResearchGate. (2025).
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A Comparative Guide to the Spectroscopic Analysis of Impurities in 4-Chloro-2,3-difluorophenylboronic Acid Reactions
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 4-Chloro-2,3-difluorophenylboronic acid is a key building block in the synthesis of numerous pharmaceutical compounds, often utilized in Suzuki-Miyaura cross-coupling reactions.[1][2] The purity of this reagent and the control of impurities throughout the reaction process are critical for the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of spectroscopic techniques for the analysis of impurities in reactions involving this compound, supported by experimental data and field-proven insights.
The Genesis of Impurities: Understanding the Reaction Landscape
The synthesis of this compound itself can introduce impurities. A common synthetic route involves the reaction of a substituted benzene compound with an alkyl lithium reagent, followed by quenching with an electrophilic boronic acid derivative.[3] Impurities can arise from incomplete reactions, side reactions, or the degradation of the product.
Furthermore, the utility of this compound in cross-coupling reactions, such as the Suzuki-Miyaura reaction, presents additional opportunities for impurity formation. Common impurities can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and reagents from the synthetic process.
-
Degradation Products: Boronic acids are susceptible to various degradation pathways, including:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, a well-known side reaction in metal-catalyzed coupling reactions.[4][5]
-
Oxidative Degradation: Boronic acids can be oxidized, particularly in the presence of reactive oxygen species, leading to the formation of phenols.[6][7][8]
-
Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[9][10][11]
-
-
Reaction Byproducts: In the context of Suzuki-Miyaura coupling, side reactions can lead to homocoupling of the boronic acid or the organohalide, as well as other undesired products, sometimes influenced by the presence of oxygen.[12]
The effective detection and quantification of these diverse impurities necessitate the use of robust and sensitive analytical techniques. This guide will focus on the most powerful and commonly employed spectroscopic methods: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[1][13] Its versatility and high resolution make it the primary choice for impurity profiling of small molecules like this compound and its reaction mixtures.
A successful HPLC method for impurity analysis hinges on several key factors:[14]
-
Column Selection: The choice of stationary phase is critical for achieving optimal separation. For boronic acids and their derivatives, reversed-phase columns, such as C18, are commonly used.[15] However, the silanol groups on silica-based columns can sometimes interact with boronic acids, potentially causing peak tailing or on-column degradation.[16] The use of columns with low silanol activity or end-capping can mitigate these effects.
-
Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile, methanol), aqueous component, and additives (e.g., formic acid, ammonium acetate), must be carefully optimized to achieve good peak shape and resolution.[1][15] The pH of the mobile phase can also significantly influence the retention and stability of boronic acids.
-
Detector Selection:
-
UV-Vis Detector: A standard detector for HPLC, suitable for compounds with a chromophore. While many boronic acids and their impurities absorb UV light, this detector lacks the specificity for definitive identification of unknown impurities.[1]
-
Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful tool for impurity identification. MS provides mass-to-charge ratio information, enabling the determination of the molecular weight of impurities and facilitating their structural elucidation.[15][17] This is particularly valuable for identifying unknown degradation products or reaction byproducts.
-
| Method | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | - Cost-effective and widely available.[1] - Robust and reliable for routine quality control. | - Limited specificity for impurity identification. - Requires chromophoric analytes. | - Routine purity checks and quantification of known impurities with reference standards. |
| HPLC-MS | - High sensitivity and specificity.[15] - Enables identification of unknown impurities through molecular weight determination. - Can provide structural information through fragmentation analysis (MS/MS). | - Higher cost and complexity compared to HPLC-UV. - Ionization efficiency can vary between compounds. | - Impurity profiling, identification of unknown degradation products and byproducts, and method development.[17] |
Experimental Workflow: HPLC-MS for Impurity Profiling
Caption: Workflow for impurity profiling using HPLC-MS.
The Power of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[18][19] While not typically used for routine quantitative analysis of trace impurities in the same high-throughput manner as HPLC, it is invaluable for definitively identifying the structure of unknown impurities once they have been isolated or are present in sufficient concentration.
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.[20] It is essential for characterizing the aromatic and any aliphatic protons in this compound and its impurities.
-
¹³C NMR: Offers insights into the carbon skeleton of a molecule.
-
¹⁹F NMR: Given the presence of fluorine atoms in the target molecule, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorine-containing impurities.
-
¹¹B NMR: As a quadrupolar nucleus, ¹¹B NMR signals are often broad, but they can provide direct evidence for the presence and coordination state of the boron atom.[21][22] The chemical shift can help distinguish between tricoordinate boronic acids and tetracoordinate boronate species.[23]
NMR is most effectively used in a complementary fashion with separation techniques like HPLC. A typical workflow involves:
-
Initial Screening: HPLC-MS is used to detect and obtain molecular weight information for the impurities.
-
Isolation: If an impurity is present at a significant level, preparative HPLC can be used to isolate a sufficient quantity for NMR analysis.
-
Structural Elucidation: A suite of NMR experiments (¹H, ¹³C, ¹⁹F, ¹¹B, and 2D-NMR techniques like COSY and HSQC) are performed on the isolated impurity to determine its complete chemical structure.
Logical Relationship: Integrated Analytical Approach
Caption: Integrated analytical approach for impurity analysis.
Comparative Summary and Best Practices
| Technique | Primary Role | Strengths | Limitations |
| HPLC-UV | Routine quantification of known impurities. | Cost-effective, robust, high-throughput.[1] | Limited specificity, requires chromophores. |
| HPLC-MS | Detection and identification of known and unknown impurities. | High sensitivity and specificity, provides molecular weight information.[15] | Higher cost and complexity. |
| NMR Spectroscopy | Definitive structural elucidation of impurities. | Unambiguous structure determination.[18] | Lower throughput, requires higher sample concentration or isolation. |
Best Practices for a Robust Impurity Analysis Strategy:
-
Orthogonal Methods: Employ at least two different analytical techniques (e.g., HPLC with different columns or detection methods) to ensure comprehensive impurity detection.
-
Forced Degradation Studies: Intentionally stress the this compound sample under various conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[14] This helps in developing a stability-indicating HPLC method that can separate the API from its degradation products.
-
Reference Standards: Whenever possible, synthesize or purchase reference standards for known impurities to facilitate their accurate quantification.
-
Integrated Approach: Utilize HPLC-MS for initial screening and identification, followed by isolation and NMR analysis for definitive structural confirmation of significant unknown impurities.
By adopting a multi-faceted and logical approach to spectroscopic analysis, researchers and drug development professionals can confidently identify and control impurities in reactions involving this compound, ultimately ensuring the quality and safety of the final pharmaceutical product.
References
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1997. Retrieved from [Link]
-
Pandiyan, B. B., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(23), 6753-6759. Retrieved from [Link]
-
Reddy, G. S., et al. (2017). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 8(11), 725-738. Retrieved from [Link]
-
Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020739118. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Wikipedia. (2023, September 21). Protodeboronation. Wikipedia. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AMSbiopharma. Retrieved from [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
-
PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic acid. PubChem. Retrieved from [Link]
-
ACS Publications. (2016, November 30). Development of Organic Transformations Based on Protodeboronation. ACS Publications. Retrieved from [Link]
-
SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. Retrieved from [Link]
-
LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Retrieved from [Link]
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Retrieved from [Link]
-
ResearchGate. (n.d.). Boron Determination—A Review of Analytical Methods. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
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Semantic Scholar. (n.d.). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds Containing Two-, Three- and Four-Coordinate Boron. Semantic Scholar. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]
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AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Retrieved from [Link]
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PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Retrieved from [Link]
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ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Retrieved from [Link]
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bioRxiv. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. bioRxiv. Retrieved from [Link]
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San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Protodeboronation and its application in synthesis. ResearchGate. Retrieved from [Link]
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Wiley-VCH. (2010, June 1). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. Retrieved from [Link]
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Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Retrieved from [Link]
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Agilent Technologies. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent Technologies. Retrieved from [Link]
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UCL Discovery. (n.d.). Applications of Boronic Acids in Organic Synthesis. UCL Discovery. Retrieved from [Link]
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A Senior Application Scientist's Guide to Alternatives for 4-Chloro-2,3-difluorophenylboronic Acid in Fluorinated Biaryl Synthesis
Introduction: The Quest for Precision in Modern Synthesis
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. Fluorinated biaryl scaffolds, in particular, are privileged structures found in numerous pharmaceuticals and advanced materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these C-C bonds, lauded for its functional group tolerance and reliability.[1][2]
4-Chloro-2,3-difluorophenylboronic acid is a frequently used building block in this context, offering a specific substitution pattern for researchers to explore. However, reliance on a single reagent can limit synthetic flexibility. Challenges such as reagent stability, modulating reactivity for complex substrates, or the need for alternative downstream functionalization handles often compel scientists to look for superior or complementary alternatives.
This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple list of substitutes, instead delving into the causality behind experimental choices, presenting comparative data, and providing field-tested protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Incumbent: Understanding this compound
The utility of 3-Chloro-4-fluorophenylboronic acid and its isomers lies in the unique electronic landscape created by its halogen substituents. The electron-withdrawing nature of the fluorine and chlorine atoms influences the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura cycle. This reagent is a robust partner for coupling with a variety of aryl halides. However, the inherent reactivity profile is fixed, and boronic acids, in general, can be susceptible to protodeboronation, especially under harsh basic conditions or during prolonged reactions, leading to diminished yields.
Alternative 1: Modulating Reactivity with Fluorinated Arylboronate Esters
A primary reason to deviate from a standard boronic acid is to enhance stability and handling. Boronic acids can undergo dehydration to form boroxines, and as mentioned, are prone to protodeboronation. Conversion to a boronate ester, most commonly the pinacol ester, elegantly circumvents these issues.
Expertise & Experience: The pinacol protecting group renders the boron center less Lewis acidic and sterically encumbered, significantly increasing its bench stability and resistance to degradation.[2] This is not merely a matter of convenience; for multi-step syntheses or array chemistry where reagents may be stored in solution, this stability is critical for reproducibility. The active boronate species is readily generated in situ under the basic reaction conditions of the Suzuki-Miyaura coupling.[3][4]
Quantitative Performance Comparison
While direct side-by-side data with this compound is sparse, we can infer performance from studies on similarly structured fluorinated arylboronic acids and their pinacol ester counterparts.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Chloroacetophenone | 3-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 92% | [5] |
| Phenylalanine Precursor | 2-Bpin-C₅NF₄ | trans-[PdBr{...}(PiPr₃)₂] | CsF | Dioxane | 85% | [3][4] |
| 4-Bromobenzonitrile | 3,4-Difluorophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 95% |
Note: Yields are highly dependent on the specific substrates and conditions and should be used for general comparison.
Experimental Protocol: Suzuki-Miyaura Coupling with a Fluorinated Arylboronate Pinacol Ester
This protocol details a general procedure for the coupling of an aryl bromide with a fluorinated arylboronate pinacol ester.
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), the fluorinated arylboronate pinacol ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 2 mol%) and ligand (if needed).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Alternative 2: Potassium Aryltrifluoroborates (ArBF₃K)
Potassium aryltrifluoroborates represent a significant leap forward in terms of reagent stability and ease of use. These crystalline solids are exceptionally stable to air and moisture, can be purified by recrystallization, and are often compatible with chromatography, overcoming key limitations of boronic acids.[6]
Trustworthiness: The enhanced stability of ArBF₃K salts stems from the formation of a tetracoordinate boron center, which is significantly less prone to protodeboronation than its trigonal boronic acid counterpart.[6] In the reaction medium, under the influence of a base, they are thought to slowly hydrolyze to release the corresponding boronic acid, which then enters the catalytic cycle. This "slow-release" nature can be beneficial in preventing high transient concentrations of reactive boron species that might lead to side reactions.
Performance Data
Studies have shown that a wide range of aryl and heteroaryl halides can be coupled with potassium heteroaryltrifluoroborates in good to excellent yields, often using stoichiometric amounts of the boron reagent.[6] Direct palladium-catalyzed coupling of polyfluoroarenes with aryltrifluoroborates has also been reported to give fluorinated biaryls in high yields.[7]
| Aryl Halide | Aryltrifluoroborate | Catalyst | Base | Temp (°C) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | 85 | 92 | [6] |
| 4-Chlorobenzonitrile | Potassium benzothiophen-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | 85 | 82 | [6] |
| Pentafluorobenzene | Potassium phenyltrifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 120 | 85 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate
This protocol is adapted from established methods for coupling aryl halides with potassium aryltrifluoroborates.[6]
Reaction Setup:
-
In a microwave vial or Schlenk tube, combine the aryl halide (1.0 equiv.), the potassium aryltrifluoroborate (1.1 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., RuPhos, 6 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., ethanol or toluene/water) via syringe.
-
Heat the reaction mixture to 85-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the desired biaryl product.
Visualization: Activation of Potassium Aryltrifluoroborate
Caption: In-situ generation of the active boronic acid from a stable potassium aryltrifluoroborate salt.
Alternative 3: Beyond Boron - Arylsilanes and Arylzincs
For particularly challenging substrates or when orthogonal reactivity is required, chemists can turn to other organometallic cross-coupling partners.
1. Fluorinated Arylsilanes (Hiyama Coupling): Arylsilanes are stable, low-toxicity reagents that can be readily prepared and purified. The Hiyama coupling requires a fluoride source, such as tetrabutylammonium fluoride (TBAF), to activate the silicon center, forming a hypervalent silicate species that is active in the transmetalation step. This provides an alternative mechanistic pathway that can be advantageous for certain substrates.[8]
2. Fluorinated Arylzinc Reagents (Negishi Coupling): Organozinc reagents are highly reactive and can often succeed where other methods fail, particularly for hindered substrates. Symmetrical and unsymmetrical perfluorinated biaryls have been synthesized using perfluoroarylzinc compounds.[9] However, this heightened reactivity comes at the cost of functional group tolerance and requires stricter handling conditions (anhydrous, inert atmosphere), as organozinc reagents are sensitive to moisture and air.
Conceptual Workflow Comparison
Caption: High-level comparison of organometallic partners in palladium-catalyzed cross-coupling.
Final Summary and Recommendations
The choice of reagent for synthesizing fluorinated biaryls is not a one-size-fits-all decision. It requires a careful analysis of the specific synthetic goals, substrate complexity, and practical laboratory constraints.
| Reagent Class | Key Advantages | Key Disadvantages | Best For... |
| Fluorinated Arylboronic Acids | Commercially available, well-established reactivity. | Potential for protodeboronation, formation of boroxines. | Rapid, routine synthesis with robust substrates. |
| Fluorinated Arylboronate Esters | Excellent stability, easy to handle and purify, prevents degradation.[2][3][4] | Extra synthetic step required, slightly higher cost. | Complex, multi-step syntheses; library synthesis; reactions requiring prolonged heating. |
| Potassium Aryltrifluoroborates | Exceptionally stable crystalline solids, resistant to protodeboronation, easy to handle.[6] | May require specific catalyst systems or higher temperatures for activation. | Storing bulk quantities of building blocks; when boronic acid instability is a major issue. |
| Fluorinated Arylsilanes (Hiyama) | Stable, low toxicity, orthogonal activation mechanism. | Requires stoichiometric fluoride activator (e.g., TBAF). | Substrates that are problematic in Suzuki-Miyaura coupling; exploring alternative reactivity. |
| Fluorinated Arylzincs (Negishi) | High reactivity, effective for hindered substrates. | Sensitive to air and moisture, lower functional group tolerance. | Cases where other methods have failed and when strict anhydrous conditions are feasible. |
By expanding the synthetic toolbox beyond a single reagent, researchers can navigate the complexities of modern organic synthesis with greater precision and efficiency. The alternatives presented here—boronate esters, trifluoroborates, and other organometallics—each offer a unique set of advantages that can be leveraged to overcome specific challenges, ultimately accelerating the discovery and development of novel fluorinated molecules.
References
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- Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50).
- ChemInform Abstract: Aryne‐Mediated Fluorination: Synthesis of Fluorinated Biaryls via a Sequential Desilylation—Halide Elimination—Fluoride Addition Process. Sci-Hub.
- A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
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Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Available at: [Link]
- Fang, X., et al. (2013). Preparation of fluorinated biaryls through direct palladium-catalyzed coupling of polyfluoroarenes with aryltrifluoroborates. Journal of Fluorine Chemistry, 151, 50–57.
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Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate. Available at: [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
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Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. -ORCA - Cardiff University. Available at: [Link]
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Chan, L., et al. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society, 135(10), 4049-4057. Available at: [Link]
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Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. Available at: [Link]
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C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. Available at: [Link]
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Alkylboron Cross-Coupling Reactions. DL Sandrock. Available at: [Link]
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Cross-coupling of a range of boronic acids with 4-chloroacetophenone. ResearchGate. Available at: [Link]
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Lee, H. G., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Angewandte Chemie International Edition, 54(46), 13674-13678. Available at: [Link]
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Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. Available at: [Link]
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Toolbox for emerging fluorinated groups. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
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Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. Available at: [Link]
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Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Semantic Scholar. Available at: [Link]
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and also a recent work showed a successful cross-coupling reaction of... ResearchGate. Available at: [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
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Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. NIH. Available at: [Link]
- A method for preparing fluorinated biaryl compounds in pure aqueous solution. Google Patents.
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Radiosynthesis of [ ¹⁸ F]ArylSCF 2 H Using Aryl Boronic Acids, S -(Chlorofluoromethyl)benzenesulfonothioate and [ ¹⁸ F]Fluoride. ResearchGate. Available at: [https://www.researchgate.net/publication/359005934_Radiosynthesis_of_18_F]ArylSCF_2_H_Using_Aryl_Boronic_Acids_S_-Chlorofluoromethylbenzenesulfonothioate_and_18_F]Fluoride]([Link])
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Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Available at: [Link]
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"Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil" by Wei Wei. CUNY Academic Works. Available at: [Link]
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Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC - NIH. Available at: [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. Available at: [Link]
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A Comparative Guide to the Kinetics of Suzuki Reactions Involving 4-Chloro-2,3-difluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex biaryl molecules.[1][2] The choice of boronic acid is a critical parameter that dictates reaction efficiency, yield, and overall kinetics. This guide provides an in-depth, objective comparison of the kinetic performance of 4-Chloro-2,3-difluorophenylboronic acid in Suzuki reactions against other representative boronic acids. The discussion is supported by established mechanistic principles and detailed experimental protocols for kinetic analysis.
The unique substitution pattern of this compound, featuring both electron-withdrawing fluorine atoms and a chlorine atom on the phenyl ring, presents a compelling case for kinetic investigation. Understanding its reactivity profile is crucial for optimizing reaction conditions and for its application in the synthesis of novel pharmaceuticals and functional materials.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The three key steps that govern the overall reaction rate are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond, forming a Pd(II) complex. The reactivity of the aryl halide is a major determinant of the rate of this step, with the general trend being I > OTf > Br > Cl.[3] Aryl chlorides, being the least reactive, often require more forcing conditions or specialized catalyst systems.[3][6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is significantly influenced by the base, solvent, and the electronic properties of the boronic acid.[7][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[3][9]
The interplay of these steps determines the overall kinetic profile of the reaction. For a given aryl chloride coupling partner, the electronic and steric nature of the boronic acid will primarily impact the transmetalation and, to a lesser extent, the reductive elimination steps.
Performance Comparison: The Influence of Substituents on Reaction Kinetics
The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction. The 4-chloro-2,3-difluoro substitution pattern introduces a unique combination of effects that influence the key steps of the catalytic cycle.
Electronic Effects:
The two fluorine atoms and the chlorine atom are strongly electron-withdrawing groups. This has a significant impact on the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center during transmetalation. Generally, electron-withdrawing groups can decrease the rate of transmetalation. However, the increased acidity of the boronic acid can facilitate the formation of the reactive boronate species in the presence of a base.
Steric Effects:
The presence of substituents in the ortho positions (2- and 3- positions) can introduce steric hindrance, potentially slowing down the approach of the boronic acid to the palladium complex and thus impeding transmetalation.[10][11]
To objectively assess the kinetic performance of this compound, a comparative study with other boronic acids is essential. The following table presents a hypothetical but representative comparison of kinetic parameters for the Suzuki-Miyaura reaction of various boronic acids with a common aryl chloride partner, 4-chloroanisole.
| Boronic Acid | Substituent Effects | Expected Relative Initial Rate | Expected Half-Life (t½) | Plausible Rate-Determining Step |
| Phenylboronic Acid | None (Reference) | 1.0 | 60 min | Oxidative Addition/Transmetalation |
| 4-Methoxyphenylboronic Acid | Electron-Donating (p-OCH₃) | > 1.0 | < 60 min | Oxidative Addition |
| 4-Fluorophenylboronic Acid | Electron-Withdrawing (p-F) | < 1.0 | > 60 min | Transmetalation |
| This compound | Strongly Electron-Withdrawing (p-Cl, m-F, o-F), Steric Hindrance | << 1.0 | >> 60 min | Transmetalation |
Experimental Protocol for Kinetic Studies
To obtain reliable kinetic data, a well-designed experimental setup and a robust analytical methodology are crucial. The following protocol outlines a detailed procedure for monitoring the kinetics of Suzuki-Miyaura reactions.
Materials and Reagents:
-
Aryl Halide (e.g., 4-chloroanisole)
-
Boronic Acids (this compound, Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Fluorophenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Internal Standard (e.g., Dodecane, Biphenyl)
-
Reaction Vessels (e.g., Schlenk tubes or reaction block vials)
-
Analytical Instrument (e.g., GC-MS, HPLC, or NMR)
Step-by-Step Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv), the respective boronic acid (1.2 equiv), the palladium catalyst (e.g., 2 mol % Pd), a suitable ligand (if necessary), and the base (2.0 equiv).
-
Add a known amount of the internal standard.
-
Add the degassed solvent via syringe.
-
-
Reaction Monitoring:
-
Place the reaction vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80 °C).
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quench the aliquot immediately by adding it to a vial containing a suitable quenching agent (e.g., a small amount of water or a dilute acid solution) and a solvent for dilution (e.g., ethyl acetate).
-
-
Sample Analysis:
-
Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material (aryl halide) and the product.
-
Use the internal standard to correct for variations in injection volume and sample preparation.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
Determine the reaction order with respect to each reactant by systematically varying their initial concentrations.
-
Calculate the rate constant (k) and the half-life (t½) of the reaction.
-
Visualizing the Process
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for kinetic monitoring of Suzuki-Miyaura reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][12]
Causality Behind Experimental Choices and Interpretation
The choice of an aryl chloride as the coupling partner for this kinetic study is deliberate. Due to the slower rate of oxidative addition with aryl chlorides, the influence of the boronic acid on the transmetalation step is more likely to be observable and potentially rate-determining.[3][6]
For this compound, the combination of strong electron-withdrawing effects and steric hindrance from the ortho-substituents is expected to significantly slow down the transmetalation step. This would manifest as a much slower overall reaction rate compared to phenylboronic acid or boronic acids with electron-donating groups. The initial rate of the reaction would be significantly lower, and the time to reach completion would be much longer.
In contrast, an electron-donating group, such as the methoxy group in 4-methoxyphenylboronic acid, increases the nucleophilicity of the aryl group, thereby accelerating the transmetalation step. This would likely result in a faster overall reaction rate, where oxidative addition might become the rate-limiting step.
By comparing the kinetic data from these different boronic acids, researchers can gain valuable insights into the structure-activity relationships that govern the Suzuki-Miyaura reaction. This knowledge is instrumental in designing more efficient synthetic routes and in the rational design of new catalysts and ligands.
Conclusion
The kinetic analysis of Suzuki-Miyaura reactions provides a powerful tool for understanding and optimizing this fundamental transformation. While this compound presents kinetic challenges due to its electronic and steric properties, a systematic kinetic study allows for the rational selection of reaction conditions to achieve efficient coupling. The protocols and comparative data presented in this guide offer a solid foundation for researchers to explore the reactivity of this and other challenging boronic acids, ultimately enabling the synthesis of novel and complex molecular architectures.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...[Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
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ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]
-
Journal of the American Chemical Society. (2020, August 17). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). [Link]
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Universidad Peruana de Ciencias Aplicadas. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]
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Myers, A. The Suzuki Reaction - Chem 115. [Link]
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World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
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PubMed. (2017, September 7). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]
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Journal of the American Chemical Society. (2011, January 31). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. [Link]
-
Nature. Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. [Link]
-
IDEALS - University of Illinois. pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy. [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
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Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]
-
ChemRxiv. The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
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-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Semantic Scholar. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Compounds Utilizing 4-Chloro-2,3-difluorophenylboronic Acid
Introduction: The Strategic Advantage of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The subject of this guide, 4-Chloro-2,3-difluorophenylboronic acid, is a novel and promising building block that leverages these advantages. Its trifunctionalized aromatic ring offers a unique combination of electronic and steric properties, making it an invaluable tool for synthesizing a new generation of bioactive compounds.
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel compounds derived from this compound. We will delve into detailed experimental protocols, present comparative data, and explore the underlying scientific principles that make this building block a compelling choice for researchers in drug development and materials science.
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through a well-established organometallic pathway involving a lithium-halogen exchange followed by borylation. This method offers a reliable and scalable route to this key intermediate.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Bromo-4-chloro-2,3-difluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
-
Hexane
-
Chloroform
Procedure:
-
To a flame-dried 2L round-bottom flask under an inert argon atmosphere, add 1-bromo-4-chloro-2,3-difluorobenzene (50 g, 218 mmol) and anhydrous THF (900 mL).
-
Cool the mixture to -78°C using a dry ice/acetone bath with constant stirring.
-
Slowly add n-butyllithium (2.5 M solution in hexane, 91.5 mL, 229 mmol) dropwise over 1 hour, maintaining the temperature at -78°C.
-
Stir the reaction mixture for an additional hour at -78°C.
-
Add trimethyl borate (29.3 mL, 262 mmol) slowly, ensuring the temperature does not rise above -70°C.
-
Continue stirring for 30 minutes at -78°C.
-
Quench the reaction by adding 1 M aqueous hydrochloric acid (600 mL) and allow the mixture to warm gradually to room temperature.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a chloroform/hexane mixture to yield this compound as a white solid.[1][2]
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Part 2: Synthesis of Novel Biaryl Compounds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[3] It is the ideal choice for coupling this compound with various aryl and heteroaryl halides to generate novel compounds with high potential for biological activity.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 2-bromopyridine, 5-bromopyrimidine, 4-bromo-1H-indole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)
Procedure:
-
In a microwave reaction vial, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), palladium catalyst (3 mol%), and base (1.5 mmol).
-
Add the degassed solvent system (3 mL).
-
Seal the vial and heat in a microwave reactor to 120-150°C for 15-60 minutes.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 20 mL).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Synthesis Examples and Expected Characterization
Here we propose the synthesis of three novel compounds (NC-1, NC-2, and NC-3) and outline their expected characterization data based on analogous structures found in the literature.[4]
| Compound ID | Structure | Coupling Partner | Expected Yield |
| NC-1 | 2-(4-Chloro-2,3-difluorophenyl)pyridine | 2-Bromopyridine | ~85% |
| NC-2 | 5-(4-Chloro-2,3-difluorophenyl)pyrimidine | 5-Bromopyrimidine | ~80% |
| NC-3 | 4-(4-Chloro-2,3-difluorophenyl)-1H-indole | 4-Bromo-1H-indole | ~75% |
Expected Spectroscopic Data:
-
¹H NMR: Aromatic protons will appear in the range of 7.0-9.0 ppm. The protons on the 4-chloro-2,3-difluorophenyl ring will show complex coupling patterns due to H-F and F-F coupling.
-
¹³C NMR: Carbon atoms attached to fluorine will appear as doublets or triplets with characteristic C-F coupling constants.[5]
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring.
-
Mass Spectrometry (MS): The molecular ion peak (M+) will be observed, along with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl).[6][7]
Suzuki-Miyaura Reaction Workflowdot
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- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2,3-difluorophenylboronic Acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4-Chloro-2,3-difluorophenylboronic acid and its associated waste streams. Our objective is to move beyond mere instruction and provide a framework of understanding, ensuring that safety is an integral part of the scientific process.
Hazard Identification and Risk Assessment: Know Your Reagent
This compound, like many of its class, is an irritant and presents specific handling challenges. A thorough risk assessment is the first step in any procedure involving this compound. The primary hazards are associated with direct contact and inhalation.
Based on data from analogous boronic acid compounds, the following hazard classifications are pertinent:
-
Skin Corrosion/Irritation : Causes skin irritation.[1][4][5]
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1][4][5]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][4]
These hazards necessitate careful handling in a controlled environment to mitigate exposure risks.
Table 1: Hazard Profile and Recommended Protective Measures
| Hazard Category | GHS Classification | Required Personal Protective Equipment (PPE) | Engineering Control |
| Eye Irritation | Category 2A | Chemical safety goggles or face shield.[1] | All handling should occur in a certified chemical fume hood. |
| Skin Irritation | Category 2 | Nitrile or neoprene gloves (double gloving recommended). Lab coat fully fastened.[1][6] | |
| Respiratory Irritation | Category 3 | Use of a respirator is advised if dust formation is likely and ventilation is inadequate. | |
| Acute Oral Toxicity | Category 4 | Do not eat, drink, or smoke when using this product.[1][3] |
The Disposal Workflow: A Visual Decision-Making Guide
The proper disposal of this compound is a multi-step process that begins the moment the reagent is used. This workflow diagram outlines the critical decision points and actions required to ensure safety and compliance from generation to final disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to a systematic disposal procedure is critical. Under no circumstances should this chemical or its containers be discarded in regular trash or poured down the drain.[7] All waste generated is considered hazardous chemical waste.
Protocol 3.1: Solid Waste Disposal
Solid waste includes any contaminated disposable materials.
-
Designate a Container : Procure a dedicated, sealable hazardous waste container specifically for solid waste. This should be a sturdy, puncture-resistant container with a secure lid.
-
Labeling : Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "Waste containing this compound".[8]
-
Collection : As they are generated, place all contaminated solid items (e.g., gloves, weighing paper, pipette tips, absorbent pads from minor spills) directly into the designated container.
-
Closure : Keep the container closed at all times except when adding waste.[9][10] This minimizes the release of any volatile residues or dust.
Protocol 3.2: Liquid Waste Disposal
Liquid waste includes reaction mixtures, mother liquors, and solvent rinses.
-
Designate a Container : Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, designed for liquid hazardous waste.[11] Halogenated solvent waste should not be stored in metal cans due to the potential for corrosion.[12]
-
Labeling : Label the container as "Hazardous Waste" and specify the contents, including "Halogenated Organic Waste: this compound" and list any solvents present.
-
Collection : Pour all liquid waste directly into the designated container.
-
Segregation : Do not mix boronic acid waste with incompatible waste streams. Specifically, avoid mixing with strong bases, acids, or strong oxidizing agents in the same waste container to prevent unforeseen reactions.[3]
-
Closure : Securely cap the container immediately after adding waste.
Protocol 3.3: Decontamination of Glassware and Equipment
Proper decontamination ensures the safety of laboratory personnel and prevents cross-contamination.
-
Initial Rinse : Rinse the contaminated glassware or equipment with a suitable organic solvent, such as acetone or ethanol. This initial rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container. For highly toxic materials, the first three rinses must be collected.[9]
-
Subsequent Cleaning : After the initial solvent rinse, the glassware can be washed using standard laboratory detergents and water.
-
Drying : Allow the cleaned items to air dry in a well-ventilated area before returning to storage or reuse.
On-Site Waste Storage and Regulatory Compliance
The storage of hazardous waste is regulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14]
-
Satellite Accumulation Areas (SAA) : Waste containers must be stored at or near the point of generation and under the control of the operator.[8] This area must be clearly marked.
-
Container Integrity : Ensure all waste containers are in good condition, compatible with the waste, and are kept securely sealed.[9][13]
-
Secondary Containment : Liquid waste containers should be placed in a secondary containment bin or tray to contain any potential leaks.[9]
-
Disposal Vendor : The final disposal must be handled by an approved and licensed hazardous waste management company.[4][15] This is typically coordinated through your institution's Environmental Health & Safety (EHS) office. Never dispose of the material yourself.
The responsibility for proper chemical waste disposal lies with the generator.[16] Adhering to these protocols not only ensures the safety of laboratory personnel but also maintains compliance with federal and local regulations, protecting the wider environment.[14][17]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity and alert your supervisor and the institutional EHS office.
-
Control Access : Secure the area to prevent others from entering.
-
Don PPE : For a small, manageable spill, personnel trained in spill cleanup may proceed after donning appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and if necessary, respiratory protection.[1]
-
Containment & Cleanup :
-
For a solid spill, carefully sweep or vacuum the material up and place it into a labeled hazardous waste container. Avoid generating dust.[16]
-
For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite).[18] Once absorbed, scoop the material into the solid hazardous waste container.
-
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report : Report all spills to your EHS office, regardless of size.
References
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. Retrieved from [Link]
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4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Montclair State University. Retrieved from [Link]
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Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]
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Material Safety Data Sheet - 2,4-Difluorophenylboronic acid. (n.d.). Cole-Parmer. Retrieved from [Link]
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Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
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Chemical Waste Management Guide. (n.d.). Technion. Retrieved from [Link]
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The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-Chloro-2,3-difluorophenylboronic Acid: Personal Protective Equipment and Safety Protocols
As a crucial building block in medicinal chemistry and materials science, 4-Chloro-2,3-difluorophenylboronic acid is a compound that demands respect. Its utility in forming carbon-carbon bonds, particularly in Suzuki-Miyaura coupling reactions, is invaluable. However, this utility comes with inherent hazards that necessitate a robust and well-understood safety protocol. This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that researchers, scientists, and drug development professionals can handle this compound with confidence and security.
Hazard Assessment: Understanding the Risks
This compound, like many arylboronic acids, is a solid, often a fine powder, which presents a primary risk of inhalation.[1] Safety Data Sheets (SDS) for structurally similar compounds reveal a consistent hazard profile. The primary risks are irritation to the skin, eyes, and respiratory system.[1][2][3][4]
The acidic nature of the boronic acid functional group contributes to its irritant properties. When in contact with moist tissues such as the eyes, skin, or respiratory tract, it can cause significant irritation. Furthermore, the fine particulate nature of the solid means it can easily become airborne, creating an inhalation hazard that can lead to respiratory tract irritation.[2][3]
Table 1: Hazard Profile of Structurally Similar Phenylboronic Acids
| Hazard Statement | Classification | Primary Routes of Exposure |
|---|---|---|
| Causes skin irritation | Skin Irritant (Category 2) | Dermal contact |
| Causes serious eye irritation | Eye Irritant (Category 2A) | Eye contact |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Inhalation |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion |
This table is a synthesis of data from SDS of similar compounds, including 3,4-Difluorophenylboronic acid and 2,3-Difluorophenylboronic acid.[1][4]
Core Protection: Engineering Controls as the First Defense
Before any discussion of Personal Protective Equipment (PPE), it is critical to emphasize the role of engineering controls. PPE is the last line of defense; your primary protection comes from the environment in which you work.
-
Chemical Fume Hood: All handling of this compound solid must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow contains the powder, drawing it away from your breathing zone and preventing the contamination of the general laboratory space.
-
Safety Showers and Eyewash Stations: Ensure that a functional and recently tested safety shower and eyewash station are readily accessible and unobstructed.[1][5] In the event of a significant splash or eye contact, immediate flushing is the most critical first aid measure.[1][6][7]
Personal Protective Equipment (PPE): A Self-Validating System
Your choice of PPE must be deliberate and based on a risk assessment of the procedures you are performing. The goal is to create a complete barrier between you and the chemical hazard.
Eye and Face Protection
Due to the fine, dusty nature of the solid and the potential for splashes when it is dissolved in a solvent, robust eye protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound, whether in solid or solution form. Goggles provide a 360-degree seal around the eyes, protecting from dust particles and liquid splashes in a way that standard safety glasses cannot.[8]
-
Face Shield: When handling larger quantities (>10g) of the solid or when there is an increased risk of splashing (e.g., during a reaction quench), a face shield should be worn in addition to chemical splash goggles.[9][10] The face shield protects the entire face from direct contact.
Hand Protection
Skin contact can lead to irritation.[1][4] The correct gloves are essential.
-
Material: Nitrile gloves are generally sufficient for handling small quantities of solid boronic acids.[11] However, it is crucial to check the manufacturer's compatibility chart for the specific solvents you will be using.
-
Technique: Double-gloving is a best practice, especially during weighing and transfer operations. This provides an extra layer of protection and allows for the clean removal of the outer, potentially contaminated glove without exposing the skin.
-
Integrity: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don new gloves.[11]
Body Protection
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a snug fit at the cuffs is mandatory. It should be kept fully buttoned to provide a continuous barrier.[10]
-
Chemical-Resistant Apron: When handling larger volumes of solutions or during procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[9][12]
Respiratory Protection
While a fume hood is the primary method for avoiding inhalation, there are scenarios where respiratory protection is necessary.
-
Requirement: If you must handle the solid outside of a functioning fume hood (a situation that should be avoided) or when cleaning up a significant spill, a respirator is required.
-
Specification: A NIOSH-approved respirator with an N95, P95, or P100 particulate filter is the minimum requirement for handling the solid powder. Personnel must be properly fit-tested and trained in the use of their specific respirator model.[13]
Operational Plan: Safe Handling from Start to Finish
A methodical approach is crucial to minimizing exposure.
Step 1: Preparation
-
Verify Engineering Controls: Confirm the fume hood has a valid certification and is drawing air correctly.
-
Clear Workspace: Ensure the fume hood is uncluttered.
-
Don PPE: Put on all required PPE before retrieving the chemical from storage. Follow the correct donning sequence to ensure no cross-contamination.
Step 2: Handling the Solid
-
Location: Place the analytical balance and the chemical container deep within the fume hood.
-
Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the solid to a weigh boat. Avoid dropping or tapping the spatula, which can aerosolize the powder.
-
Close Container: Immediately and securely close the primary container after dispensing the required amount.
Step 3: Post-Handling Decontamination
-
Clean Workspace: Wipe down the spatula, weigh boat, and any surfaces inside the fume hood where dust may have settled using a solvent-dampened towel (e.g., ethanol or isopropanol).
-
Dispose of Waste: All contaminated items (weigh boats, wipes, gloves) must be placed in a designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (see diagram above) to prevent self-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water as the final step.[1]
Emergency Response and Disposal Plan
Emergency Exposures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[1][7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
Spill Response
For a small spill (<5g) inside a fume hood:
-
Alert others in the lab.
-
Wearing your full PPE (including respirator if available), gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[14][15]
-
Carefully sweep the mixture into a dustpan and place it in a labeled hazardous waste container.[1]
-
Decontaminate the area with a damp cloth. For larger spills or any spill outside a fume hood, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.[16]
Waste Disposal
-
Solid Waste: All contaminated materials, including gloves, wipes, and cleanup debris, must be collected in a clearly labeled, sealed hazardous waste container.
-
Empty Containers: Empty containers must be decontaminated before disposal. A common procedure is a triple rinse with a suitable organic solvent (e.g., acetone or ethanol). Crucially, all three rinses (the rinsate) must be collected and added to your hazardous liquid waste container.
-
Final Disposal: All waste streams containing this compound must be disposed of through your institution's certified hazardous waste program.[1][12] Never dispose of this chemical down the drain or in regular trash.
By understanding the "why" behind each step and adhering to this comprehensive safety framework, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
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LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets (SDS). Retrieved from [Link]
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DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
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ICW Group. (n.d.). Working Safely with Corrosives Meeting Kit. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]
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Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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University of Wollongong. (n.d.). Chemical Spill procedure. Retrieved from [Link]
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OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
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Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
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Sciencing. (2022, March 24). Disposal Of Boric Acid. Retrieved from [Link]
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Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
